molecular formula C4H7I B1302965 (Iodomethyl)cyclopropane CAS No. 33574-02-6

(Iodomethyl)cyclopropane

Cat. No.: B1302965
CAS No.: 33574-02-6
M. Wt: 182 g/mol
InChI Key: JHKJQWFHNIOUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Iodomethyl)cyclopropane is a useful research compound. Its molecular formula is C4H7I and its molecular weight is 182 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

iodomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJQWFHNIOUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376696
Record name Iodomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33574-02-6
Record name Iodomethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of (Iodomethyl)cyclopropane from Cyclopropylmethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The cyclopropylmethyl moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. (Iodomethyl)cyclopropane serves as a critical electrophilic building block for introducing this group into complex molecules. This guide provides an in-depth technical overview of the principal synthetic routes for preparing this compound from its readily available precursor, cyclopropylmethanol. We will explore two robust and widely employed methodologies: the direct, one-pot Appel reaction and a two-step sequence involving the activation of the primary alcohol as a sulfonate ester followed by nucleophilic substitution. This document details the underlying reaction mechanisms, provides field-tested experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal strategy for their specific discovery and development needs.

Introduction: The Cyclopropylmethyl Moiety in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for optimizing molecular properties. The cyclopropane ring, in particular, offers a unique combination of rigidity, lipophilicity, and metabolic stability. When attached to a methylene linker, the resulting cyclopropylmethyl group acts as a bioisostere for larger, more flexible, or metabolically labile groups, such as isopropyl or tert-butyl moieties. This compound is a premier reagent for accessing this functionality, as the carbon-iodine bond is sufficiently reactive for facile nucleophilic displacement by a wide range of heteroatom and carbon-based nucleophiles.[1] Its use is prevalent in the synthesis of novel therapeutics across various disease areas.[2][3]

Physicochemical and Safety Data

Accurate physical data and a thorough understanding of safety protocols are paramount for the successful and safe execution of any synthetic procedure. This compound is a flammable, light-sensitive liquid with specific handling requirements.

Properties of this compound
PropertyValueReference
CAS Number 33574-02-6[4][5]
Molecular Formula C₄H₇I[4][6]
Molecular Weight 182.00 g/mol [4][7]
Appearance Colorless to light yellow liquid[4][8]
Boiling Point 134-142 °C[2][4]
Density ~1.76-1.954 g/mL[4][9]
Refractive Index ~1.538 - 1.542 @ 20 °C[2][6]
Flash Point 57 °C[2][4]
GHS Hazard and Precautionary Information

Safe handling is critical. The compound is a suspected mutagen and causes skin and eye irritation.[4]

CategoryGHS Information
Pictograms GHS02 (Flammable), GHS07 (Irritant), GHS08 (Health Hazard)
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H341: Suspected of causing genetic defects.[4]
Precautionary Statements P201: Obtain special instructions before use.[4] P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P308+P313: IF exposed or concerned: Get medical advice/attention.[4] P405: Store locked up.
Handling and Storage Recommendations

This compound should be stored in a cool, dark, and well-ventilated place, preferably under an inert atmosphere.[2][5] The container must be kept tightly closed.[4] Due to its light sensitivity, storage in an amber or opaque bottle is recommended.[2][10]

Synthetic Strategies: An Overview

The conversion of a primary alcohol like cyclopropylmethanol into the corresponding iodide is a fundamental transformation in organic synthesis. This is achieved by converting the poor leaving group (hydroxide, OH⁻) into a species that is readily displaced by an iodide nucleophile. The two primary strategies discussed herein accomplish this through different intermediates.

G cluster_start Starting Material cluster_end Product cluster_m1 Method 1: Direct Iodination cluster_m2 Method 2: Two-Step Activation SM Cyclopropylmethanol M1_int Oxyphosphonium Intermediate SM->M1_int Appel Reaction (PPh₃, I₂, Imidazole) M2_int Cyclopropylmethyl Tosylate SM->M2_int Tosylation (TsCl, Pyridine) P This compound M1_int->P SN2 Displacement (I⁻) M2_int->P Finkelstein Reaction (NaI, Acetone)

Caption: Overview of synthetic routes from cyclopropylmethanol.

Method 1: Direct Iodination via the Appel Reaction

The Appel reaction provides a direct, one-pot conversion of an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a halogen source.[11][12] For iodination, elemental iodine (I₂) is commonly used, often with imidazole as an additive to facilitate the reaction.[13][14]

Mechanistic Rationale

The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[11] The mechanism proceeds via an Sɴ2 pathway, which, for a chiral alcohol, would result in an inversion of stereochemistry.[13][15]

  • Activation: Triphenylphosphine reacts with iodine to form an activated phosphonium species, diiodotriphenylphosphorane or a related complex.

  • Oxyphosphonium Formation: The alcohol (cyclopropylmethanol) attacks the activated phosphorus center. Imidazole acts as a base, deprotonating the alcohol and facilitating the formation of a key alkoxyphosphonium iodide intermediate.

  • Sɴ2 Displacement: The iodide ion, now a competent nucleophile, attacks the carbon adjacent to the oxygen in an Sɴ2 fashion, displacing triphenylphosphine oxide and yielding the final product, this compound.

G A PPh₃ + I₂ B [Ph₃P-I]⁺ I⁻ A->B Activation D Alkoxyphosphonium Iodide {[Ph₃P-O-CH₂-Cyclopropyl]⁺ I⁻} B->D Alcohol Attack C Cyclopropyl-CH₂OH C->D Alcohol Attack E This compound D->E SN2 Attack by I⁻ F Ph₃P=O D->F Elimination

Caption: Simplified mechanism of the Appel reaction for iodination.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the iodination of primary alcohols.[14]

Reagents:

  • Triphenylphosphine (PPh₃): 1.5 equivalents

  • Imidazole: 3.0 equivalents

  • Iodine (I₂): 1.5 equivalents

  • Cyclopropylmethanol: 1.0 equivalent

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv.) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (1.5 equiv.) portion-wise, followed by imidazole (3.0 equiv.). Stir the mixture for 10-15 minutes at 0 °C. The solution should turn into a dark, complex mixture.

  • Add a solution of cyclopropylmethanol (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark iodine color dissipates.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is a mixture of this compound and triphenylphosphine oxide. Purify the residue via flash column chromatography (e.g., silica gel, eluting with a hexanes/ethyl acetate gradient) or by vacuum distillation to afford the pure product.

Process Considerations and Optimization
  • Stoichiometry: The use of excess PPh₃ and I₂ ensures complete conversion of the alcohol.

  • Byproduct Removal: Triphenylphosphine oxide can be challenging to remove. Precipitation by adding a non-polar solvent like pentane or hexanes to the crude mixture before filtration can be effective.[12] However, for a volatile product like this compound, distillation is often the most efficient purification method.

  • Solvent: Dichloromethane is a common choice, but other aprotic solvents like acetonitrile or THF can also be used.

Method 2: Two-Step Synthesis via a Tosylate Intermediate

An alternative, highly reliable method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups, readily displaced by nucleophiles.[16][17] This two-step process often provides cleaner reactions and simpler purifications than the Appel reaction.

Part A: Synthesis of Cyclopropylmethyl Tosylate

The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, to form the tosylate ester.[16]

Detailed Experimental Protocol:

  • In a flask under nitrogen, dissolve cyclopropylmethanol (1.0 equiv.) in pyridine (used as both solvent and base) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC analysis shows complete consumption of the starting alcohol.

  • Pour the reaction mixture into ice-cold dilute HCl (e.g., 1M) and extract with diethyl ether or ethyl acetate. The acid quench protonates the pyridine, rendering it water-soluble.

  • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude cyclopropylmethyl tosylate, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution with Iodide (Finkelstein Reaction)

The Finkelstein reaction involves the treatment of an alkyl halide or sulfonate with an alkali metal iodide. The reaction is reversible, but it can be driven to completion by exploiting the differential solubility of the salts.

Mechanistic Rationale: In a solvent like acetone, sodium iodide (NaI) is soluble, while the byproduct, sodium tosylate (NaOTs), is not. According to Le Châtelier's principle, the precipitation of sodium tosylate from the reaction mixture drives the equilibrium towards the formation of the desired this compound.

Detailed Experimental Protocol:

  • Dissolve the crude cyclopropylmethyl tosylate (1.0 equiv.) in acetone in a round-bottom flask.

  • Add sodium iodide (NaI, ~1.5-2.0 equiv.) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding.

  • After cooling to room temperature, filter off the precipitate and wash it with a small amount of cold acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine color.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully. The resulting this compound can be purified by vacuum distillation.

G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Finkelstein Reaction Start Cyclopropylmethanol Reagent1 + TsCl, Pyridine Start->Reagent1 Product1 Cyclopropylmethyl Tosylate Reagent1->Product1 Reagent2 + NaI, Acetone Product1->Reagent2 Product2 This compound Reagent2->Product2 Byproduct Sodium Tosylate (precipitate) Product2->Byproduct Drives Equilibrium

Caption: Workflow for the two-step synthesis via a tosylate intermediate.

Comparative Analysis of Synthetic Routes

The choice between the Appel reaction and the two-step tosylation/iodination route depends on factors such as scale, desired purity, and tolerance for specific reagents and byproducts.

FeatureMethod 1: Appel ReactionMethod 2: Tosylate/Iodide Route
Number of Steps One potTwo distinct steps
Reagents PPh₃, I₂, ImidazoleTsCl, Pyridine, NaI
Key Byproduct Triphenylphosphine oxide (Ph₃P=O)Sodium Tosylate (NaOTs)
Purification Can be challenging; often requires chromatography or careful distillation to remove Ph₃P=O.Generally cleaner; byproduct precipitates and is easily removed by filtration.
Conditions Mild (0 °C to RT)Step 1: 0 °C; Step 2: Reflux
Advantages Direct, one-step conversion.High-yielding, clean conversion, easy byproduct removal.
Disadvantages Stoichiometric phosphorus byproduct, potential purification issues.Two separate operations required.

Characterization of this compound

Verification of the final product's identity and purity is essential. Gas Chromatography (GC) is typically used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure.

  • Purity (GC): Typically >95.0% after purification.[4]

  • ¹H NMR: The proton NMR spectrum is a key identifier. Expected signals would include multiplets for the cyclopropyl ring protons and a doublet for the methylene (-CH₂I) protons, coupled to the adjacent cyclopropyl proton.[18]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the methylene carbon (shifted downfield by the iodine) and the carbons of the cyclopropyl ring.

Conclusion

The synthesis of this compound from cyclopropylmethanol is a well-established and critical transformation for medicinal chemists. Both the direct Appel iodination and the two-step tosylation/Finkelstein sequence are effective and reliable methods. The Appel reaction offers the expediency of a one-pot procedure, while the two-step route often provides a cleaner product with a more straightforward purification profile. The selection of the optimal method will depend on the specific requirements of the research program, including scale, available equipment, and time constraints. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently and safely produce this valuable synthetic intermediate for application in drug discovery and development.

References

(Iodomethyl)cyclopropane chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Iodomethyl)cyclopropane: Chemical Properties and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Strained Ring

This compound is an organic compound of significant interest in synthetic chemistry. Structurally, it consists of a strained three-membered cyclopropane ring attached to an iodomethyl group (-CH₂I). This unique combination of a high-energy carbocyclic system and a reactive carbon-iodine bond makes it a versatile and powerful building block.[1] In pharmaceutical and materials science, the cyclopropyl moiety is highly valued for its ability to impart unique conformational constraints, improve metabolic stability, enhance potency, and fine-tune pharmacokinetic properties in bioactive molecules.[2][3] this compound serves as a primary reagent for introducing the cyclopropylmethyl fragment, a motif present in numerous FDA-approved drugs.[2]

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, moving beyond simple data recitation to explain the causal relationships between its structure and its behavior in chemical transformations. We will explore its utility in nucleophilic substitutions, radical chemistry, and organometallic transformations, providing field-proven insights and detailed protocols for its application.

Section 1: Core Chemical and Physical Properties

At room temperature, this compound is a colorless to light yellow liquid.[1][4][5] Its physical properties are dictated by its relatively small molecular weight and the presence of the heavy iodine atom. Due to the weak C-I bond, the compound is sensitive to light and should be stored in a dark, sealed container under an inert atmosphere to prevent degradation.[5][6]

Data Summary: Physicochemical Properties
PropertyValueSource(s)
CAS Number 33574-02-6[6][7]
Molecular Formula C₄H₇I[1][6][7]
Molecular Weight 182.00 g/mol [7][8]
Appearance Colorless to light yellow liquid[1][4][5]
Boiling Point 141.7 - 142 °C at 760 mmHg[6][7][9]
Density ~1.954 g/cm³[6][7][]
Refractive Index (n20/D) ~1.542[6][8]

Note: Some sources report a melting point of 88-90°C, which is inconsistent with its documented state as a liquid at room temperature and may be erroneous.[6][7][9]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available in various chemical databases and are essential for confirming the identity and purity of the compound.[11][12]

Section 2: Reactivity Profile and Mechanistic Pathways

The reactivity of this compound is dominated by two key features: the inherent strain of the cyclopropane ring (~27 kcal/mol) and the weak, polarizable carbon-iodine bond. The C-I bond is susceptible to both nucleophilic attack at the carbon and homolytic cleavage to form a radical. The subsequent fate of the resulting intermediate is heavily influenced by the tendency of the strained ring to undergo rearrangement.

cluster_0 Key Reactive Pathways Start This compound SN2 Nucleophilic Substitution (SN2) Start->SN2  Nu⁻ Radical Radical Formation Start->Radical  Initiator  (e.g., hv, AIBN) Organometallic Organometallic Formation Start->Organometallic  Mg⁰ or R-Li SN2_Product Direct Substitution Product SN2->SN2_Product Radical_Rearrangement Ring-Opening to Homoallyl Radical Radical->Radical_Rearrangement Grignard Grignard Reagent (Cyclopropylmethylmagnesium Iodide) Organometallic->Grignard

Caption: Primary reaction pathways of this compound.

Nucleophilic Substitution Reactions

As a primary alkyl iodide, this compound is an excellent substrate for S_N2 reactions.[1] The iodide is a superb leaving group, allowing for the facile introduction of the cyclopropylmethyl group via reaction with a wide range of nucleophiles (e.g., amines, cyanides, thiolates).

However, a critical consideration in these reactions is the potential for solvolysis or conditions that promote carbocation formation. The resulting cyclopropylmethyl cation is notoriously unstable and rapidly rearranges to cyclobutyl and homoallyl (but-3-en-1-yl) cations. This rearrangement can lead to a mixture of products, diminishing the selectivity of the substitution. Therefore, to ensure direct substitution, reaction conditions must be carefully controlled to favor a pure S_N2 pathway (e.g., aprotic polar solvents, strong nucleophiles).

Radical Reactions: A Gateway to Cycloaddition

The homolytic cleavage of the C-I bond is a cornerstone of this compound's utility in modern synthesis. This cleavage, often initiated by light (photoredox catalysis) or chemical initiators, generates the cyclopropylmethyl radical.[1][13] This radical exists in a rapid equilibrium with its ring-opened isomer, the homoallyl (3-butenyl) radical.[14] This equilibrium makes this compound an effective homoallyl radical precursor .[][15]

This reactivity is powerfully exploited in radical cascade reactions. For instance, in the presence of an alkene, the generated homoallyl radical can participate in a [3+2] cycloaddition, leading to the formation of functionalized cyclopentane derivatives.[][15] This visible-light-mediated approach avoids the use of toxic tin or boron reagents, representing a significant advancement in green chemistry.[]

cluster_rad Radical Generation and Rearrangement cluster_cyclo [3+2] Cycloaddition A Cyclopropylmethyl Radical B Homoallyl (3-Butenyl) Radical A->B  Rapid Ring  Opening C Alkene Substrate B->C  Addition D Cyclopentyl Radical Intermediate B->D E Final Product (Cyclopentane Derivative) D->E  Atom Transfer  or H-Abstraction

Caption: Radical ring-opening and subsequent [3+2] cycloaddition.

Organometallic Chemistry and Cross-Coupling

This compound readily reacts with metals such as magnesium to form the corresponding Grignard reagent, cyclopropylmethylmagnesium iodide. This reagent is a valuable nucleophile for introducing the cyclopropylmethyl unit. It can also be used in metal-catalyzed cross-coupling reactions. For example, cobalt-catalyzed coupling with other alkyl iodides provides a direct route to more complex molecules containing the cyclopropyl fragment.[16]

As with its cationic counterpart, the stability of cyclopropylmethyl organometallics is a key consideration. Ring-opening to the homoallyl metal species can occur, particularly with organolithium reagents or upon heating.[17] The choice of metal and reaction conditions is therefore crucial for controlling the reaction outcome.

Section 3: Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, the following protocols are provided as self-validating systems. They are based on established methodologies and include critical control points.

Protocol 1: Synthesis of this compound via Appel Reaction

This protocol details the conversion of the commercially available (cyclopropyl)methanol to this compound, providing context for the reagent's preparation.[18]

Objective: To synthesize this compound from (cyclopropyl)methanol.

Reagents & Equipment:

  • (Cyclopropyl)methanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, silica gel for column chromatography.

Methodology:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.5 eq.) in anhydrous DCM.

  • Formation of Phosphonium Iodide: Cool the solution to 0 °C in an ice bath. Slowly add solid iodine (1.5 eq.). The solution will turn dark brown. Add imidazole (2.0 eq.) and stir for 15 minutes at 0 °C.

  • Alcohol Addition: Add a solution of (cyclopropyl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (staining with KMnO₄).

  • Workup: Quench the reaction by adding saturated Na₂S₂O₃ solution until the brown color disappears. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The major byproduct is triphenylphosphine oxide.

  • Chromatography: Purify the crude oil by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Visible-Light Photoredox [3+2] Cycloaddition

This protocol exemplifies a modern application of this compound as a radical precursor.[]

Objective: To synthesize a cyclopentane derivative from an alkene and this compound.

Reagents & Equipment:

  • This compound

  • Alkene substrate (e.g., N-vinylpyrrolidone)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

  • Schlenk flask or reaction vial with septa, magnetic stirrer, syringes, blue LED light source (450 nm).

Methodology Workflow:

cluster_workflow Experimental Workflow: Radical Cycloaddition A 1. Assemble Reactants - Add this compound, alkene, and photocatalyst to a dry Schlenk flask. B 2. Degas Solvent - Add anhydrous solvent. - Perform 3 freeze-pump-thaw cycles to remove O₂. A->B C 3. Irradiation - Place flask near blue LED source. - Stir vigorously at room temp for 12-48 hours. B->C D 4. Reaction Quench & Workup - Expose to air. - Dilute with water and extract with an organic solvent (e.g., EtOAc). C->D E 5. Purification - Dry combined organic layers (Na₂SO₄). - Concentrate and purify via flash column chromatography. D->E

Caption: Step-by-step workflow for photoredox-mediated cycloaddition.

Conclusion

This compound is more than a simple alkyl halide; it is a sophisticated synthetic tool whose reactivity is governed by the interplay of ring strain and the lability of the C-I bond. Its ability to act as a precursor to cyclopropylmethyl cations, radicals, and organometallics makes it a versatile reagent for constructing complex molecular architectures. A thorough understanding of the competing reaction pathways—particularly the facile ring-opening of its radical and cationic intermediates—is essential for harnessing its full synthetic potential. The continued development of mild, selective methods, such as photoredox catalysis, will undoubtedly expand its role in the synthesis of next-generation pharmaceuticals and advanced materials.

References

Structure and bonding of (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Bonding of (Iodomethyl)cyclopropane

Abstract

This compound (C₄H₇I) is a fascinating molecule that serves as both a valuable synthetic intermediate and a compelling subject for fundamental studies in structural chemistry.[1][2][3] The interplay between the highly strained, electronically unique cyclopropane ring and the bulky, polarizable iodomethyl substituent dictates its distinct three-dimensional structure, bonding characteristics, and chemical reactivity. This guide provides a comprehensive analysis of this compound, synthesizing data from vibrational spectroscopy and other analytical techniques to elucidate its conformational preferences, bonding orbitals, and the causality behind its structural integrity. It is intended for researchers, scientists, and professionals in drug development who utilize cyclopropane-containing scaffolds.

Introduction: The Significance of a Strained System

The cyclopropane ring is the smallest stable carbocycle, and its chemistry is dominated by the consequences of severe ring strain.[4][5] The internal C-C-C bond angles of 60° deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[4][6] This strain, combined with the torsional strain from eclipsed C-H bonds, results in C-C bonds that are weaker than those in acyclic alkanes and possess significant p-character, often described as "bent bonds".[5][6]

The introduction of an iodomethyl substituent onto this strained ring introduces several key variables:

  • Steric Demand: The large van der Waals radius of the iodine atom imposes significant steric constraints.

  • Electronic Effects: The C-I bond is highly polarizable and introduces a site for nucleophilic substitution and radical chemistry.[1][7]

  • Conformational Complexity: Rotation around the C(ring)-C(methylene) bond allows for multiple potential conformers.

Understanding the preferred three-dimensional arrangement of this compound is paramount to predicting its reactivity and designing synthetic pathways that leverage its unique properties.

Molecular Geometry and Conformational Analysis

The central question regarding the structure of this compound is the preferred dihedral angle of the C-C-C-I bond. The molecule can theoretically exist in several conformations, most notably gauche and cis (or syn-periplanar).

The Predominance of the Gauche Conformer

Overwhelming experimental evidence from vibrational spectroscopy (Infrared and Raman) indicates that this compound exists exclusively in a single, nonsymmetric gauche conformation in all three physical states (gas, liquid, and solid).[8][9]

  • The absence of multiple Q-branches in the gas-phase infrared spectrum, which would suggest the presence of more than one conformer.[9]

  • No liquid-phase spectral peaks were observed to vanish upon crystallization, a common indicator of a conformational equilibrium freezing into a single state.[9]

  • Liquid-phase Raman depolarization ratios suggest that all observed lines are polarized, consistent with a single, less symmetric conformer.[9]

The stability of the gauche form is attributed to the minimization of steric interactions. In a hypothetical cis conformation, the bulky iodine atom would be eclipsed with the β-ring hydrogen atoms, leading to significant steric repulsion.[9]

Figure 1: Conformational analysis of this compound.

Bonding and Electronic Structure

The bonding in this compound is a direct consequence of its strained geometry.

  • Cyclopropane Ring Bonding: The C-C bonds within the ring are not standard sp³-sp³ sigma bonds. Instead, they are formed from the overlap of orbitals with higher p-character, resulting in "bent bonds" that are located off the internuclear axis. This model explains both the high reactivity and the weakened C-C bonds (approx. 255 kJ/mol vs. 370 kJ/mol in propane).[5]

  • The C(ring)-C(methylene) Bond: This is a standard sigma bond connecting the cyclopropyl ring to the exocyclic methylene carbon.

  • The C-I Bond: The carbon-iodine bond is the longest and weakest bond in the molecule (excluding C-H bonds). Its low bond dissociation energy and high polarizability make it the primary site of reactivity, facilitating both radical and ionic reaction pathways.[1]

The cyclopropyl group is known to act as an electron-donating group, capable of stabilizing adjacent positive charges, a property attributed to the high p-character of the ring's bonding orbitals. This electronic feature, coupled with the inductive withdrawal of the iodine atom, creates a complex electronic environment that influences the molecule's spectroscopic properties and reactivity.

Spectroscopic and Physical Data

Spectroscopic analysis provides the definitive experimental evidence for the structure of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₇I[1][10][11]
Molecular Weight 182.00 g/mol [10][11]
Appearance Colorless to light yellow liquid[1][9]
Boiling Point 141.7 °C at 760 mmHg[10]
Density 1.954 g/cm³[10]
Refractive Index (n20/D) 1.591[10]
Dominant Conformer Gauche[8][9]
Key Spectroscopic Signatures
  • Vibrational Spectroscopy (IR/Raman): As detailed previously, the spectra are consistent with a single gauche conformer. The assignments are in excellent agreement with other (halomethyl)cyclopropane derivatives.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Due to the chirality of the C1 carbon, the two protons on the CH₂I group are diastereotopic and should appear as a complex multiplet. The cyclopropyl protons would also exhibit complex splitting patterns. While a definitive spectrum is not available in the cited literature, spectral data is available from vendors.[12][13]

  • Microwave Spectroscopy: While a specific study on this molecule was not found, microwave spectroscopy is the gold standard for determining precise gas-phase molecular structures.[14] This technique would allow for the unambiguous determination of bond lengths, bond angles, and the dipole moment, which would definitively confirm the gauche structure.[14]

Experimental Protocols

Synthesis of this compound via Appel Reaction

A common and reliable method for synthesizing this compound is from the corresponding alcohol, cyclopropylmethanol, via the Appel reaction. This protocol offers mild conditions that preserve the strained cyclopropane ring.[15]

Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

  • Reagent Preparation: Add triphenylphosphine (PPh₃, 1.2 equivalents) to the DCM and stir until dissolved. Cool the solution to 0 °C in an ice bath.

  • Iodination: Slowly add solid iodine (I₂, 1.2 equivalents) in portions. The solution will turn into a dark brown slurry of the triphenylphosphine-iodine complex.

  • Alcohol Addition: Prepare a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred slurry at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of excess iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide byproduct, is purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

G Setup 1. Reagent Prep (PPh₃ + I₂ in DCM at 0°C) Alcohol 2. Add Cyclopropylmethanol dropwise at 0°C Setup->Alcohol Forms PPh₃I₂ complex Reaction 3. Warm to RT (Stir 12-24h) Alcohol->Reaction Workup 4. Quench & Extract (Na₂S₂O₃, DCM) Reaction->Workup Reaction complete (TLC) Purify 5. Purify (Flash Chromatography) Workup->Purify Removes PPh₃=O Product Final Product: This compound Purify->Product

Figure 2: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The structure and bonding of this compound directly inform its chemical reactivity. It is a key intermediate in various transformations.[1][2]

  • Radical Reactions: The weak C-I bond can be homolytically cleaved under thermal or photochemical conditions. The resulting cyclopropylcarbinyl radical is prone to rapid ring-opening to form the homoallylic radical, a cornerstone of radical chemistry.[7][16]

  • Nucleophilic Substitution: The iodomethyl group is a good leaving group, allowing for Sₙ2 reactions with various nucleophiles to introduce new functional groups while retaining the cyclopropane core.

  • Organometallic Chemistry: It can be used to form organometallic reagents, such as organozinc or Grignard reagents, for subsequent cross-coupling reactions.[17]

G IMCP This compound Radical1 Cyclopropylcarbinyl Radical IMCP->Radical1 Homolytic Cleavage of C-I Bond Initiator Radical Initiator (e.g., AIBN, hν) Radical2 Homoallylic Radical (More Stable) Radical1->Radical2 Rapid Ring Opening (Relieves Strain) Product Ring-Opened Product Radical2->Product Trapping / Further Reaction

Figure 3: Radical-mediated ring-opening of this compound.

Conclusion

This compound is a molecule defined by its structural constraints. Spectroscopic evidence conclusively demonstrates that it adopts a single gauche conformation to alleviate the steric strain imposed by the bulky iodine atom. Its bonding is characterized by the strained, high p-character orbitals of the cyclopropane ring and the weak, reactive C-I bond. This unique combination of features makes this compound not only a subject of fundamental academic interest but also a versatile and powerful building block for synthetic chemists aiming to construct complex molecular architectures.

References

The Dichotomous Reactivity of (Iodomethyl)cyclopropane: A Technical Guide to its Mechanistic Pathways in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Iodomethyl)cyclopropane stands as a versatile and intriguing building block in organic synthesis. Its inherent ring strain and the presence of a labile carbon-iodine bond endow it with a rich and dichotomous reactivity. This guide provides an in-depth exploration of the core mechanisms governing the reactions of this compound, offering insights into its behavior under both radical and ionic conditions. Understanding these pathways is paramount for harnessing its synthetic potential in the construction of complex molecular architectures.

The Dual Personality: An Overview of Mechanistic Pathways

This compound primarily engages in organic reactions through two distinct mechanistic routes: radical-mediated processes and ionic (nucleophilic substitution) reactions . The preferred pathway is dictated by the reaction conditions, including the choice of reagents, initiators, and solvents. This duality allows for its application in a wide array of synthetic transformations, from the formation of five-membered rings to the introduction of the cyclopropylmethyl moiety into a target molecule.

The selection of a specific reaction pathway is a critical experimental choice. Radical reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis, often in non-polar solvents. In contrast, ionic pathways are favored in the presence of nucleophiles and polar solvents, which facilitate the displacement of the iodide leaving group.

G A This compound B Radical Pathway A->B Radical Initiator (e.g., AIBN, light) C Ionic Pathway (SN2) A->C Nucleophile (e.g., N3⁻, RO⁻) D Cyclopropylmethyl Radical Intermediate B->D E Nucleophilic Substitution Product C->E

Caption: Dichotomous reactivity of this compound.

The Radical Pathway: A Journey Through Ring-Opening and Cyclization

Under radical conditions, the weak carbon-iodine bond of this compound readily undergoes homolytic cleavage to generate the cyclopropylmethyl radical . This intermediate is at the heart of the radical chemistry of this reagent.

The Cyclopropylmethyl Radical: A Radical Clock

The cyclopropylmethyl radical is renowned for its extremely rapid, unimolecular ring-opening rearrangement to the thermodynamically more stable homoallyl radical (3-buten-1-yl radical). This rearrangement is driven by the release of the significant ring strain of the cyclopropane ring. The rate of this ring-opening is so fast that the cyclopropylmethyl radical system is often employed as a "radical clock" to calibrate the rates of other radical reactions.[1]

The rate constant for the ring-opening of the cyclopropylmethyl radical is on the order of 8.6 x 10⁷ s⁻¹ at 298 K.[1] This rapid rearrangement means that in many reactions, the products observed are derived from the homoallyl radical rather than the initial cyclopropylmethyl radical. However, if the initial radical can be trapped by a reagent at a sufficiently high concentration and rate, products retaining the cyclopropane ring can be formed.

G cluster_0 Radical Generation and Rearrangement A This compound B Cyclopropylmethyl Radical A->B Initiator (e.g., Bu3SnH, AIBN) C Homoallyl (3-buten-1-yl) Radical B->C Rapid Ring-Opening (k ≈ 8.6 x 10⁷ s⁻¹ at 298 K)

Caption: Generation and rapid ring-opening of the cyclopropylmethyl radical.

Radical [3+2] Cycloaddition Reactions

A significant application of this compound in radical chemistry is its use as a precursor for a homoallyl radical in [3+2] cycloaddition reactions to form functionalized cyclopentane derivatives. In these reactions, the initially formed cyclopropylmethyl radical rapidly opens to the homoallyl radical, which then adds to an electron-deficient alkene. The resulting radical intermediate subsequently cyclizes and is trapped to afford the final product.

The general mechanism involves:

  • Initiation: Generation of a radical (e.g., from AIBN or a trialkyltin hydride) that abstracts the iodine atom from this compound to form the cyclopropylmethyl radical.

  • Ring-Opening: The cyclopropylmethyl radical rapidly rearranges to the homoallyl radical.

  • Addition: The homoallyl radical adds to an alkene (the radical acceptor).

  • Cyclization: The newly formed radical undergoes a 5-exo-trig cyclization.

  • Propagation/Termination: The cyclized radical is trapped, often by abstracting an atom from a donor molecule, to yield the final product and regenerate a radical to continue the chain.

Alkene SubstrateRadical InitiatorYield (%)Diastereomeric RatioReference
Dimethyl maleateAIBN/Bu₃SnH75-[2]
AcrylonitrileAIBN/Bu₃SnH82-[2]
Methyl acrylateAIBN/Bu₃SnH78-[2]

Table 1: Representative Yields in Radical Cyclization Reactions

Experimental Protocol: Radical Cyclization with an Alkene

The following is a representative protocol for a radical cyclization reaction using this compound.

Reaction: Radical cyclization of this compound with an electron-deficient alkene.

Materials:

  • This compound

  • Alkene (e.g., N-phenylmaleimide)

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (Bu₃SnH)

  • Anhydrous benzene (or toluene)

Procedure:

  • To a solution of N-phenylmaleimide (1.0 mmol) and this compound (1.2 mmol) in anhydrous benzene (20 mL) under an inert atmosphere (argon or nitrogen) is added AIBN (0.1 mmol).

  • The solution is heated to reflux (approximately 80 °C).

  • A solution of tributyltin hydride (1.1 mmol) in anhydrous benzene (5 mL) is added dropwise over 1 hour.

  • The reaction mixture is refluxed for an additional 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired cyclopentane derivative.

The Ionic Pathway: SN2 Reactions of this compound

In the absence of radical initiators and in the presence of good nucleophiles, this compound acts as an electrophile in bimolecular nucleophilic substitution (SN2) reactions. The iodide ion is an excellent leaving group, facilitating its displacement by a variety of nucleophiles.

Mechanism and Stereochemistry

The SN2 reaction of this compound proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon atom from the side opposite to the carbon-iodine bond (backside attack), leading to the simultaneous displacement of the iodide ion.[3]

A key feature of the SN2 reaction is the inversion of configuration at the electrophilic carbon center.[4] If the starting this compound is chiral at the carbon bearing the iodine (which would require isotopic labeling or substitution on the ring), the product will have the opposite stereochemistry. For this compound itself, the reaction occurs at a primary carbon, which is generally favorable for SN2 reactions. However, the presence of the adjacent cyclopropyl group creates some steric hindrance, akin to a neopentyl system, which can influence the reaction rate compared to a simple primary alkyl iodide.[5]

G cluster_0 SN2 Mechanism A Nucleophile (Nu⁻) B This compound C Transition State A->C B->C Backside Attack D Substitution Product C->D E Iodide (I⁻) C->E

References

A Technical Guide to the Spectroscopic Characterization of (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(Iodomethyl)cyclopropane (C₄H₇I) is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility lies in the unique combination of the strained, conformationally rigid cyclopropane ring and the reactive carbon-iodine bond, which facilitates a variety of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and stability of this key building block.

This in-depth guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete, publicly available experimental dataset for this specific molecule is not readily found, this guide synthesizes established spectroscopic principles and data from analogous compounds to provide a robust predictive framework for its characterization. The protocols and interpretations herein are designed to be a self-validating system for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum of this compound is predicted to be complex due to the unique electronic environment of the cyclopropyl protons and the influence of the adjacent iodomethyl group. The high degree of ring strain in cyclopropanes results in upfield chemical shifts for the ring protons compared to acyclic alkanes.[1][2]

Expected ¹H NMR Data (Predicted)

ProtonsPredicted Chemical Shift (δ) ppmPredicted MultiplicityIntegration
-CH₂-I~3.2 ppmDoublet (d)2H
-CH- (cyclopropyl)~0.8 - 1.2 ppmMultiplet (m)1H
-CH₂- (cyclopropyl, cis)~0.5 - 0.7 ppmMultiplet (m)2H
-CH₂- (cyclopropyl, trans)~0.2 - 0.4 ppmMultiplet (m)2H

Interpretation and Causality:

  • Iodomethyl Protons (-CH₂-I): These protons are adjacent to the highly electronegative iodine atom, which deshields them, causing their resonance to appear significantly downfield. They are expected to appear as a doublet due to coupling with the single methine proton of the cyclopropane ring.

  • Cyclopropyl Methine Proton (-CH-): This proton is attached to the carbon bearing the iodomethyl group. Its chemical shift will be influenced by both the cyclopropyl ring and the substituent. It will appear as a complex multiplet due to coupling with the iodomethyl protons and the four other cyclopropyl protons.

  • Cyclopropyl Methylene Protons (-CH₂-): The four methylene protons on the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from their fixed spatial relationship to the iodomethyl substituent. Consequently, they will have different chemical shifts and will appear as complex multiplets. The protons cis to the iodomethyl group are expected to be slightly deshielded compared to the trans protons.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted)

CarbonPredicted Chemical Shift (δ) ppm
-CH₂-I~10 - 15 ppm
-CH- (cyclopropyl)~15 - 20 ppm
-CH₂- (cyclopropyl)~5 - 10 ppm

Interpretation and Causality:

  • Iodomethyl Carbon (-CH₂-I): The carbon atom bonded to iodine experiences a significant "heavy atom effect," which is a shielding effect that shifts its resonance to a remarkably upfield position.[4]

  • Cyclopropyl Methine Carbon (-CH-): This carbon is attached to the iodomethyl group and will be slightly deshielded compared to the other cyclopropyl carbons.

  • Cyclopropyl Methylene Carbons (-CH₂-): These two carbons are equivalent due to the molecule's symmetry and will appear as a single, shielded signal characteristic of cyclopropane rings.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply a Fourier transform and phase correct the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and gaining insight into the molecule's vibrational modes.

Expected IR Absorption Bands (Predicted)

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (cyclopropyl)~3100 - 3000Medium
C-H Stretch (aliphatic)~2950 - 2850Medium
CH₂ Scissoring~1450Medium
Cyclopropane Ring "Breathing"~1020Medium-Strong
C-I Stretch~600 - 500Strong

Interpretation and Causality:

  • C-H Stretching: The C-H bonds on the cyclopropane ring are expected to absorb at a slightly higher frequency (>3000 cm⁻¹) than typical sp³ C-H bonds due to the increased s-character of the carbon orbitals in the strained ring.[6]

  • Cyclopropane Ring "Breathing": A characteristic absorption for the cyclopropane ring is the symmetric ring deformation, often referred to as the "ring breathing" mode.[6]

  • C-I Stretching: The carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency, strong absorption in the fingerprint region of the spectrum.

A study on the vibrational spectra of this compound has shown that it predominantly exists in a gauche conformation.[7][8]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Expected Mass Spectrometry Data (Predicted for Electron Ionization)

m/zProposed FragmentRelative Abundance
182[C₄H₇I]⁺˙ (Molecular Ion)Low
127[I]⁺Medium-High
55[C₄H₇]⁺High (Base Peak)
41[C₃H₅]⁺High

Interpretation and Causality:

  • Molecular Ion (m/z 182): The molecular ion peak is expected to be observed, but it may be of low intensity due to the facile cleavage of the weak C-I bond.

  • Iodine Cation (m/z 127): The presence of a strong peak at m/z 127 is a clear indicator of an iodine-containing compound.[9]

  • Cyclopropylmethyl Cation (m/z 55): The base peak is predicted to be at m/z 55, corresponding to the relatively stable cyclopropylmethyl cation formed by the loss of an iodine radical.

  • Cyclopropyl Cation (m/z 41): Further fragmentation can lead to the formation of the cyclopropyl cation.[10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

A holistic approach, integrating data from all three spectroscopic techniques, is crucial for an unambiguous characterization of this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Connectivity Proton & Carbon Connectivity H1_NMR->Connectivity Chemical Shifts, Coupling Constants, Integration C13_NMR ¹³C NMR C13_NMR->Connectivity Number of Signals, Chemical Shifts IR IR Spectroscopy Functional_Groups Functional Group ID IR->Functional_Groups Characteristic Absorptions MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Molecular Ion Peak, Fragmentation Pattern Structure Confirmed Structure of this compound Connectivity->Structure Functional_Groups->Structure Mol_Weight->Structure

References

(Iodomethyl)cyclopropane as a Cyclopropylmethyl Radical Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropylmethyl radical is a key intermediate in organic synthesis, prized for its unique reactivity, particularly its rapid, well-calibrated ring-opening to the homoallylic but-3-enyl radical. This characteristic has established it as a cornerstone "radical clock" for mechanistic studies and a versatile synthon for the introduction of complex structural motifs. Among the various precursors available, (iodomethyl)cyclopropane stands out due to the labile carbon-iodine bond, which can be cleaved under a variety of mild conditions to generate the desired radical species. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a cyclopropylmethyl radical precursor. It delves into the synthesis of the precursor, methodologies for radical generation—spanning classical tin-based approaches to modern photoredox catalysis—the kinetics of its characteristic ring-opening, and its strategic application in complex molecule synthesis. This document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design.

Introduction: The Cyclopropylmethyl Radical – A Versatile Intermediate

The cyclopropylmethyl radical holds a special place in the toolkit of synthetic chemists. Its utility stems from the high ring strain of the three-membered ring, which provides a strong thermodynamic driving force for ring-opening. This rearrangement is exceptionally fast, with a rate constant on the order of 8.6 x 10⁷ s⁻¹ at room temperature, making it a sensitive probe for the lifetime of radical intermediates.[1] If a competing reaction can trap the cyclopropylmethyl radical before it rearranges, it implies a very fast trapping process. Conversely, the exclusive formation of the ring-opened product is indicative of a radical intermediate.

Beyond its role as a mechanistic probe, the cyclopropylmethyl radical is a valuable synthetic intermediate. The ability to generate this radical and control its subsequent reactions—either trapping the intact cyclopropane or harnessing the rearranged homoallylic scaffold—provides access to a diverse range of molecular architectures. These motifs are prevalent in numerous natural products and pharmacologically active compounds, where the conformational rigidity and metabolic stability of the cyclopropane ring are highly desirable features.[2][3]

This compound is an excellent precursor for this radical due to the relatively weak C-I bond (approximately 57 kcal/mol), which can be homolytically cleaved using various methods, including thermolysis, radical initiators, or photochemically.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its use as a radical precursor. A common and effective method is the iodination of the readily available cyclopropylmethanol via an Appel-type reaction. This method offers mild reaction conditions that are compatible with the strained cyclopropane ring.

Experimental Protocol: Synthesis via Appel Reaction

This protocol is adapted from established procedures for the conversion of alcohols to iodides using triphenylphosphine and iodine.[4]

Reaction:

Materials:

  • Cyclopropylmethanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.5 equivalents) portion-wise to the stirred solution. The color of the solution will turn dark brown as the PPh₃-I₂ complex forms.

  • Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C. The imidazole acts as a base to neutralize the HI byproduct, preventing potential side reactions.

  • Prepare a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous DCM.

  • Add the cyclopropylmethanol solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Stir until the brown color disappears.

  • Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by column chromatography on silica gel (typically using a non-polar eluent such as hexanes) or by distillation under reduced pressure.

Generation of the Cyclopropylmethyl Radical

The generation of the cyclopropylmethyl radical from this compound can be broadly categorized into two main approaches: classical methods, often relying on stoichiometric tin reagents, and modern catalytic methods, which offer milder and more environmentally benign alternatives.

Classical Method: Tributyltin Hydride-Mediated Generation

For decades, the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) has been the gold standard for generating alkyl radicals from alkyl halides.

Causality Behind Experimental Choices:

  • Bu₃SnH: The Sn-H bond is weak enough to be homolytically cleaved by the initiator-derived radical, propagating the radical chain. The resulting tributyltin radical (Bu₃Sn•) is a potent halogen atom abstractor from the alkyl iodide.

  • AIBN: This is a common thermal initiator that decomposes at a convenient rate (around 60-80 °C) to generate radicals and initiate the chain reaction.

  • Concentration of Bu₃SnH: The concentration of the tin hydride is critical. In reactions where trapping the unrearranged cyclopropylmethyl radical is desired, a high concentration of a trapping agent and a low concentration of Bu₃SnH are used to favor the trapping reaction over reduction. Conversely, for reactions designed to study the ring-opening, the concentration of Bu₃SnH can be adjusted to "clock" the reaction.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Rad Initiator Radical (R•) AIBN->Initiator_Rad Heat (Δ) Bu3SnH Bu₃SnH AIBN->Bu3SnH Bu3Sn_Rad Bu₃Sn• Initiator_Rad->Bu3Sn_Rad H-atom abstraction CPM_I This compound Bu3Sn_Rad->CPM_I CPM_Rad Cyclopropylmethyl Radical Bu3Sn_Rad->CPM_Rad I-atom abstraction Bu3SnI Bu₃SnI CPM_I->CPM_Rad CPM_Rad->Bu3Sn_Rad Reduction by Bu₃SnH Product Trapped/Reduced Product CPM_Rad->Product Reaction with Trap Trap Trapping Agent

Caption: General workflow for Bu₃SnH-mediated radical generation.

Experimental Protocol: Bu₃SnH-Mediated Reductive Cyclization

This protocol is a representative example of a tin-mediated radical reaction where the cyclopropylmethyl radical is generated and participates in a subsequent cyclization.[5]

Materials:

  • This compound derivative with a tethered alkene

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (1.0 equivalent) in degassed toluene (to a concentration of ~0.02 M).

  • Add a solution of Bu₃SnH (1.2 equivalents) and AIBN (0.2 equivalents) in degassed toluene dropwise to the refluxing solution of the substrate over a period of 1-2 hours using a syringe pump. The slow addition maintains a low concentration of the tin hydride, favoring cyclization over direct reduction.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours, or until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product will contain tin byproducts. These can be removed by partitioning the residue between acetonitrile and hexane (the tin salts are more soluble in acetonitrile), by flash chromatography on silica gel (often with a small amount of triethylamine in the eluent), or by treatment with a solution of iodine in ether followed by a basic wash.

  • Further purify the product by flash chromatography.

Modern Method: Visible-Light Photoredox Catalysis

The toxicity and difficulty in removing tin-based reagents have driven the development of "tin-free" radical generation methods.[6] Visible-light photoredox catalysis has emerged as a powerful alternative, allowing for the generation of radicals from alkyl halides under exceptionally mild conditions.[7]

Causality Behind Experimental Choices:

  • Photocatalyst: Iridium or ruthenium polypyridyl complexes are commonly used due to their strong absorption in the visible light spectrum, long-lived excited states, and suitable redox potentials to reduce alkyl iodides. Organic dyes can also be employed as a more sustainable alternative.

  • Light Source: Blue LEDs are typically used as they emit light at a wavelength that is strongly absorbed by many common photocatalysts.

  • Solvent: Degassed, polar aprotic solvents like DMF or DMSO are often used to dissolve the catalyst and substrates and to facilitate the single-electron transfer (SET) process.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC Reductive Quenching CPM_I This compound CPM_Rad Cyclopropylmethyl Radical CPM_I->CPM_Rad e⁻ from PC* I_anion I⁻ Product_Rad Product Radical CPM_Rad->Product_Rad Addition Substrate Substrate (e.g., alkene) Final_Product Final Product Product_Rad->Final_Product Further Reaction Final_Product->PC_oxidized Oxidation

Caption: General workflow for photoredox-catalyzed radical generation.

Experimental Protocol: Photoredox-Mediated Atom-Transfer Radical Cyclization (ATRC)

This protocol is based on the work of Zhu and coworkers on the intermolecular [3+2] ATRC of 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with alkenes.[8]

Materials:

  • Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equivalent)

  • Alkene (2.0 equivalents)

  • fac-[Ir(ppy)₃] (1 mol%)

  • Anhydrous, degassed DMF

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube, add fac-[Ir(ppy)₃] (0.01 equivalents), diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equivalent), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the alkene (2.0 equivalents) and anhydrous, degassed DMF via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED lamp. Use a fan to maintain the reaction at ambient temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentane derivative.

Reactivity and Mechanistic Considerations: The Radical Clock

The hallmark of the cyclopropylmethyl radical is its rapid ring-opening to the but-3-enyl radical. This rearrangement is often irreversible and proceeds with a well-defined rate constant, making it an invaluable tool for mechanistic investigations.

Kinetics of Ring-Opening

The rate of ring-opening is influenced by substituents on the cyclopropane ring and at the radical center. This tunability allows for the selection of a "clock" with a rate appropriate for the process being studied.

Radical Precursor/StructureSubstituent(s)Rate Constant (k) at 25 °C (s⁻¹)Reference
This compoundNone~8.6 x 10⁷[1]
1-Methylcyclopropylmethyl1-MethylFaster than unsubstituted[9]
trans-2-Phenylcyclopropylmethyltrans-2-PhenylSlower than unsubstituted[10]
(2-Alkoxy-3-phenylcyclopropyl)methyl2-Alkoxy, 3-Phenyl~5-8 x 10¹¹[9]

This table is a summary of representative data. Rates are highly dependent on the specific substitution pattern and reaction conditions.

The regioselectivity of the ring-opening is also a key consideration. For substituted cyclopropylmethyl radicals, cleavage of the C-C bond can lead to different isomeric butenyl radicals. Generally, the bond that leads to the more stable radical product is cleaved.

Applications in Complex Molecule Synthesis

The unique reactivity of the cyclopropylmethyl radical has been harnessed in the synthesis of a variety of complex molecules, including natural products.[3] The ability to perform tandem reactions, where radical generation is followed by cyclization or other bond-forming events, is particularly powerful.

Tandem Radical Cyclizations

The generation of a cyclopropylmethyl radical in a molecule containing an appropriately positioned unsaturation can trigger a cascade of reactions. For example, the radical can add to a double or triple bond, and the resulting radical can undergo further transformations. The photoredox-mediated ATRC described in section 3.2.1 is a prime example of this strategy, leading to the formation of functionalized cyclopentanes.

Introduction of the Homoallyl Moiety

In many cases, the rapid ring-opening is the desired outcome. By using this compound as a source of the but-3-enyl radical, this versatile four-carbon unit can be introduced into molecules. This is particularly useful in the synthesis of natural products containing homoallylic alcohol or amine functionalities.

Conclusion and Future Outlook

This compound is a highly effective and versatile precursor for the cyclopropylmethyl radical. The transition from stoichiometric, toxic tin-based methods to milder, catalytic photoredox strategies has significantly broadened the applicability of this reagent in modern organic synthesis. The well-calibrated and predictable reactivity of the cyclopropylmethyl radical, particularly its rapid ring-opening, will ensure its continued use as both a powerful mechanistic probe and a strategic building block in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Future developments in this area will likely focus on the discovery of more sustainable and efficient catalytic systems for radical generation and the application of this chemistry in asymmetric synthesis to control the stereochemistry of the resulting products.

References

An In-Depth Technical Guide to the Ring-Opening Reactions of (Iodomethyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the ring-opening reactions of (iodomethyl)cyclopropane derivatives, a class of transformations that unlock unique synthetic pathways to valuable molecular scaffolds. The high ring strain inherent in the three-membered cyclopropane ring, combined with the lability of the carbon-iodine bond, renders these molecules versatile precursors for a variety of functionalized products. This document delves into the core mechanistic principles, provides field-proven experimental insights, and showcases the synthetic utility of these reactions, with a particular focus on the dominant radical-mediated pathways.

Introduction: The Synthetic Potential of a Strained System

This compound and its derivatives are attractive building blocks in organic synthesis. The cyclopropane ring, with its unique electronic structure and inherent strain energy (approximately 27 kcal/mol), provides a strong thermodynamic driving force for ring-opening reactions.[1][2] The iodomethyl group serves as a convenient handle to initiate these transformations, primarily through the formation of a cyclopropylmethyl radical. This guide will dissect the key modes of activation for these ring-opening reactions, with an emphasis on understanding the underlying principles that govern their outcome. The versatility of the resulting homoallylic iodides and other ring-opened products makes these reactions particularly relevant for the construction of complex molecular architectures found in natural products and pharmaceutical agents.

The Dominant Pathway: Radical-Mediated Ring-Opening

The most extensively studied and synthetically reliable ring-opening reactions of this compound derivatives proceed through a radical mechanism. This pathway is characterized by its mild conditions, good functional group tolerance, and predictable regioselectivity in many cases.

Mechanism of Radical Initiation and Rearrangement

The cornerstone of the radical pathway is the homolytic cleavage of the carbon-iodine bond to generate a primary cyclopropylmethyl radical. This initiation can be achieved through several methods, including thermal or photochemical induction, or by the action of a radical initiator.

The C-I bond is relatively weak (bond dissociation energy of ~234 kJ/mol) and susceptible to homolysis.[3] Upon formation, the cyclopropylmethyl radical undergoes an extremely rapid and essentially irreversible ring-opening rearrangement to form the thermodynamically more stable homoallylic radical (a but-3-enyl radical).[1][4] This rearrangement is driven by the significant release of ring strain. The rate constant for this ring-opening is on the order of 10⁸ s⁻¹ at room temperature, making it one of the fastest known unimolecular radical rearrangements and a reliable "radical clock".

G cluster_initiation Initiation cluster_rearrangement Rearrangement cluster_propagation Propagation/Termination Iodomethylcyclopropane This compound Cyclopropylmethyl_Radical Cyclopropylmethyl Radical Iodine_Radical Iodine Radical Homoallylic_Radical Homoallylic Radical Product Ring-Opened Product (e.g., Homoallylic Iodide) Radical_Source Radical Source (e.g., Bu3SnH)

Factors Influencing Regioselectivity

In substituted this compound derivatives, the ring-opening of the intermediate cyclopropylmethyl radical can proceed in two directions, leading to different regioisomers of the homoallylic radical. The regioselectivity is primarily governed by the stability of the resulting radical.

  • Kinetic vs. Thermodynamic Control: The cleavage of the C-C bond that leads to the more substituted, and thus more stable, radical is generally favored. For instance, a methyl-substituted cyclopropylmethyl radical will preferentially open to yield a secondary alkyl radical over a primary one.[5] This regioselectivity is often under kinetic control due to the high exothermicity and early transition state of the ring-opening process.[6]

  • Stereoelectronic Effects: The conformation of the cyclopropylmethyl radical can also influence the regioselectivity of the ring-opening. The bond cleavage is believed to occur in a stereoelectronically controlled manner, where the breaking C-C bond is aligned with the p-orbital of the radical center.

Synthetic Applications and Experimental Protocols

The radical-mediated ring-opening of this compound derivatives has been employed in a variety of synthetic transformations, most notably in radical [3+2] cycloaddition reactions to form five-membered rings.

Table 1: Comparison of Initiators for Radical Ring-Opening

Initiator/MethodConditionsAdvantagesDisadvantages
AIBN/Bu₃SnHThermal (typically 80-110 °C)Reliable, well-understoodUse of toxic tin reagents
Photolysis (UV light)Room temperatureMild conditionsRequires specialized equipment
Triethylborane/O₂Room temperatureMild, tin-freeSensitive to air

Experimental Protocol: Radical [3+2] Cycloaddition

This protocol describes a typical procedure for the radical [3+2] cycloaddition of a dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with an alkene, a reaction that proceeds via a homoallylic radical intermediate.[7]

Step 1: Reagent Preparation

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equiv.) and the desired alkene (2.0-3.0 equiv.) in degassed toluene (0.1 M).

Step 2: Radical Initiation

  • Add AIBN (azobisisobutyronitrile) (0.1 equiv.) and Bu₃SnH (tributyltin hydride) (1.2 equiv.) to the solution via syringe.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired functionalized cyclopentane derivative.

Rationale for Experimental Choices:

  • Degassed Solvent: The use of a degassed solvent is crucial to prevent quenching of the radical intermediates by molecular oxygen.

  • Excess Alkene: The alkene is used in excess to favor the intermolecular addition of the homoallylic radical over competing side reactions.

  • Slow Addition of Bu₃SnH (Alternative Protocol): In some cases, slow addition of the tin hydride via a syringe pump can be beneficial to maintain a low concentration of the chain-carrying radical and minimize premature reduction of the initial this compound.

G Start Prepare Reagents in Degassed Toluene Initiation Add AIBN and Bu3SnH Start->Initiation Reaction Heat to 80-90°C (2-4 hours) Initiation->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool and Concentrate Monitoring->Workup If complete Purification Flash Column Chromatography Workup->Purification Product Isolated Cyclopentane Derivative Purification->Product

Nucleophilic and Electrophilic Ring-Opening: A Less Trodden Path

While radical reactions dominate the landscape of this compound ring-opening, it is instructive to consider the potential for nucleophilic and electrophilic pathways. However, it is important to note that literature precedence for these reactions specifically with this compound is sparse compared to the wealth of data on radical transformations.

Nucleophilic Substitution and Ring-Opening

Direct nucleophilic substitution on the iodomethyl group is a plausible reaction. However, for a concerted ring-opening to occur, the nucleophile would need to attack a carbon atom of the cyclopropane ring in an Sɴ2-like fashion, with concomitant cleavage of a C-C bond. This is generally a high-energy process for simple alkyl-substituted cyclopropanes.

In many cases, nucleophilic attack is more likely to result in a simple substitution product, with the cyclopropane ring remaining intact. Ring-opening via a nucleophilic pathway is more commonly observed in "donor-acceptor" cyclopropanes, where the ring is electronically activated towards nucleophilic attack.[8] For this compound, which lacks strong activating groups, such reactions are less favorable.

The formation of a cyclopropylmethyl cation via Sɴ1-type departure of the iodide is also a possibility, particularly with silver salt assistance. This cation would then be expected to rearrange to a homoallylic cation. However, the high energy of the primary cyclopropylmethyl cation makes this a less common pathway compared to the radical route.

Electrophilic and Lewis Acid-Promoted Ring-Opening

Electrophilic attack on the C-C bonds of the cyclopropane ring can also induce ring-opening.[9] This is due to the increased p-character of the cyclopropane C-C bonds, which allows them to act as nucleophiles. However, simple this compound is not particularly electron-rich, and strong electrophiles or Lewis acids would be required.

Lewis acid coordination to the iodine atom could, in principle, facilitate its departure as a leaving group and promote the formation of a cyclopropylmethyl cation, leading to ring-opened products.[3] However, the propensity for the C-I bond to undergo homolysis often makes radical pathways competitive or dominant under conditions that might otherwise favor ionic processes.

Applications in Drug Discovery and Development

The cyclopropane motif is increasingly incorporated into drug candidates to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[10] The ring-opening reactions of this compound derivatives provide access to unique scaffolds that can be further elaborated into complex molecules of pharmaceutical interest. For instance, the resulting homoallylic iodides are versatile intermediates for cross-coupling reactions, allowing for the introduction of diverse substituents. The ability to form functionalized five-membered rings through radical [3+2] cycloadditions is also of significant value in the synthesis of natural product analogues and other biologically active compounds.

Conclusion and Future Outlook

The ring-opening reactions of this compound derivatives are a powerful tool in the synthetic chemist's arsenal. The dominant radical-mediated pathway, initiated by the facile homolysis of the carbon-iodine bond, provides a reliable and predictable route to homoallylic radicals, which can be trapped or engaged in further cyclization reactions. While nucleophilic and electrophilic ring-opening pathways are mechanistically plausible, their synthetic utility for this particular class of compounds remains less explored and appears to be overshadowed by the high efficiency of the radical processes.

Future research in this area may focus on the development of catalytic and enantioselective variants of these ring-opening reactions, further expanding their synthetic utility. Additionally, a more thorough investigation into the conditions that might favor ionic pathways over radical ones could unlock new and complementary reactivity patterns for this versatile class of strained-ring systems.

References

(Iodomethyl)cyclopropane: A Technical Guide to its Core Physical Properties for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Cyclopropylmethyl Moiety in Modern Drug Discovery

(Iodomethyl)cyclopropane (CAS No. 33574-02-6) has emerged as a pivotal building block in contemporary medicinal chemistry and materials science.[1] Its utility stems from the unique structural and electronic properties of the cyclopropylmethyl group. This moiety is frequently incorporated into molecular scaffolds to enhance metabolic stability, modulate lipophilicity, and introduce conformational rigidity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, reaction optimization, and scale-up in both academic and industrial research settings. This guide provides an in-depth analysis of these key physical parameters, offering a critical perspective for researchers, scientists, and drug development professionals.

Core Physical Characteristics

The physical state of this compound under standard laboratory conditions is a clear, colorless to light yellow liquid.[2][3] Its distinct properties are a direct consequence of its molecular structure, which combines the compact, strained cyclopropane ring with a highly polarizable iodine atom.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound, compiled from various reputable chemical data sources. It is important to note the slight variations in reported values, which can arise from differences in measurement techniques and sample purity.

Physical PropertyValueSource(s)
Boiling Point 141.7 - 142 °C at 760 mmHg[4][5][6][7]
134 °C[3]
Density 1.954 g/cm³[4][5][6][7]
Specific Gravity 1.76 (20/20)[3]
Melting Point 88 - 90 °C[4][5][6]
Flash Point 57 °C[3][5][6][7]
Refractive Index 1.542 at 20 °C[5][6][7][8]
Molecular Weight 182.00 g/mol [4][5][8]

In-Depth Analysis of Physical Properties

Boiling Point: A Reflection of Intermolecular Forces

The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. For this compound, the reported boiling point is in the range of 134-142 °C at atmospheric pressure.[3][4][5][6][7] This relatively high boiling point for a small molecule can be attributed to a combination of factors:

  • Dipole-Dipole Interactions: The significant difference in electronegativity between the carbon and iodine atoms creates a permanent dipole moment in the C-I bond, leading to dipole-dipole attractions between molecules.

  • Van der Waals Forces: As a larger, more polarizable atom, iodine contributes to stronger London dispersion forces compared to lighter halogens. The overall molecular weight of 182.00 g/mol also plays a role.[8]

The observed variation in the reported boiling point values may be due to experimental conditions, such as the precision of pressure measurements, or the presence of minor impurities in the samples. For practical applications, particularly in distillation-based purifications, it is crucial to consider this range.

Density: Implications for Reaction Stoichiometry and Solvent Selection

With a density of approximately 1.954 g/cm³, this compound is significantly denser than many common organic solvents.[4][5][6][7] This high density is primarily due to the presence of the heavy iodine atom within a compact molecular volume.

Practical Implications for the Bench Chemist:

  • Accurate Dosing: When designing reactions, precise addition of this compound by volume requires an accurate knowledge of its density for correct stoichiometric calculations.

  • Biphasic Reactions: In biphasic reaction systems, its high density will cause it to form the lower layer when mixed with less dense, immiscible solvents such as diethyl ether or hexane. This property is advantageous for certain work-up procedures, allowing for straightforward separation of the product-containing layer.

Experimental Workflow: Handling and Application Considerations

The following diagram outlines a generalized workflow for the use of this compound in a typical nucleophilic substitution reaction, highlighting the importance of its physical properties at each stage.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage reagent_prep Reagent Preparation (Accurate measurement using density) reaction_setup Reaction Setup (Inert atmosphere, solvent choice) reagent_prep->reaction_setup Precise Stoichiometry addition Controlled Addition (Consider viscosity & exotherm) reaction_setup->addition monitoring Reaction Monitoring (TLC, GC/MS) addition->monitoring Time quench Reaction Quenching monitoring->quench extraction Liquid-Liquid Extraction (High density facilitates phase separation) quench->extraction purification Purification (Distillation requires accurate boiling point) extraction->purification analysis Product Characterization (NMR, IR, MS) purification->analysis storage Storage (Cool, dark, sealed) analysis->storage

Caption: Generalized workflow for utilizing this compound in synthesis.

Conclusion

The physical properties of this compound, particularly its boiling point and density, are not mere data points but rather critical parameters that inform its practical application in the laboratory and in process scale-up. A comprehensive understanding of these properties allows for greater control over reaction conditions, more efficient purification processes, and safer handling protocols. The data presented in this guide, sourced from established chemical suppliers, provides a reliable foundation for researchers engaged in the synthesis of novel chemical entities incorporating the valuable cyclopropylmethyl motif.

References

The Strategic Sourcing and Quality Verification of (Iodomethyl)cyclopropane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its incorporation into lead compounds is a strategic decision aimed at enhancing a variety of critical drug-like properties. The unique stereoelectronic nature of this strained three-membered ring can significantly improve a molecule's metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for its biological target.[2][3] This often translates to reduced off-target effects and an improved therapeutic window. The cyclopropyl moiety is a key component in a number of approved drugs, underscoring its importance in the pharmaceutical industry.

(Iodomethyl)cyclopropane is a versatile and highly valuable building block for introducing the cyclopropylmethyl group into drug candidates. Its utility as a pharmaceutical intermediate is well-established, and its commercial availability is crucial for research and development in this sector.[4][5] This guide provides an in-depth overview of the commercial landscape for this compound, outlines critical quality control measures, and discusses the synthetic context necessary for making informed procurement decisions.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers that cater to the research and pharmaceutical industries. The choice of supplier often depends on the scale of the research (e.g., discovery, process development), required purity, and the level of documentation needed. Below is a comparative table of prominent suppliers.

SupplierPurity SpecificationAvailable QuantitiesAdditional Information
Sigma-Aldrich (MilliporeSigma) ≥95.0% (GC)1 g, and larger quantities available upon request.[6]Provides access to Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[7]
TCI America >95.0%(GC)200 mg, 1 g, and bulk inquiries.Offers detailed product specifications and safety information.
Thermo Scientific Chemicals (formerly Alfa Aesar) 95%[8]250 mg, 1 g, and larger quantities.[8]Specification sheets often include appearance, GC assay, refractive index, and FTIR conformity.[8]
BOC Sciences Custom purities available.Research and bulk quantities.A supplier focused on drug discovery and development chemicals.[]
ChemicalBook Lists multiple suppliers with varying purities (e.g., 98%, 99%).Varies by supplier, from grams to kilograms.A platform that aggregates data from numerous global suppliers.[4][10]
Guidechem Lists various suppliers with different purity grades.Wide range of quantities available.Another comprehensive database of chemical suppliers.[11]

Supplier Selection Workflow

Choosing the right supplier is a critical step that can impact the quality and reproducibility of research. The following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.

SupplierSelection Start Define Project Needs (Scale, Purity, Budget) Identify Identify Potential Suppliers (e.g., Sigma, TCI, Thermo) Start->Identify Request Request Quotes & Documentation (CoA, SDS, Specs) Identify->Request Evaluate Evaluate Supplier - Purity & Specs - Lead Time - Cost - Regulatory Compliance Request->Evaluate Qualify Qualify Supplier (e.g., Sample Testing) Evaluate->Qualify Yes Fail Does Not Meet Requirements Evaluate->Fail No Purchase Purchase Material Qualify->Purchase Fail->Identify Re-evaluate Options

Caption: A workflow for selecting a commercial supplier of this compound.

Essential Quality Control and Verification

Ensuring the identity, purity, and quality of this compound is paramount for its successful application in synthesis. A multi-pronged analytical approach is necessary for comprehensive quality control.

Key Analytical Techniques:
  • Gas Chromatography (GC): This is the most common method for determining the purity of this compound. Suppliers typically specify a purity of ≥95.0%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive structural confirmation. The spectrum should be consistent with the expected signals for the cyclopropyl and methylene protons. ChemicalBook provides access to reference ¹H NMR spectra for this compound.[12]

    • ¹³C NMR: Confirms the number of unique carbon environments in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for identification purposes by confirming the presence of characteristic functional groups and the overall fingerprint of the molecule. The spectra of cyclopropane-containing molecules have been studied and documented.[13][14]

  • Refractive Index: A physical property that can be a quick and useful indicator of purity. Thermo Scientific Chemicals, for instance, provides a specification range for the refractive index of their product.[8]

Quality Control Workflow

The following diagram outlines a standard workflow for the quality control of incoming this compound.

QC_Workflow cluster_incoming Incoming Material Verification cluster_testing Analytical Testing Receive Receive this compound CoA_Review Review Supplier CoA Receive->CoA_Review Visual_Inspect Visual Inspection (Color, Clarity) Receive->Visual_Inspect Identity Identity Confirmation (¹H NMR, FTIR) CoA_Review->Identity Visual_Inspect->Identity Purity Purity Assay (GC) Identity->Purity Physical Physical Properties (Refractive Index) Purity->Physical Decision Accept or Reject? Physical->Decision Release Release for Use Decision->Release Pass Quarantine Quarantine & Contact Supplier Decision->Quarantine Fail

Caption: A standard quality control workflow for this compound.

Synthetic Routes and Potential Impurities

Understanding the common synthetic pathways to this compound is crucial for anticipating potential impurities that may not be detected by standard GC analysis. Two prevalent methods are the Appel reaction and the Simmons-Smith reaction.

  • The Appel Reaction: This reaction converts an alcohol, in this case, cyclopropylmethanol, to the corresponding alkyl iodide using triphenylphosphine and iodine.[15][16][17][18][19] A common byproduct of this reaction is triphenylphosphine oxide , which can be challenging to remove completely. Its presence can be monitored by techniques such as HPLC or NMR.

  • The Simmons-Smith Reaction: This classic method for cyclopropanation involves the reaction of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple.[20][21][22][23] While highly effective, residual zinc salts or unreacted diiodomethane could potentially be present in the final product if not thoroughly purified.

Safe Handling and Storage

This compound is a flammable liquid and vapor and is suspected of causing genetic defects. It is also a skin, eye, and respiratory irritant. Therefore, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and a face shield.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Take precautionary measures against static discharge. Use only non-sparking tools.

  • Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly closed. The compound is also noted to be light-sensitive, so storage in an amber bottle is recommended.[5][10]

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

This compound is a critical reagent for the incorporation of the valuable cyclopropylmethyl moiety in drug discovery and development. Its commercial availability from a range of suppliers facilitates its use in research. However, for reproducible and reliable synthetic outcomes, a thorough understanding of the supplier landscape, rigorous quality control of the starting material, and an awareness of its synthetic origins are indispensable. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can strategically source and confidently utilize high-quality this compound in their programs, ultimately contributing to the advancement of new therapeutics.

References

The Alchemist's Ring: A Technical Guide to the Safe Handling and Application of (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dual Nature of a Strained Ring

(Iodomethyl)cyclopropane is a potent building block in the medicinal chemist's arsenal. Its strained three-membered ring and reactive carbon-iodine bond offer a unique gateway to novel molecular architectures, particularly in the synthesis of cyclopropylmethylamines, a motif present in numerous bioactive compounds. However, the very features that make this reagent synthetically valuable also render it hazardous. This guide, intended for the experienced researcher, moves beyond mere procedural lists to provide a deep, mechanistic understanding of the risks and a framework for its safe and effective use. Herein, we dissect the causality behind each precaution, fostering a culture of intrinsic safety grounded in scientific principles.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of a reagent's intrinsic properties is the bedrock of safe handling. This compound is a colorless to light yellow liquid, noted for its sensitivity to light, which can promote homolytic cleavage of the C-I bond, leading to decomposition.[1][2]

1.1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 33574-02-6[3]
Molecular Formula C₄H₇I[3]
Molecular Weight 182.00 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 142 °C (at 760 mmHg)[5]
Density 1.954 g/cm³[5]
Flash Point 57 °C[5]
Refractive Index n20/D 1.542[3]
Sensitivity Light-sensitive[1][2]
Stability Often stabilized with copper[6]
1.2: Toxicological Assessment: A Surrogate-Based Approach
  • (Bromomethyl)cyclopropane: The oral LD50 in rats is reported to be in the range of >500 - 2,000 mg/kg, classifying it as harmful if swallowed.[4][8] The dermal LD50 in rats is >2,000 mg/kg.[4]

  • Hazard Classification: this compound is classified as a skin and serious eye irritant. Crucially, it is also suspected of causing genetic defects , placing it in a high-hazard category that demands stringent containment.[9] It may also cause respiratory irritation.

The primary toxicological concern stems from its reactivity as an electrophile, allowing it to alkylate biological nucleophiles, such as DNA and proteins. This alkylating potential is the mechanistic basis for its suspected mutagenicity and irritant properties.

Section 2: Hazard Identification and Risk Mitigation

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

2.1: GHS Hazard Identification
Hazard ClassCategoryHazard StatementPictogram
Flammable liquids3H226: Flammable liquid and vapor🔥
Acute toxicity, oral4 (Inferred)H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Germ cell mutagenicity2H341: Suspected of causing genetic defectsहेल्थ हज़ार्ड
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data inferred from supplier SDS and analogue compounds.[4][8][9]

2.2: Engineering Controls: The First Line of Defense

The principle of ALARP (As Low As Reasonably Practicable) must guide all handling procedures.

  • Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory. The fume hood provides primary containment, while good general lab ventilation offers a secondary layer of protection.

2.3: Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[7]

  • Hand Protection: Use nitrile or neoprene gloves.[7] Given the reactive nature of alkyl halides, it is prudent to double-glove and change gloves immediately upon contamination.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[7]

  • Respiratory Protection: For situations with a potential for exposure outside of a fume hood (e.g., a large spill), a respirator with an appropriate organic vapor cartridge is necessary.

Section 3: The Chemistry of this compound: Reactivity and Hazards

The synthetic utility of this compound is intrinsically linked to its reactivity. Understanding these reaction pathways is key to anticipating and controlling potential hazards. The molecule's reactivity is dominated by two features: the excellent leaving group ability of the iodide ion and the inherent strain of the cyclopropane ring.

3.1: Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions.[10][11][12][13] Nucleophiles will attack the electrophilic methylene carbon, displacing the iodide ion in a single, concerted step.

  • Mechanism: The reaction proceeds via a backside attack, leading to an inversion of configuration if the carbon were chiral.[11][14]

  • Common Nucleophiles: Amines, thiols, azides, and cyanides are all effective nucleophiles. Reactions with amines are a common route to the pharmacologically relevant cyclopropylmethylamine derivatives.

  • Hazard Implication: The high reactivity means it will readily react with biological nucleophiles (e.g., amino and thiol groups in proteins), explaining its irritant and alkylating properties. It will also react with water, albeit slowly, to release hydriodic acid (HI), a corrosive substance.

3.2: Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, an E2 elimination can compete with substitution to form methylenecyclopropane.[6][15][16][17]

  • Mechanism: This is a concerted process where the base abstracts a proton from the cyclopropyl ring (a β-hydrogen) at the same time the C-I bond breaks and the C=C double bond forms. For the reaction to occur, the abstracted proton and the iodide leaving group must be in an anti-periplanar conformation.[6][18]

  • Reagents: Strong, bulky bases like potassium tert-butoxide are more likely to favor elimination over substitution.

  • Hazard Implication: Exothermic reactions can occur with strong bases, leading to a rapid increase in temperature and pressure if not properly controlled.

3.3: Ring-Opening Reactions

The strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly those involving radical or cationic intermediates.[19][20][21][22]

  • Mechanism: Photolysis or high temperatures can induce homolytic cleavage of the C-I bond, generating a cyclopropylmethyl radical. This radical can rapidly rearrange to the more stable homoallylic radical, leading to products like 4-iodobut-1-ene.[23] Reactions under conditions that favor carbocation formation (e.g., with Lewis acids) can also lead to rearranged products.[19]

  • Hazard Implication: Unintended ring-opening can lead to the formation of volatile and potentially flammable byproducts. The generation of radical species can initiate uncontrolled polymerization or decomposition pathways.

Logical Flow of Reactivity Pathways

G cluster_0 Conditions A This compound B Sₙ2 Substitution A->B Backside Attack C E2 Elimination A->C Anti-periplanar H D Ring-Opening A->D Radical or Cationic Intermediate Nuc Strong Nucleophile (e.g., R₂NH, RS⁻) Nuc->B Base Strong, Hindered Base (e.g., t-BuOK) Base->C Rad Light (hν) or Heat (Δ) Lewis Acids Rad->D

Caption: Primary reaction pathways for this compound.

3.4: Incompatibilities

To prevent hazardous reactions, this compound must be stored and handled away from:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Bases: Can cause highly exothermic substitution or elimination reactions.[24]

  • Reactive Metals: Such as sodium, potassium, and magnesium, which can result in the formation of organometallic reagents and potentially violent decomposition.

  • Light and Heat: Can cause decomposition and the release of iodine vapor.[1][2]

Section 4: Protocols for Safe Handling and Use

4.1: Storage and Handling
  • Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[7] It is often supplied stabilized with copper metal to scavenge iodine formed upon decomposition.[6] Store away from incompatible materials. A refrigerator designated for flammable chemicals is recommended.

  • Inert Atmosphere: While not always necessary for short-term handling, for long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

  • Dispensing: Use a syringe or cannula for transfers to minimize exposure to air and moisture. Never pour the liquid in an open-bench setting.

4.2: Synthesis Protocol: this compound from Cyclopropanemethanol

This procedure is based on the well-established Appel reaction, which converts alcohols to alkyl iodides under mild conditions.[25]

Materials:

  • Cyclopropanemethanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Place the flask under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve triphenylphosphine (1.2 eq.) and imidazole (2.0 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Iodine Addition: Slowly add a solution of iodine (1.1 eq.) in DCM to the flask. The solution will turn dark brown.

  • Substrate Addition: Add cyclopropanemethanol (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate. Stir until the brown color of excess iodine disappears.[7]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, should be purified by flash column chromatography on silica gel or by vacuum distillation.

Experimental Workflow for Synthesis

G A 1. Assemble Dry Glassware under N₂ B 2. Dissolve PPh₃ & Imidazole in DCM A->B C 3. Cool to 0 °C B->C D 4. Add I₂ Solution C->D E 5. Add Cyclopropanemethanol D->E F 6. Stir at RT, Monitor E->F G 7. Quench with Na₂S₂O₃ F->G H 8. Aqueous Workup G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography/Distillation) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

4.3: Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for assessing purity and identifying byproducts. A mid-polar column (e.g., 6% cyanopropylphenyl) is often effective for separating alkyl halides.[26][27][28] The mass spectrum should show a characteristic molecular ion peak (m/z = 182) and fragmentation patterns corresponding to the loss of iodine (m/z = 55).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.2-1.2 ppm) and the methylene protons adjacent to the iodine (a doublet, ~3.2 ppm).[29]

    • ¹³C NMR: Expect signals for the cyclopropyl carbons and the iodomethyl carbon. The carbon bonded to iodine will be significantly shifted downfield.

Section 5: Emergency Procedures

Prompt and correct action is critical in mitigating the consequences of an incident.

5.1: Spill Response
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.

    • Gently sweep the absorbent material into a labeled container for hazardous waste.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Call emergency services and inform them of the nature and location of the spill.

    • Do not re-enter the laboratory until cleared by safety professionals.

5.2: Accidental Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

5.3: Fire Response

This compound is a flammable liquid with a flash point of 57 °C.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.

  • Procedure: For a small fire, trained personnel may use a fire extinguisher. For any larger fire, or if not trained, evacuate the area, activate the fire alarm, and call emergency services.

5.4: Waste Disposal

This compound and materials contaminated with it must be treated as hazardous waste.

  • Quenching Excess Reagent: For small residual amounts in reaction flasks, the reagent can be quenched by slowly adding it to a stirred, cooled solution of a reducing agent like sodium thiosulfate or a nucleophile like a secondary amine (e.g., diethylamine) in a suitable solvent. This converts it to a less reactive species. This procedure should only be performed by experienced chemists in a fume hood.

  • Containment: Collect all waste, including contaminated absorbents and PPE, in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not pour down the drain.[30]

Conclusion: A Tool of Precision, Handled with Respect

This compound is a powerful reagent that enables the synthesis of complex and valuable molecules. Its inherent reactivity, a consequence of ring strain and the carbon-iodine bond, is the source of both its synthetic utility and its significant hazards. By understanding the mechanistic underpinnings of its reactivity, from Sₙ2 substitutions to potential ring-opening pathways, researchers can implement informed and robust safety protocols. This guide serves as a technical framework to ensure that this valuable alchemical tool is used with the respect and caution it demands, fostering innovation while prioritizing the safety of the scientist.

References

The Cyclopropylmethyl Iodide Moiety: A Technical Guide to its Historical Context, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropylmethyl iodide, or (iodomethyl)cyclopropane, is a cornerstone building block in modern organic and medicinal chemistry. Its unique stereoelectronic properties, conferred by the strained three-membered ring, have positioned it as a valuable synthon for the introduction of the cyclopropylmethyl moiety into complex molecular architectures. This guide provides an in-depth exploration of the historical context surrounding the discovery and early investigations of cyclopropane chemistry, a detailed analysis of the evolution of synthetic methodologies for this compound, and a comprehensive overview of its contemporary applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical chemical entity.

Historical Perspective: The Dawn of Cyclopropane Chemistry

The story of this compound is intrinsically linked to the broader history of cyclopropane chemistry. While a definitive first synthesis of this compound is not prominently documented, its conceptual origins can be traced back to the pioneering work on cyclopropylcarbinyl systems.

The Early Explorations of Nikolai Demyanov

At the turn of the 20th century, the Russian chemist Nikolai Demyanov was instrumental in unraveling the intriguing reactivity of small carbocyclic rings. His work on the rearrangement of aminocyclobutane and aminocyclopropane derivatives, which now bears his name as the Demyanov rearrangement, provided the first glimpses into the unusual stability and facile rearrangements of cyclopropylcarbinyl cations. These early studies laid the fundamental groundwork for understanding the electronic nature of the cyclopropane ring and its influence on adjacent reactive centers.

The Advent of Practical Cyclopropanation: The Simmons-Smith Reaction

A significant leap forward in accessing cyclopropane-containing molecules came with the development of the Simmons-Smith reaction in the mid-20th century. This robust and stereospecific method, utilizing a diiodomethane and a zinc-copper couple, allowed for the direct cyclopropanation of alkenes. While not a direct synthesis of this compound, the Simmons-Smith reaction revolutionized the accessibility of the cyclopropane ring, paving the way for the synthesis of a vast array of functionalized derivatives, including the precursors to this compound.

Synthetic Methodologies for this compound

The primary and most common precursor for the synthesis of this compound is cyclopropanemethanol. The conversion of the hydroxyl group to an iodide is a critical transformation, and several methods have been developed and refined over the years to achieve this with high fidelity, preserving the integrity of the strained cyclopropane ring.

The Appel Reaction: A Reliable and Mild Approach

The Appel reaction is a widely employed method for the conversion of alcohols to alkyl halides, and it has proven to be particularly effective for the synthesis of this compound.[1] This reaction utilizes triphenylphosphine and iodine to generate a phosphonium iodide intermediate, which is then displaced by the alcohol's oxygen, leading to the formation of the desired alkyl iodide and triphenylphosphine oxide. The mild reaction conditions are a key advantage, minimizing the risk of ring-opening or rearrangement of the sensitive cyclopropylmethyl system.[1]

Experimental Protocol: Synthesis of this compound via the Appel Reaction [1]

  • Reaction Setup: A flame-dried round-bottom flask is charged with triphenylphosphine (1.5 equivalents) and dissolved in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Phosphonium Iodide Complex: The solution is cooled to 0 °C in an ice bath, and iodine (1.5 equivalents) is added portion-wise. The solution will typically turn a dark brown color.

  • Activation with Imidazole: Imidazole (2.0 equivalents) is added to the reaction mixture, and it is stirred for 10-15 minutes at 0 °C.

  • Addition of Cyclopropanemethanol: A solution of cyclopropanemethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvents is crucial to prevent the hydrolysis of the reactive phosphonium iodide intermediate and the desired product.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents the oxidation of triphenylphosphine and other reagents.

  • Controlled Temperature: The initial cooling to 0 °C helps to manage the exothermic nature of the reaction between triphenylphosphine and iodine.

  • Use of Imidazole: Imidazole acts as a mild base and a nucleophilic catalyst, facilitating the reaction and improving yields.

  • Aqueous Workup with Sodium Thiosulfate: This step is essential to remove unreacted iodine, which can interfere with purification and subsequent reactions.

The Finkelstein Reaction: A Halogen Exchange Approach

The Finkelstein reaction offers an alternative route to this compound, proceeding via a nucleophilic substitution of a different cyclopropylmethyl halide, typically the bromide or chloride, with an iodide salt.[2][3][4] This SN2 reaction is often driven to completion by the precipitation of the less soluble sodium chloride or bromide in a solvent like acetone.[2]

Conceptual Workflow: Finkelstein Reaction for this compound

Finkelstein_Reaction CP_Br (Bromomethyl)cyclopropane CP_I This compound CP_Br->CP_I Sɴ2 reaction NaI Sodium Iodide (in Acetone) NaI->CP_I NaBr Sodium Bromide (precipitate) CP_I->NaBr

Caption: Finkelstein reaction for the synthesis of this compound.

Advantages and Limitations:

  • Simplicity: The Finkelstein reaction is often operationally simple to perform.

  • Precursor Dependent: The primary limitation is the requirement of a pre-existing cyclopropylmethyl halide. However, (bromomethyl)cyclopropane is also commercially available or can be synthesized from cyclopropanemethanol.

Industrial Scale Synthesis Considerations

For the large-scale production of cyclopropylmethyl halides, including the iodide precursor (bromomethyl)cyclopropane, various patented methods have been developed. These often focus on cost-effective reagents and process efficiency. For instance, methods utilizing triphenylphosphite and bromine in polar aprotic solvents have been patented for the synthesis of (bromomethyl)cyclopropane, which can then be converted to the iodide.[5][6][7][8]

The Role of this compound in Drug Discovery and Development

The cyclopropylmethyl moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for its installation.[9][10] The unique properties of the cyclopropane ring, such as its conformational rigidity, metabolic stability, and ability to modulate the electronic properties of a molecule, make it an attractive feature in drug design.[10]

A Versatile Handle for Molecular Elaboration

The carbon-iodine bond in this compound is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions and a versatile partner in various cross-coupling reactions. This allows for the facile introduction of the cyclopropylmethyl group onto a wide range of molecular scaffolds.

Table 1: Comparison of Synthetic Routes to this compound

MethodStarting MaterialReagentsKey AdvantagesKey Limitations
Appel Reaction CyclopropanemethanolTriphenylphosphine, Iodine, ImidazoleMild conditions, high yields, good functional group tolerance.[1]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.
Finkelstein Reaction (Bromomethyl)cyclopropane or (Chloromethyl)cyclopropaneSodium Iodide in AcetoneOperationally simple, driven by precipitation of byproduct.[2][3][4]Requires a pre-functionalized starting material.
Visualization of Synthetic Utility

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Synthetic_Utility cluster_precursor Precursor Synthesis cluster_reagent Key Reagent cluster_applications Applications in Synthesis CPM_OH Cyclopropanemethanol CP_I This compound CPM_OH->CP_I Appel or Finkelstein Reaction Nucleophilic_Sub Nucleophilic Substitution (Ethers, Amines, Thioethers) CP_I->Nucleophilic_Sub Sɴ2 Displacement Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) CP_I->Cross_Coupling C-C Bond Formation Pharmaceuticals Pharmaceutical Intermediates Nucleophilic_Sub->Pharmaceuticals Cross_Coupling->Pharmaceuticals

Caption: Synthetic pathways from cyclopropanemethanol to diverse functionalized molecules via this compound.

Impact on Physicochemical and Pharmacological Properties

The incorporation of a cyclopropylmethyl group can have a profound impact on the properties of a drug candidate:

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Conformational Rigidity: The fixed conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target.

  • Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

While alkyl halides are sometimes perceived as potentially reactive alkylating agents in a biological context, the strategic placement of a cyclopropylmethyl iodide within a synthetic route, where the iodide is ultimately displaced, circumvents this concern. The final drug molecule typically does not contain the iodide.[11][12]

Conclusion

This compound has evolved from a molecule of theoretical interest in the early days of carbocycle chemistry to an indispensable tool in the modern synthetic chemist's arsenal. Its efficient and reliable synthesis, primarily from cyclopropanemethanol via the Appel reaction, has made it readily accessible. The unique structural and electronic features of the cyclopropylmethyl moiety, which can be readily installed using this compound, continue to be exploited by medicinal chemists to design and develop novel therapeutics with improved efficacy and safety profiles. A thorough understanding of its historical context, synthetic nuances, and strategic applications is therefore essential for any professional engaged in the field of drug discovery and development.

References

Theoretical studies on cyclopropylcarbinyl radical rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Studies of Cyclopropylcarbinyl Radical Rearrangement

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Significance of a Fleeting Intermediate

To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a deep dive into the theoretical underpinnings of one of organic chemistry's most fascinating and useful reactions: the cyclopropylcarbinyl radical rearrangement. This rapid, unimolecular process, in which a cyclopropylcarbinyl radical isomerizes to its homoallyl counterpart, has served as a cornerstone for understanding radical kinetics and mechanisms. Its utility as a "radical clock" has provided invaluable insights into a vast array of chemical and biological processes.[1] This guide moves beyond a mere recitation of facts, aiming to provide a cohesive narrative on how computational chemistry has unraveled the subtleties of this reaction, thereby empowering you to leverage these principles in your own research.

The Fundamental Landscape: An Introduction to the Cyclopropylcarbinyl Radical Rearrangement

The rearrangement of the cyclopropylcarbinyl radical to the but-3-enyl (or homoallyl) radical is an exceptionally fast unimolecular reaction.[1] This process involves the cleavage of a carbon-carbon bond within the strained three-membered ring. The high rate of this rearrangement is a direct consequence of the relief of ring strain. Understanding the kinetics and thermodynamics of this process is paramount, as it forms the basis for its application as a radical clock.

The core of theoretical studies in this area is to accurately model the potential energy surface of this reaction. This involves determining the structures and energies of the reactant (cyclopropylcarbinyl radical), the product (homoallyl radical), and, most critically, the transition state that connects them. The energy difference between the reactant and the transition state defines the activation barrier, which governs the reaction rate.

The Reaction Pathway

The generally accepted mechanism involves a concerted, albeit asynchronous, cleavage of a cyclopropyl C-C bond and rotation of the carbinyl carbon. The transition state is characterized by an elongated cyclopropane bond and a partially rotated methylene group.

Below is a conceptual workflow for the theoretical investigation of this rearrangement, a process we will detail in the subsequent sections.

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Geometry Optimization Geometry Optimization Initial Structure Generation->Geometry Optimization Initial guess Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Stationary point found Transition State Search Transition State Search Frequency Analysis->Transition State Search Identify imaginary frequency IRC Calculation IRC Calculation Transition State Search->IRC Calculation Confirm transition state Single-Point Energy Calculation Single-Point Energy Calculation IRC Calculation->Single-Point Energy Calculation Refine energies Thermochemical Analysis Thermochemical Analysis Single-Point Energy Calculation->Thermochemical Analysis Obtain ΔG‡ and ΔH

Caption: A typical workflow for the computational study of the cyclopropylcarbinyl radical rearrangement.

The Theoretical Toolkit: Methodologies in Computational Chemistry

The accuracy of theoretical predictions for radical rearrangements is highly dependent on the chosen computational methodology. The primary challenge lies in adequately describing the electronic structure of open-shell species and the changes in electron correlation along the reaction coordinate.

Ab Initio Methods

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters. For the cyclopropylcarbinyl radical, several levels of ab initio theory have been employed:

  • Hartree-Fock (HF): This is the simplest ab initio method, but it neglects electron correlation, leading to systematic errors in barrier heights. Unrestricted Hartree-Fock (UHF) is used for open-shell systems like radicals.[2][3]

  • Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation to the HF wave function. UMP2 can suffer from spin contamination, where the wave function is a mixture of different spin states. Spin-projected MP2 (PMP2) can mitigate this issue.[2][3]

  • Coupled Cluster (CC) and Quadratic Configuration Interaction (QCISD): These are highly accurate but computationally expensive methods that provide a more robust treatment of electron correlation.[2][3][4]

  • Gaussian-n (Gn) Theories (e.g., G2): These are composite methods that approximate a high-level calculation through a series of lower-level calculations. The G2 level of theory has shown good agreement with experimental data for the cyclopropylcarbinyl radical rearrangement.[2][3]

Density Functional Theory (DFT)

DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and computational cost. They model the electron density rather than the wave function.

  • Hybrid Functionals (e.g., B3LYP): These functionals, which mix a portion of exact HF exchange with DFT exchange-correlation, have proven to be very effective for studying radical reactions.[5][6] DFT calculations with the B3LYP functional have been successfully used to predict the impact of substituents on the rearrangement.[5]

Basis Sets

The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-31G*, are commonly used for geometry optimizations and frequency calculations.[2][3][7][8] Larger basis sets, often incorporating diffuse and polarization functions, are then used for more accurate single-point energy calculations.[5]

A Self-Validating Protocol: The Computational Experiment

A trustworthy computational protocol for studying this rearrangement involves a multi-step process designed to ensure the reliability of the results:

  • Geometry Optimization: The structures of the reactant, product, and transition state are optimized to find the stationary points on the potential energy surface. This is typically done using a method like UHF/6-31G* or B3LYP/6-31G(d).[3][5]

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory. For a minimum energy structure (reactant or product), all frequencies will be real. For a true transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactant and product.

  • Higher-Level Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated method and a larger basis set (e.g., PMP2/6-31G* or CCSD(T)/cc-pVTZ).[3][4]

  • Thermochemical Corrections: Zero-point vibrational energies and thermal corrections from the frequency calculations are added to the electronic energies to obtain enthalpies (ΔH) and Gibbs free energies (ΔG) of activation.

The Unsubstituted System: A Quantitative Look

The parent cyclopropylcarbinyl radical rearrangement serves as the benchmark for all theoretical studies. High-level ab initio calculations have provided results in good agreement with experimental values.

ParameterG2 Theory[2][3]Experimental[2][3]
Activation Energy (Ea) ~7.9-9.25 kcal/mol~7.0-7.3 kcal/mol
Enthalpy of Reaction (ΔH) ~-3.5 kcal/molNot precisely known, estimates vary
log(A) ~12.9~12.85

These data highlight the low activation barrier, which is responsible for the rapid rate of this rearrangement.

The Impact of Molecular Architecture: Substituent Effects

The true power of theoretical studies is revealed in their ability to predict and rationalize the effects of substituents on the rearrangement rate and regioselectivity.

Steric Effects

Methyl substitution on the cyclopropane ring has been shown to influence the barrier height primarily through steric interactions.[2][9]

  • Cis-methyl groups (relative to the carbinyl group) can destabilize the reactant due to steric repulsion, thereby lowering the activation barrier.[2]

  • Substituents that are cis to the carbinyl group in the reactants tend to lower the barrier more than those that are trans.[3]

Electronic Effects

Electronic effects can have a dramatic impact on the rearrangement kinetics.

G cluster_0 Electronic Substituent Effects Substituent Substituent Electron-Donating Electron-Donating Substituent->Electron-Donating e.g., -OMe π-Accepting π-Accepting Substituent->π-Accepting e.g., -Vinyl Stabilizes Reactant > TS Stabilizes Reactant > TS Electron-Donating->Stabilizes Reactant > TS Raises Barrier Stabilizes TS > Reactant Stabilizes TS > Reactant π-Accepting->Stabilizes TS > Reactant Lowers Barrier

Caption: The differential stabilization of the reactant and transition state by electronic effects.

  • Substituents on the Ring:

    • Vinyl groups placed on the ring dramatically reduce the activation barrier by 7-8 kcal/mol.[7][8] This is due to allylic conjugation that stabilizes the transition state.

    • Methoxy groups on the ring also lower the barrier, but to a lesser extent (~2 kcal/mol), primarily through hyperconjugation.[7][8]

    • Fluorine substituents have a profound effect, with DFT calculations indicating a significant lowering of the activation barrier for the 2,2-difluorocyclopropylcarbinyl radical to just 1.9 kcal/mol.[5] This is attributed to stereoelectronic influences.

  • Substituents on the Radical Center:

    • Vinyl and methoxy groups at the radical center raise the activation barrier.[7][8] This is because these substituents stabilize the reactant radical more than the transition state.

    • A methyl group at the radical center slightly decreases the barrier.[7]

    • A phenyl group at the radical center significantly slows the ring-opening by about three orders of magnitude compared to the parent system.[6]

Applications in Drug Development and Mechanistic Chemistry

The predictable kinetics of the cyclopropylcarbinyl radical rearrangement make it an invaluable tool.

  • Radical Clocks: By incorporating a cyclopropylcarbinyl moiety into a molecule, the observation of a ring-opened product can provide evidence for the intermediacy of a radical. The ratio of ring-opened to unopened products can be used to calculate the rate of a competing reaction. This has been widely used to study the mechanisms of both chemical and enzymatic reactions.[1]

  • Synthetic Strategy: Understanding the factors that control the regioselectivity of ring-opening allows for the design of synthetic routes that leverage this rearrangement to create complex molecular architectures.[10][11] The development of novel radical-mediated rearrangements continues to be an active area of research.[12]

Conclusion: From Theoretical Insight to Practical Application

Theoretical studies, particularly those employing high-level ab initio and DFT methods, have provided a detailed and quantitative understanding of the cyclopropylcarbinyl radical rearrangement. These computational models have not only reproduced experimental observations with high fidelity but have also offered profound insights into the steric and electronic factors that govern the reaction's kinetics and regioselectivity. For researchers in drug development and the broader chemical sciences, this body of theoretical work provides a robust framework for predicting the behavior of radical intermediates and for designing novel synthetic strategies. The synergy between theory and experiment in the study of this fundamental reaction serves as a powerful testament to the predictive power of modern computational chemistry.

References

Methodological & Application

Topic: A Comprehensive Guide to the Simmons-Smith Reaction with an Analysis of (Iodomethyl)cyclopropane as a Potential Cyclopropanating Agent

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropane Motif and an Inquiry into Novel Reagents

The cyclopropane ring, a motif of high strain and unique orbital characteristics, is a cornerstone of modern medicinal chemistry and natural product synthesis. Its incorporation into molecular scaffolds can profoundly influence conformational rigidity, metabolic stability, and binding affinity, making it a privileged structure in drug design. The premier method for the stereospecific installation of a cyclopropane ring is the Simmons-Smith reaction, a process renowned for its reliability and functional group tolerance.[1][2]

This guide provides a detailed exploration of the Simmons-Smith reaction, from its mechanistic underpinnings to practical, field-proven protocols. We also address a key inquiry: the potential use of (iodomethyl)cyclopropane as a reagent for cyclopropanation under Simmons-Smith conditions. A comprehensive review of the scientific literature reveals that this specific transformation—the transfer of a cyclopropylidene unit from this compound to an alkene via a zinc carbenoid—is not a documented or established synthetic method.

Based on fundamental principles of organozinc chemistry and the known behavior of cyclopropylmethyl systems, we will delineate the likely, and alternative, reaction pathway of this compound. This analysis serves to explain why this intriguing molecule is not a viable precursor for the intended cyclopropanation and instead, directs the researcher towards validated and robust methodologies.

Part 1: Mechanistic Insights and Reagent Selection in the Simmons-Smith Reaction

The Core Mechanism: A Concerted and Stereospecific Methylene Transfer

The Simmons-Smith reaction is fundamentally the reaction of an alkene with an organozinc carbenoid, classically (iodomethyl)zinc iodide (ICH₂ZnI), to form a cyclopropane.[3] The reaction proceeds through a concerted, three-centered "butterfly-type" transition state, where both new carbon-carbon bonds are formed simultaneously. This mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product; cis-alkenes yield cis-substituted cyclopropanes, and trans-alkenes give trans-products.

The active reagent is prepared in situ from diiodomethane and a zinc-copper couple. The zinc metal undergoes oxidative addition into the carbon-iodine bond of diiodomethane to form the carbenoid species.[4]

Figure 1: The reaction pathway of the Simmons-Smith cyclopropanation.

The Prospective Reactivity of this compound

Given the established mechanism, one might hypothesize that this compound could react with zinc to form a "(cyclopropylmethylidene)zinc iodide" carbenoid, which would then transfer a cyclopropylidene unit to an alkene to form a spiropentane. However, this pathway is not observed. The primary reason lies in the extreme reactivity of the cyclopropylmethyl system.

Upon formation, a cyclopropylmethyl radical or organometallic species is prone to rapid ring-opening to form a more stable, linear homoallylic species (a butenyl system).[5][6] This ring-opening is often faster than intermolecular reactions. Therefore, treating this compound with zinc would likely generate a (cyclopropylmethyl)zinc iodide intermediate that rapidly rearranges, preventing any subsequent transfer to an alkene.

G cluster_0 Hypothetical Reagent Formation cluster_1 Dominant Reaction Pathway cluster_2 Undocumented Pathway Reagent This compound Intermediate (Cyclopropylmethyl)zinc iodide Reagent->Intermediate ZnCu Zn(Cu) Couple ZnCu->Intermediate Oxidative Addition Rearranged Butenylzinc iodide (Homoallylic species) Intermediate->Rearranged Rapid Ring-Opening (Favored) Spiro Spiropentane (Not Observed) Intermediate->Spiro Cyclopropylidene Transfer (Unlikely) Alkene Alkene Alkene->Spiro

Figure 2: Plausible but undocumented fate of this compound.

Evolution of Zinc Reagents: From the Zn-Cu Couple to Modern Variants

The choice of zinc reagent is critical for optimizing yield and substrate scope. Different preparations offer varying levels of reactivity and handling convenience.

Reagent SystemPrecursorsTypical SolventKey Characteristics & Applications
Classic Simmons-Smith CH₂I₂ + Zn(Cu) coupleDiethyl etherHeterogeneous reaction; reactivity depends on zinc activation. Broadly applicable.
Furukawa Modification CH₂I₂ + Diethylzinc (Et₂Zn)Dichloromethane, HexaneHomogeneous and more reproducible. Often more reactive, especially for unfunctionalized alkenes.[7]
Charette Modification CH₂I₂ + Et₂ZnDichloromethaneUtilizes chiral ligands for asymmetric cyclopropanation of allylic alcohols.[7]
Shi Modification CH₂I₂ + Et₂Zn + CF₃COOHDichloromethaneGenerates a more nucleophilic carbenoid, effective for electron-deficient alkenes.

Part 2: Field-Proven Experimental Protocols

These protocols are designed to be self-validating, with clear steps and rationales for procedural choices. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene

This protocol details the foundational method using a zinc-copper couple, suitable for simple, unfunctionalized alkenes.

Materials:

  • Zinc dust (<10 micron, 99.9%)

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq). Suspend the zinc in anhydrous Et₂O. While stirring vigorously, add CuCl (0.2 eq) portion-wise. The mixture should turn from gray to a brownish-black color, indicating the formation of the Zn(Cu) couple. Gently reflux the mixture for 30 minutes to ensure complete activation.

  • Reagent Formation: Cool the suspension to room temperature. Add a solution of diiodomethane (1.5 eq) in anhydrous Et₂O dropwise via an addition funnel. A gentle exotherm may be observed. Stir the mixture for 1 hour at room temperature to form the (iodomethyl)zinc iodide carbenoid.

  • Cyclopropanation: Add cyclohexene (1.0 eq) to the reaction mixture. Heat the reaction to a gentle reflux and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to 0 °C. Quench by slow, dropwise addition of saturated aqueous NH₄Cl solution. Stir vigorously until gas evolution ceases and two clear layers form.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product (norcarane) can be purified by distillation or flash column chromatography.

Protocol 2: Directed Cyclopropanation of an Allylic Alcohol (Charette Asymmetric Method)

This protocol illustrates the powerful directing effect of a hydroxyl group and the principles of asymmetric synthesis.

Materials:

  • Allylic alcohol substrate (e.g., cinnamyl alcohol)

  • Charette's chiral dioxaborolane ligand

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

Procedure:

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the chiral dioxaborolane ligand (0.1-0.2 eq) in anhydrous CH₂Cl₂.

  • Reaction Setup: In a separate flame-dried flask, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂. Add the prepared catalyst solution.

  • Addition of Reagents: Cool the mixture to 0 °C. Add diethylzinc (1.2 eq) dropwise, followed by the dropwise addition of diiodomethane (1.5 eq). The order of addition is crucial for achieving high enantioselectivity.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature, monitoring by TLC (typically 4-12 hours).

  • Workup: Quench the reaction at 0 °C with saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers are formed. This step chelates the zinc salts and aids in separation.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Flame-dry glassware under inert atmosphere B Prepare anhydrous solvents and reagents A->B C Activate Zinc (if using Zn-Cu) or dissolve substrate B->C D Cool to specified temperature (e.g., 0 °C) C->D E Slowly add reagents (Et₂Zn, CH₂I₂) D->E F Stir and monitor reaction via TLC/GC-MS E->F G Quench reaction (e.g., with NH₄Cl) F->G H Perform aqueous extraction G->H I Dry organic layer (e.g., Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify via chromatography or distillation J->K

Figure 3: General experimental workflow for Simmons-Smith reactions.

Conclusion

The Simmons-Smith reaction remains an indispensable tool for the stereospecific synthesis of cyclopropanes. Its mechanism is well-understood, and a variety of protocols, from the classic heterogeneous method to modern, homogeneous catalytic variants, are available to the synthetic chemist. The choice of reagent and conditions allows for the cyclopropanation of a wide array of alkenes, with directing groups enabling exquisite control over stereoselectivity.

Conversely, the use of this compound as a precursor for cyclopropylidene transfer is not supported by the existing chemical literature. The inherent instability of the cyclopropylmethyl-zinc intermediate strongly favors a rapid ring-opening rearrangement, precluding its use in the desired transformation. This guide underscores the importance of grounding synthetic design in established mechanistic principles and provides researchers with reliable, actionable protocols for achieving their synthetic goals in the fascinating realm of cyclopropane chemistry.

References

Application Note: Mechanistic Insights into the Simmons-Smith Reaction and an Analysis of (Iodomethyl)cyclopropane as a Hypothetical Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the classical Simmons-Smith reaction mechanism and scope. It further offers a mechanistic analysis of the hypothetical use of (iodomethyl)cyclopropane in a Simmons-Smith context, explaining the chemical principles that preclude its viability and outlining the expected alternative reaction pathways.

Introduction: The Simmons-Smith Reaction - A Cornerstone of Cyclopropane Synthesis

The Simmons-Smith reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2] Discovered in 1958, this reaction employs an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), to deliver a methylene (CH₂) group to a double bond.[2] The reaction is renowned for its reliability, functional group tolerance, and, most critically, its stereospecificity, wherein the stereochemistry of the starting alkene is preserved in the cyclopropane product.[1] This feature arises from the concerted nature of the methylene transfer.[1]

The active reagent is typically prepared in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[1] Variations, such as the Furukawa modification using diethylzinc (Et₂Zn), have been developed to enhance reactivity.[2] Given its utility in constructing the strained three-membered ring found in numerous natural products and pharmaceuticals, the Simmons-Smith reaction remains a vital tool for synthetic chemists.

The Classical Mechanism: A Concerted Methylene Transfer

The accepted mechanism for the Simmons-Smith reaction involves two key stages:

  • Formation of the Zinc Carbenoid: Metallic zinc, often activated as a zinc-copper couple, undergoes oxidative insertion into the carbon-iodine bond of diiodomethane. This forms the reactive intermediate, (iodomethyl)zinc iodide.[1]

  • Concerted Cyclopropanation: The zinc carbenoid then reacts with an alkene. The reaction is believed to proceed through a "butterfly" transition state where the methylene group is delivered to the alkene in a single, concerted step. Both new carbon-carbon bonds form simultaneously as the C=C pi bond attacks the methylene carbon and the electrons from the C-Zn bond form the second C-C bond, with subsequent elimination of zinc iodide (ZnI₂).[1] This concerted mechanism ensures that the original stereochemistry of the alkene is retained in the cyclopropane product.[1]

Simmons-Smith Mechanism cluster_0 Carbenoid Formation cluster_1 Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Oxidative Insertion ZnCu Zn(Cu) ZnCu->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene Alkene (e.g., Cyclohexene) Alkene->TS Product Cyclopropane (e.g., Bicyclo[4.1.0]heptane) TS->Product ZnI2 ZnI₂ TS->ZnI2

Figure 1: The classical Simmons-Smith reaction pathway.

A Hypothetical Scenario: The Simmons-Smith Reaction with this compound

An intriguing question for synthetic chemists is whether other iodoalkanes could be used in a Simmons-Smith-type reaction to transfer different carbene fragments. Specifically, could this compound be used to generate a cyclopropylidene-like species and form spirocyclic compounds?

A hypothetical reaction would involve the formation of a (cyclopropylmethyl)zinc iodide carbenoid, which would then react with an alkene. However, a thorough review of the chemical literature reveals no successful examples of this transformation. The reasons for this are rooted in the inherent instability of the cyclopropylmethyl system.

Mechanistic Analysis: Why this compound is Not a Viable Reagent

The primary obstacle to a Simmons-Smith reaction with this compound is the high propensity of the cyclopropylmethyl system to undergo rapid ring-opening. This is due to the significant relief of ring strain (approximately 27 kcal/mol) that accompanies the cleavage of a C-C bond in the three-membered ring.[1]

Let's consider the potential intermediates that would form:

  • The (Cyclopropylmethyl)zinc Iodide Intermediate: Upon reaction of this compound with zinc, a zinc carbenoid would form. However, this species would be highly prone to decomposition.

  • Radical and Cationic Intermediates: The formation of organozinc reagents can involve radical intermediates. The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening rearrangement to the 3-butenyl radical.[1][3] The rate constant for this unimolecular rearrangement is on the order of 10⁸ s⁻¹ at room temperature.[3] Similarly, the cyclopropylmethyl cation is exceptionally stable due to conjugation between the bent orbitals of the cyclopropane ring and the vacant p-orbital of the cationic carbon, a phenomenon sometimes referred to as "dancing resonance".[4] This cation readily rearranges to cyclobutyl and homoallyl systems.[5][6]

Therefore, any attempt to form a (cyclopropylmethyl)zinc carbenoid would likely lead to immediate rearrangement and ring-opening, rather than the desired carbene transfer.

Hypothetical Pathways Start This compound + Zn Carbenoid Hypothetical (Cyclopropylmethyl)zinc Iodide Start->Carbenoid Desired Desired Pathway: Cyclopropanation Carbenoid->Desired Highly Unlikely Rearrangement Dominant Pathway: Rearrangement & Ring-Opening Carbenoid->Rearrangement Radical Cyclopropylmethyl Radical Rearrangement->Radical Cation Cyclopropylmethyl Cation Rearrangement->Cation Opened_Radical 3-Butenyl Radical Radical->Opened_Radical k ≈ 10⁸ s⁻¹ Opened_Products Ring-Opened Products Cation->Opened_Products Rapid Rearrangement Opened_Radical->Opened_Products

Figure 2: Likely fate of this compound under Simmons-Smith conditions.

Scope of Reactivity: this compound in Synthesis

While unsuitable for Simmons-Smith reactions, this compound is a useful synthetic building block in other contexts. Its reactivity is dominated by pathways that either maintain the cyclopropylmethyl skeleton or leverage the propensity for ring-opening in a controlled manner.

Reaction TypeReagentsTypical ProductsMechanistic Insight
Grignard Reagent Formation Mg in etherCyclopropylmethylmagnesium bromideForms a stable Grignard reagent that can be used as a nucleophile. The C-Mg bond is sufficiently covalent to prevent spontaneous rearrangement.[7][8]
Radical Reactions Radical initiators (e.g., AIBN), Bu₃SnHRing-opened products (e.g., butenyl derivatives)The intermediate cyclopropylmethyl radical rapidly rearranges, making it a useful "radical clock" to probe reaction mechanisms.[1][3]
Nucleophilic Substitution NucleophilesSubstitution products (e.g., cyclopropylmethyl cyanide)Standard Sₙ2 reactions can occur, though care must be taken to avoid conditions that favor cationic intermediates and subsequent rearrangement.

Experimental Protocol: A Classical Simmons-Smith Reaction

For comparative purposes, a standard protocol for the cyclopropanation of cyclohexene to yield bicyclo[4.1.0]heptane is provided below.[2]

Materials:

  • Zinc dust (activated)

  • Copper(I) chloride

  • Diiodomethane

  • Cyclohexene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, place zinc dust (0.22 mol) and an equal weight of water. Stir vigorously while adding copper(I) chloride (0.02 mol) in small portions. The mixture will become hot. After 10 minutes, decant the water and wash the zinc-copper couple with several portions of anhydrous diethyl ether.

  • Reaction Setup: Add anhydrous diethyl ether (100 mL) to the activated zinc-copper couple.

  • Addition of Reagents: While stirring vigorously, add a solution of diiodomethane (0.15 mol) and cyclohexene (0.30 mol) in anhydrous diethyl ether (50 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 48 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove unreacted zinc. Carefully quench the filtrate by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude product can be purified by fractional distillation to yield pure bicyclo[4.1.0]heptane.

Conclusion for Researchers

The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes using a zinc carbenoid derived from diiodomethane. The concerted mechanism ensures retention of the alkene's stereochemistry.

The hypothetical use of this compound as a carbene precursor in a Simmons-Smith-type reaction is not a viable synthetic strategy. The extreme lability of the cyclopropylmethyl radical and cation intermediates leads to rapid ring-opening rearrangements that dominate over any potential carbene transfer pathway. Researchers considering the use of strained haloalkanes in carbenoid-forming reactions must carefully evaluate the stability of the potential intermediates. This compound remains a valuable reagent for the introduction of the cyclopropylmethyl group via nucleophilic pathways (e.g., Grignard reagents) or for mechanistic studies involving radical clocks.

References

Application Notes and Protocols: (Iodomethyl)cyclopropane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Motif and the Strategic Value of (Iodomethyl)cyclopropane

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a diverse array of natural products, exhibiting a wide spectrum of biological activities.[1][2] Its inherent ring strain, approximately 27 kcal/mol, imparts unique electronic properties and reactivity, making it a valuable component in the design of pharmacologically active agents.[3] The rigidity of the cyclopropane ring can also serve to lock conformations, providing a powerful tool for probing and optimizing interactions with biological targets. In the realm of natural product total synthesis, the strategic introduction of the cyclopropyl moiety is a key challenge that often dictates the overall efficiency and elegance of the synthetic route.

This compound has emerged as a particularly versatile and powerful building block in this context. Its utility stems from the facile generation of the highly reactive cyclopropylmethyl radical, which undergoes a rapid and irreversible ring-opening to form the thermodynamically more stable homoallyl radical. This predictable reactivity has been harnessed in a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures that would be challenging to access through other means. This application note will delve into the mechanistic underpinnings of this compound reactivity and showcase its application in the total synthesis of natural products, with a focus on radical-mediated transformations.

Mechanistic Principles: The Cyclopropylmethyl Radical and its Ring-Opening

The synthetic utility of this compound is intrinsically linked to the behavior of the cyclopropylmethyl radical. This high-energy species is readily generated from this compound via homolytic cleavage of the carbon-iodine bond, typically through the action of a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride (Bu₃SnH).[4]

Once formed, the cyclopropylmethyl radical undergoes an extremely rapid, unimolecular rearrangement to the but-3-en-1-yl (homoallyl) radical.[5] This ring-opening is driven by the release of the significant ring strain inherent in the cyclopropane ring. The rate constant for this process is on the order of 10⁸ s⁻¹ at room temperature, making it one of the fastest known radical rearrangements and earning it the status of a "radical clock".[6] This rapid and irreversible transformation is a key feature that can be exploited in synthetic planning, as it ensures that subsequent reactions proceed via the homoallyl radical intermediate.

G cluster_0 Radical Generation cluster_1 Rapid Ring-Opening cluster_2 Trapping & C-C Bond Formation A This compound B Cyclopropylmethyl Radical A->B Bu₃SnH, AIBN (Radical Initiator) C Homoallyl Radical B->C k ≈ 10⁸ s⁻¹ (Irreversible) E Cyclized Product C->E Intermolecular Addition D Alkene/Alkyne D->E

Figure 1: Conceptual workflow for the generation and reaction of the homoallyl radical from this compound.

Application in Radical [3+2] Cycloaddition for the Synthesis of Functionalized Cyclopentanes

A powerful application of this compound derivatives is in radical [3+2] cycloaddition reactions to construct highly functionalized cyclopentane rings. This strategy was effectively demonstrated by Kitagawa, Taguchi, and coworkers, who utilized dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor.[5] The reaction proceeds via an iodine atom transfer mechanism, allowing for the efficient construction of cyclopentane derivatives from various alkenes and alkynes.

The general transformation involves the generation of the cyclopropylmethyl radical, which rapidly opens to the stabilized homoallyl radical. This radical then undergoes a [3+2] cycloaddition with an alkene or alkyne, followed by trapping of the resulting radical with the iodine atom from another molecule of the starting material to propagate the radical chain.

Quantitative Data Summary

The following table summarizes the results of the radical [3+2] cycloaddition of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with various alkenes, as reported by Kitagawa et al.[5]

EntryAlkeneProductYield (%)
11-Hexene3-butyl-1,1-bis(methoxycarbonyl)-4-iodomethylcyclopentane85
21-Octene1,1-bis(methoxycarbonyl)-3-hexyl-4-iodomethylcyclopentane87
3Cyclohexene2,2-bis(methoxycarbonyl)-3-iodomethylbicyclo[4.3.0]nonane82
4Styrene1,1-bis(methoxycarbonyl)-4-iodomethyl-3-phenylcyclopentane78
5Methyl Acrylate1,1,3-tris(methoxycarbonyl)-4-iodomethylcyclopentane75
Experimental Protocol: Radical [3+2] Cycloaddition

Materials:

  • Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate

  • Alkene (e.g., 1-hexene)

  • Triethylborane (Et₃B) (1.0 M in hexane)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add a solution of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equiv) and the alkene (3.0 equiv) in anhydrous toluene (0.05 M).

  • Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • To the stirred solution at room temperature, add triethylborane (1.0 M in hexane, 0.2 equiv) dropwise via syringe.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired functionalized cyclopentane derivative.

G cluster_0 Reaction Setup cluster_1 Radical Initiation cluster_2 Reaction and Monitoring cluster_3 Workup and Purification A Combine this compound derivative and alkene in toluene B Deoxygenate with Ar/N₂ A->B C Add Et₃B (initiator) at room temperature B->C D Stir at room temperature C->D E Monitor by TLC/GC D->E F Concentrate under reduced pressure E->F G Purify by flash column chromatography F->G

Figure 2: Experimental workflow for the radical [3+2] cycloaddition reaction.

Application in Cascade Radical Cyclizations

The homoallyl radical generated from this compound derivatives can also be employed as the initiating species in cascade radical cyclizations. These elegant transformations allow for the rapid construction of complex polycyclic frameworks in a single synthetic operation.

In a notable extension of their [3+2] cycloaddition methodology, Kitagawa and coworkers demonstrated that the reaction of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with 1,4-dienes initiates a cascade sequence. The initial [3+2] cycloaddition is followed by a 5-exo-trig cyclization of the resulting radical onto the pendant alkene, ultimately forming a bicyclo[3.3.0]octane skeleton after iodine atom transfer. This approach provides a powerful and efficient route to these common structural motifs found in many natural products.

G cluster_0 Initiation cluster_1 First Cyclization cluster_2 Second Cyclization (Cascade) cluster_3 Termination A Homoallyl Radical Generation B [3+2] Cycloaddition with 1,4-diene A->B C Cyclopentyl Radical Intermediate B->C D 5-exo-trig Cyclization C->D E Bicyclic Radical Intermediate D->E F Iodine Atom Transfer E->F G Bicyclo[3.3.0]octane Product F->G

Figure 3: Conceptual diagram of a cascade radical cyclization initiated by a homoallyl radical.

Conclusion

This compound and its derivatives are valuable and versatile reagents in the total synthesis of natural products. The reliable and rapid ring-opening of the corresponding cyclopropylmethyl radical to the homoallyl radical provides a predictable and powerful platform for the construction of complex molecular architectures. As demonstrated, this reactivity has been successfully exploited in radical [3+2] cycloadditions to form functionalized cyclopentanes and in cascade reactions to build intricate polycyclic systems. The mild reaction conditions and the ability to generate reactive intermediates under neutral conditions make this a highly attractive strategy for modern synthetic organic chemistry. Further exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the development of novel and efficient synthetic routes to a wide range of biologically important molecules.

References

Asymmetric Cyclopropanation with (Iodomethyl)cyclopropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties, including significant π-character in its C-C bonds and enhanced C-H bond strength, impart a range of desirable attributes to bioactive molecules.[3] The rigid, three-dimensional structure of the cyclopropyl group can enforce specific conformations, leading to enhanced binding affinity and potency at biological targets.[2][4] Furthermore, the cyclopropyl fragment is often employed to increase metabolic stability by blocking sites susceptible to oxidative metabolism and to fine-tune physicochemical properties such as lipophilicity and acidity, thereby improving pharmacokinetic profiles.[3][4] Consequently, the development of stereoselective methods for the synthesis of chiral cyclopropanes is of paramount importance in drug discovery and development.[5]

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric cyclopropanation of alkenes using (iodomethyl)cyclopropane in conjunction with chiral auxiliaries. We will delve into the mechanistic underpinnings of this transformation, explore the role of various chiral auxiliaries in achieving high levels of stereocontrol, and present a detailed, field-proven experimental protocol for researchers in organic synthesis and drug development.

Mechanistic Insights: The Simmons-Smith Reaction and its Variants

The cornerstone of this cyclopropanation methodology is the Simmons-Smith reaction, a powerful and versatile method for the stereospecific conversion of alkenes to cyclopropanes.[6][7] The reaction involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, which adds to the double bond in a concerted fashion.[8] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6]

The active reagent is believed to be an iodomethylzinc iodide (ICH₂ZnI) species.[7] The reaction proceeds through a "butterfly" transition state where the zinc atom coordinates to the alkene, facilitating the transfer of the methylene group.[9]

Several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden the substrate scope. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, is particularly effective for less nucleophilic alkenes.[3] The reactivity of the zinc carbenoid is electrophilic in nature, meaning electron-rich alkenes generally react more readily.[7]

In the context of this guide, this compound serves as the precursor to a substituted zinc carbenoid, a cyclopropylmethylzinc iodide. The fundamental mechanistic principles of the Simmons-Smith reaction are expected to apply, with the cyclopropylmethyl group being transferred to the alkene.

Achieving Asymmetry: The Role of Chiral Auxiliaries

The introduction of chirality into the cyclopropane ring is most commonly achieved through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate and direct the approach of the reagent to one of the two faces of the alkene, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved and ideally recycled.

In the context of Simmons-Smith type cyclopropanations, chiral auxiliaries often contain heteroatoms that can coordinate to the zinc carbenoid, bringing it into close proximity to the alkene and influencing the stereochemical outcome. Common classes of chiral auxiliaries employed in asymmetric synthesis include:

  • Ephedrine and Pseudoephedrine Derivatives: These readily available amino alcohols can be converted into amides or ethers and have proven effective in directing a variety of asymmetric transformations.

  • Oxazolidinones (Evans Auxiliaries): These are powerful and widely used chiral auxiliaries for a range of asymmetric reactions, including aldol reactions, alkylations, and cyclopropanations.[10]

  • Sulfur-based Chiral Auxiliaries: Chiral sulfoxides and sulfinamides can also serve as effective directing groups, with the sulfinyl oxygen acting as a coordinating site for the metal reagent.[4]

The choice of chiral auxiliary is critical and often depends on the specific substrate and desired stereochemical outcome. The auxiliary's steric and electronic properties play a crucial role in creating a biased environment for the cyclopropanation reaction.

Visualizing the Workflow: From Reagents to Chiral Product

Asymmetric_Cyclopropanation_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Cyclopropanation Reaction cluster_Workup Product Isolation Alkene Alkene Substrate Coupling Coupling of Alkene and Auxiliary Alkene->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Substrate_Aux Chiral Substrate Coupling->Substrate_Aux Cyclopropanation Diastereoselective Cyclopropanation Substrate_Aux->Cyclopropanation Iodomethylcyclopropane This compound Carbenoid_Formation Formation of Cyclopropylmethylzinc Iodide Iodomethylcyclopropane->Carbenoid_Formation Zinc_Reagent Zinc Reagent (e.g., Et2Zn) Zinc_Reagent->Carbenoid_Formation Carbenoid_Formation->Cyclopropanation Diastereomeric_Product Diastereomeric Product Mixture Cyclopropanation->Diastereomeric_Product Purification Chromatographic Purification Diastereomeric_Product->Purification Isolated_Diastereomer Isolated Diastereomer Purification->Isolated_Diastereomer Auxiliary_Cleavage Auxiliary Cleavage Isolated_Diastereomer->Auxiliary_Cleavage Final_Product Enantiomerically Enriched Cyclopropane Auxiliary_Cleavage->Final_Product

Caption: A generalized workflow for asymmetric cyclopropanation.

Representative Protocol: Asymmetric Cyclopropanation of a Chiral Allylic Amine

The following protocol is a representative example adapted from established procedures for asymmetric Simmons-Smith cyclopropanation of chiral enamides and allylic amines.[4] This protocol should be considered a starting point and may require optimization for specific substrates.

Materials and Reagents:

  • Chiral allylic amine substrate (e.g., derived from a chiral auxiliary)

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Instrumentation:

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer and/or chiral HPLC for product analysis

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the chiral allylic amine substrate (1.0 equiv). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Slowly add diethylzinc (1.0 M in hexanes, 2.0 equiv) to the stirred solution via syringe. Stir the mixture at 0 °C for 15-20 minutes.

    • In a separate flame-dried vial under an inert atmosphere, dissolve this compound (2.2 equiv) in a small amount of anhydrous DCM.

    • Add the this compound solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup:

    • Dilute the mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclopropanated product.

  • Characterization: Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy. The enantiomeric excess can be determined by chiral HPLC analysis after cleavage of the chiral auxiliary.

Data Presentation: A Comparative Overview

Due to the limited availability of specific data for the cyclopropanation with this compound, the following table presents representative data from the literature for the asymmetric Simmons-Smith cyclopropanation of allylic alcohols and amines with other zinc carbenoids to illustrate the expected levels of stereoselectivity.

Substrate TypeChiral Auxiliary/LigandCarbenoid SourceDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Allylic AlcoholDioxaborolaneCH₂I₂ / Et₂Zn>95:594%[11]
Allylic AlcoholAziridine-PhosphineCH₂I₂ / Et₂Znup to 95:5up to 90%[12]
Chiral EnamideSulfinamideICH₂Cl / Et₂Zn>20:1N/A[4]
Allylic Alcoholgem-dizinc carbenoidCHI₃ / EtZnI>98:2N/A[2]

Note: N/A indicates that the enantiomeric excess was not reported as the focus was on diastereoselectivity controlled by a chiral substrate.

Logical Relationships in Stereocontrol

Stereocontrol_Logic ChiralAuxiliary Chiral Auxiliary Substrate Alkene Substrate ChiralAuxiliary->Substrate attached to TransitionState Diastereomeric Transition States ChiralAuxiliary->TransitionState sterically directs approach CoordinatingGroup Coordinating Group (e.g., OH, NH) Substrate->CoordinatingGroup contains ZincCarbenoid Cyclopropylmethylzinc Carbenoid CoordinatingGroup->ZincCarbenoid coordinates to ZincCarbenoid->TransitionState approaches alkene Product Enantiomerically Enriched Cyclopropane TransitionState->Product leads to major enantiomer

Caption: Factors influencing stereoselectivity in the reaction.

Conclusion and Future Outlook

The asymmetric cyclopropanation of alkenes using this compound and chiral auxiliaries represents a potent strategy for the synthesis of enantiomerically enriched cyclopropyl-containing molecules. By leveraging the principles of the Simmons-Smith reaction and the directing effects of chiral auxiliaries, researchers can access a diverse range of valuable building blocks for drug discovery and development. While specific literature examples utilizing this compound remain somewhat limited, the foundational knowledge of asymmetric cyclopropanation provides a strong basis for the successful implementation of this methodology. Future work in this area will likely focus on the development of more efficient and selective chiral auxiliaries and catalytic systems for this and related transformations, further expanding the synthetic chemist's toolkit for the construction of complex chiral molecules.

References

Application Notes & Protocols: Synthesis of Cyclopropylmethylamines from (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropylmethylamine moiety is a privileged structural motif in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to therapeutic agents.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclopropylmethylamines via the direct N-alkylation of primary and secondary amines with (iodomethyl)cyclopropane. We delve into the mechanistic underpinnings of this nucleophilic substitution reaction, offer step-by-step experimental procedures, and provide expert insights into reaction optimization and troubleshooting.

Introduction: The Significance of the Cyclopropylmethylamine Scaffold

The cyclopropane ring is the smallest carbocycle, and its inherent ring strain and unique electronic properties make it a valuable component in drug design. When incorporated as a cyclopropylmethylamine, this scaffold can introduce conformational rigidity, improve metabolic stability by blocking potential sites of oxidation, and modulate pKa, thereby enhancing cell permeability and target engagement.[1][2] Its presence in numerous biologically active compounds, including antidepressants and novel therapeutic agents, underscores its importance in modern drug discovery.[3]

The synthesis of these vital building blocks from commercially available starting materials is therefore of critical interest. This compound serves as an excellent electrophile for this purpose, offering a direct and efficient pathway to the desired amine products through a robust N-alkylation reaction.[4]

Reaction Mechanism: S_N_2 Nucleophilic Substitution

The reaction between an amine and this compound proceeds via a classical bimolecular nucleophilic substitution (S_N_2) mechanism.[5][6] The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic methylene carbon (the carbon bonded to the iodine), which is rendered electron-deficient by the highly electronegative and excellent leaving group, iodide.

The reaction occurs in a single, concerted step:

  • The amine's lone pair forms a new Carbon-Nitrogen bond.

  • Simultaneously, the Carbon-Iodine bond breaks, with the iodide ion departing as the leaving group.

This mechanism is favored because this compound is a primary alkyl halide, which is sterically unhindered and thus highly susceptible to backside attack by a nucleophile.[5]

Caption: S_N_2 mechanism for the synthesis of cyclopropylmethylamines.

Experimental Protocols

The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions. A non-nucleophilic base is required to neutralize the ammonium salt formed during the reaction without competing with the substrate amine. Solvents like acetonitrile or DMF are often preferred as they are polar aprotic, effectively solvating the ions without interfering with the nucleophile.

Protocol 1: Synthesis of Secondary Cyclopropylmethylamines (from Primary Amines)

This protocol details the mono-alkylation of a primary amine. A key challenge is preventing dialkylation, where the secondary amine product reacts further to form a tertiary amine.[7] This is typically suppressed by using a significant excess of the primary amine starting material.

Materials:

  • Primary Amine (R-NH₂)

  • This compound (CAS: 33574-02-6)[8]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (3.0 eq.).

  • Solvent & Base: Dissolve the amine in anhydrous acetonitrile (to achieve a final concentration of ~0.5 M with respect to the limiting reagent). Add anhydrous potassium carbonate (2.0 eq.).

  • Addition of Electrophile: To the stirred suspension, add this compound (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 6-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess primary amine.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure secondary cyclopropylmethylamine.

Protocol 2: Synthesis of Tertiary Cyclopropylmethylamines (from Secondary Amines)

This protocol is for the alkylation of a secondary amine. Since over-alkylation to the quaternary ammonium salt is the primary side reaction, stoichiometry is critical.[9]

Materials:

  • Secondary Amine (R¹R²NH)

  • This compound (CAS: 33574-02-6)[8]

  • Potassium Carbonate (K₂CO₃), anhydrous, or a stronger base like Sodium Hydride (NaH) for less reactive amines.

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.).

  • Solvent & Base: Dissolve the amine in anhydrous acetonitrile or DMF (~0.5 M). Add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Electrophile: To the stirred suspension, add this compound (1.1 - 1.2 eq.) dropwise. An initial exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60°C) as needed. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • If using K₂CO₃, filter the solids and wash with the reaction solvent. If using NaH, carefully quench the reaction at 0°C with the slow addition of water.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary cyclopropylmethylamine.

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of cyclopropylmethylamines.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry Glassware Inert Atmosphere B Add Amine, Solvent, and Base A->B C Add this compound B->C D Heat & Stir C->D E Monitor by TLC/LC-MS D->E E->D Incomplete F Cool & Filter/ Quench E->F Complete G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General laboratory workflow for N-alkylation.

Data Summary and Optimization

The following table provides a comparative summary of typical reaction conditions and considerations.

ParameterPrimary Amine (→ Secondary)Secondary Amine (→ Tertiary)Rationale & Field Insights
Amine Stoichiometry 3.0 - 5.0 eq.1.0 eq.Excess primary amine minimizes dialkylation by statistical probability.[7]
Electrophile Stoich. 1.0 eq. (Limiting)1.1 - 1.2 eq.A slight excess of the alkylating agent ensures full conversion of the secondary amine.
Base K₂CO₃, Et₃NK₂CO₃, NaH, DBULess reactive secondary amines may require a stronger, non-nucleophilic base.
Solvent Acetonitrile, THFAcetonitrile, DMFDMF can accelerate S_N_2 reactions but is harder to remove during workup.
Temperature 60 - 80 °CRoom Temp to 60 °CPrimary amines are generally less nucleophilic, requiring more forcing conditions.
Key Challenge Over-alkylationIncomplete reactionBalance must be struck between driving the reaction to completion and side-product formation.
Typical Yields 60 - 85%70 - 95%Yields are highly substrate-dependent but generally good for this transformation.

Expert Insights:

  • For sterically hindered amines: Reaction rates may be slow. Switching to a more polar solvent like DMF and a stronger base such as sodium hydride (NaH) can significantly accelerate the reaction.

  • Monitoring: It is crucial to monitor the disappearance of the limiting reagent. For primary amines, this is the this compound; for secondary amines, it is the amine itself.

  • Purification: The basic nature of the amine products means they may streak on silica gel. Adding a small amount of triethylamine (~1%) to the chromatography eluent can improve peak shape and recovery.

Safety Precautions

  • This compound: This is an alkylating agent and should be treated as potentially harmful. It is also light-sensitive.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere. Potassium carbonate is a skin and eye irritant.

  • Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

Application Notes & Protocols: (Iodomethyl)cyclopropane as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl ring, a motif once considered a synthetic curiosity, is now a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs and clinical candidates stems from a unique combination of physical and electronic properties.[3][4] The three-membered ring's inherent strain results in shorter, stronger C-H bonds and enhanced π-character in its C-C bonds, making it a bioisostere for double bonds and a metabolically robust alternative to gem-dimethyl or other alkyl groups.[1][2][3]

Incorporating a cyclopropyl group can profoundly influence a molecule's pharmacological profile by:

  • Enhancing Metabolic Stability: The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]

  • Improving Potency and Selectivity: The rigid, three-dimensional structure provides conformational constraint, locking ligands into bioactive conformations for optimal target engagement.[1][2]

  • Modulating Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, impacting absorption, distribution, metabolism, and excretion (ADME).

(Iodomethyl)cyclopropane, also known as cyclopropylmethyl iodide, has emerged as a premier building block for introducing the valuable cyclopropylmethyl moiety (–CH₂-c-Pr).[5][6][7] This guide provides medicinal chemists with a detailed overview of its properties, key applications, and field-proven protocols for its effective use in drug discovery and development.

Reagent Profile: this compound

A thorough understanding of a reagent's properties is paramount for its safe and effective implementation in synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[7] Its reactivity is dominated by the primary carbon-iodine bond, which is susceptible to both nucleophilic attack and involvement in organometallic processes. The strained cyclopropane ring influences the electronic nature of the adjacent methylene group, impacting its reactivity profile.[7]

PropertyValueSource
CAS Number 33574-02-6
Molecular Formula C₄H₇I[7]
Molecular Weight 182.00 g/mol []
Appearance Colorless to light yellow liquid
Boiling Point ~134-142 °C[9]
Density ~1.76 g/cm³
Flash Point 57 °C[9]
Handling, Storage, and Safety

CAUTION: this compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor. It is suspected of causing genetic defects and causes skin and serious eye irritation.[6]

  • Handling: Always handle in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Use non-sparking tools and take precautionary measures against static discharge.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from heat and ignition sources.[11][12] It is light-sensitive and incompatible with strong oxidizing agents.[6] Recommended storage is often refrigerated (2-8°C).[12]

Application 1: Direct Cyclopropylmethylation via Nucleophilic Substitution (Sₙ2)

The most direct application of this compound is as an electrophile for attaching the cyclopropylmethyl group to heteroatom nucleophiles such as amines, phenols, and thiols. This Sₙ2 reaction is fundamental for synthesizing a vast array of drug candidates.

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The primary carbon of the C-I bond is sterically unhindered, making it an ideal substrate for backside attack by a nucleophile. This concerted step involves the simultaneous formation of the nucleophile-carbon bond and cleavage of the carbon-iodine bond, displacing the iodide as a stable leaving group.

sn2_mechanism Nu Nu: TS [Nu---CH₂(cPr)---I]⁻ Nu->TS Backside Attack Substrate H₂C(I)-cPr Substrate->TS Product Nu-CH₂-cPr TS->Product Bond Formation LeavingGroup I⁻ TS->LeavingGroup Bond Cleavage prod_label Products sub_label Reactants suzuki_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArX Ar-X ArX->OxAdd Boron R-B(OR)₂ + Base Boron->Trans

References

Visible-light-mediated reactions of (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Visible-Light-Mediated Reactions of (Iodomethyl)cyclopropane Derivatives

Introduction: A Modern Approach to High-Value Carbocycles

The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic use as a three-carbon building block allows for the rapid construction of more complex carbocyclic systems. Traditionally, the activation of cyclopropanes has relied on harsh conditions or stoichiometric reagents. However, the advent of visible-light photoredox catalysis has opened a new chapter, enabling these transformations under exceptionally mild and controlled conditions.[1][2]

This guide focuses on the visible-light-mediated reactions of activated this compound derivatives, specifically their application in atom-transfer radical [3+2] cycloaddition reactions. This powerful methodology provides a direct and efficient route to highly functionalized cyclopentane and cyclopentene scaffolds, which are prevalent in a multitude of bioactive natural products and pharmaceuticals.[3][4] By harnessing the energy of visible light, we can generate highly reactive radical intermediates from stable precursors, offering a sustainable and versatile tool for modern organic synthesis.

Core Concept: The [3+2] Cycloaddition via a Radical Pathway

The principal transformation discussed herein is the visible-light-promoted intermolecular [3+2] atom-transfer radical cyclization (ATRC). This reaction class utilizes an activated cyclopropane, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, as a homoallylic radical precursor.[5] The reaction proceeds by engaging with a variety of alkenes and alkynes to construct substituted five-membered rings.[6]

Mechanistic Rationale: A Step-by-Step Look at the Catalytic Cycle

The success of this transformation hinges on a finely tuned photoredox catalytic cycle. An iridium-based photocatalyst, typically fac-tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃], is central to the mechanism due to its favorable photophysical properties, including a long-lived excited state and suitable redox potentials.[2][7][8]

The proposed mechanism unfolds as follows:

  • Photoexcitation: The iridium photocatalyst, Ir(III), absorbs a photon of visible light, promoting it to a long-lived, highly energetic excited state, Ir(III).[7]

  • Single-Electron Transfer (SET): The excited photocatalyst is a potent reducing agent. It engages in a single-electron transfer with the substrate, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, reducing the carbon-iodine bond and generating a cyclopropylcarbinyl radical intermediate along with the oxidized photocatalyst, Ir(IV). The gem-dicarboxylate group is crucial as it activates the substrate for this reduction and stabilizes the subsequent radical intermediates.

  • Rapid Ring-Opening: The highly strained cyclopropylcarbinyl radical undergoes an extremely fast, irreversible ring-opening to form a more stable, delocalized homoallylic radical. This step is the thermodynamic driving force of the reaction.

  • Radical Addition: The newly formed homoallylic radical adds across the π-system of a reaction partner (an alkene or alkyne), generating a new carbon-centered radical.

  • Intramolecular Cyclization (5-exo-trig): The radical intermediate undergoes a favorable 5-exo-trig cyclization to form the five-membered cyclopentyl ring, now bearing a radical adjacent to the newly formed C-C bond.

  • Iodine Atom Transfer & Catalyst Regeneration: The cyclopentyl radical abstracts an iodine atom from another molecule of the starting material, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate. This step propagates a radical chain reaction and forms the final iodinated cyclopentane product. Concurrently, the oxidized photocatalyst, Ir(IV), is reduced back to its ground state, Ir(III), by an electron donor in the system (often a tertiary amine or through a separate reductive quenching cycle), thus closing the catalytic loop.

Diagram of the Proposed Catalytic Cycle

Catalytic_Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light (hν) PC_ox Ir(IV) PC_star->PC_ox SET PC_ox->PC Regeneration Substrate Cyclopropane-I (gem-Dicarboxylate) Radical1 Cyclopropylcarbinyl Radical Substrate:e->Radical1:w e- Substrate:s->Radical1:n Radical2 Homoallylic Radical Radical1->Radical2 Fast Ring Opening Radical3 Adduct Radical Radical2->Radical3 Addition Alkene Alkene/Alkyne Radical4 Cyclopentyl Radical Radical3->Radical4 5-exo-trig Cyclization Product Iodinated Cyclopentane Product Radical4->Product Iodine Atom Transfer Chain Radical Chain Propagation

Caption: Photocatalytic cycle for the [3+2] cycloaddition.

Experimental Protocols and Data

The following section provides a generalized protocol for the visible-light-mediated [3+2] cycloaddition, based on procedures reported in the literature.[6] Researchers should optimize conditions for their specific substrates.

General Experimental Protocol

Equipment and Reagents:

  • Photocatalyst: fac-Tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃]

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Light Source: Blue LEDs or a standard compact fluorescent light bulb (CFL)

  • Reaction Vessel: Schlenk tube or a vial with a screw cap and septum

  • Reagents: Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, desired alkene or alkyne

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk tube under an inert atmosphere, add the photocatalyst fac-Ir(ppy)₃ (typically 1-2 mol%).

  • Reagent Addition: Add dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equivalent) and the alkene or alkyne partner (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in front of the light source (e.g., 1-2 cm away) and begin stirring. Ensure the reaction is maintained at room temperature, using a fan for cooling if necessary.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 3-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclopentane or cyclopentene product.

Diagram of the Experimental Workflow

Experimental_Workflow Setup 1. Setup - Schlenk tube - Inert Atmosphere Reagents 2. Reagent Addition - Photocatalyst - Cyclopropane-I - Alkene/Alkyne - Anhydrous MeCN Setup->Reagents Degas 3. Degassing (Freeze-Pump-Thaw) Reagents->Degas Irradiate 4. Irradiation (Blue LED / CFL, RT) Degas->Irradiate Monitor 5. Monitoring (TLC / GC-MS) Irradiate->Monitor Workup 6. Work-up (Solvent Removal) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for the photocatalytic reaction.

Data Presentation: Substrate Scope

This methodology demonstrates a broad substrate scope, accommodating a variety of electronically and sterically diverse alkenes and alkynes. The table below summarizes representative examples.

EntryAlkene/Alkyne PartnerProductYield (%)
1StyreneSubstituted Cyclopentane85%
24-MethoxystyreneSubstituted Cyclopentane92%
3Methyl AcrylateSubstituted Cyclopentane78%
41-HexeneSubstituted Cyclopentane65%
5PhenylacetyleneSubstituted Cyclopentene81%
61-OctyneSubstituted Cyclopentene75%
7N-PhenylmaleimideFused Bicyclic System95%

Data are representative and compiled from literature reports for illustrative purposes.[6]

Applications in Drug Discovery and Development

The synthesis of complex, three-dimensional scaffolds is a primary objective in modern medicinal chemistry. Conformational rigidity and defined exit vectors are key properties that can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.[3][9] The functionalized cyclopentane cores produced through this visible-light-mediated methodology serve as versatile building blocks for achieving these goals.

  • Scaffold Hopping and Bioisosteric Replacement: The highly substituted cyclopentane products can act as rigid bioisosteres for more flexible aliphatic chains or other cyclic systems within a lead compound. This allows for the exploration of new chemical space while maintaining key pharmacophoric interactions.

  • Access to Natural Product Analogues: Many biologically active natural products feature cyclopentane or cyclopentene rings.[4][10] This method provides a rapid entry point for the synthesis of these core structures and their analogues, facilitating structure-activity relationship (SAR) studies.

  • Introduction of Key Functional Groups: The resulting iodinated cyclopentane can be further functionalized through a variety of standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse substituents to fine-tune the biological activity of a molecule.

Conclusion and Outlook

The visible-light-mediated [3+2] cycloaddition of activated (iodomethyl)cyclopropanes represents a significant advancement in the synthesis of valuable five-membered carbocycles. The reaction's mild conditions, operational simplicity, and broad substrate tolerance make it an attractive tool for researchers in both academic and industrial settings. By leveraging the principles of photoredox catalysis, this methodology provides a robust and sustainable platform for the construction of molecular complexity, with direct applications in the discovery and development of new therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of (Iodomethyl)cyclopropane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclopropylmethyl Moiety

The cyclopropane ring is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties, stemming from its inherent ring strain, often impart significant advantages to bioactive molecules.[1] When incorporated into drug candidates, the cyclopropyl group can enhance metabolic stability, improve binding affinity, modulate lipophilicity, and provide conformational constraint.[2][3][4] (Iodomethyl)cyclopropane serves as a versatile and reactive building block, enabling the introduction of the valuable cyclopropylmethyl group—a saturated, three-dimensional (sp³) fragment—onto a wide array of molecular scaffolds.

Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets in synthetic organic chemistry for forging carbon-carbon bonds.[5][6] This guide provides detailed protocols and expert insights into the application of these reactions using this compound as a key substrate. We will explore the mechanistic underpinnings and provide field-tested methodologies for Suzuki-Miyaura, Stille, and Sonogashira couplings, empowering researchers to leverage this important building block in their synthetic campaigns.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is paramount for rational reaction design and troubleshooting.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. The mechanism can be complex, potentially proceeding through a concerted or an S_N2-type pathway.[9][10] This step forms a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the halide.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_intermediate R-Pd(II)L_n-I (Cyclopropylmethyl) Pd0->PdII_intermediate Oxidative Addition (+ R-I) PdII_transmetalated R-Pd(II)L_n-R' PdII_intermediate->PdII_transmetalated Transmetalation (+ R'-M) PdII_transmetalated->Pd0 Reductive Elimination (- R-R') R_I This compound R_M Organometallic Reagent (R'-M) R_R Coupled Product (R-R')

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the stability and low toxicity of the requisite organoboron reagents.[11][12] It is an exceptionally powerful method for coupling this compound with aryl and vinyl boronic acids or their esters.

Mechanistic Considerations & Rationale

In this context, the key transmetalation step involves an organoboron species. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[12] The choice of catalyst, ligand, and base is critical for achieving high yields. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective as they promote both the oxidative addition and the final reductive elimination steps.[13]

Detailed Experimental Protocol: Synthesis of (Cyclopropylmethyl)benzene

This protocol outlines a typical procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄; 2.5 equivalents)

  • Toluene and Water (10:1 mixture)

  • Anhydrous and anaerobic conditions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the toluene/water solvent mixture via syringe.

  • Degassing: Stir the mixture and sparge with argon for 15-20 minutes to ensure all oxygen is removed.

  • Substrate Addition: Add this compound to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic AcidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O9085-95
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10080-90
3-Pyridylboronic AcidPdCl₂(dppf) (3)Cs₂CO₃THF/H₂O8075-85
Vinylboronic acid pinacol esterPd(OAc)₂ (2), XPhos (4)K₃PO₄Toluene/H₂O8070-85

Stille Coupling: An Alternative C(sp³)–C(sp²) Bond Formation

The Stille coupling utilizes organostannane reagents.[14] While organotin compounds have higher toxicity compared to boronic acids, they are often tolerant of a wider range of functional groups and do not require a base for activation, which can be advantageous for sensitive substrates.[15][16]

Mechanistic Considerations & Rationale

The transmetalation step in the Stille cycle is typically the rate-limiting step and occurs without the need for a base.[17] The reactivity of the organostannane is dependent on the organic groups attached to the tin; typically, only one group is transferred. The choice of ligand is again crucial, with phosphine ligands like PPh₃ or AsPh₃ being common. The addition of additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can sometimes accelerate the reaction.[14]

Detailed Experimental Protocol: Synthesis of 4-(Cyclopropylmethyl)toluene

Materials:

  • This compound (1 equivalent)

  • Tributyl(4-tolyl)stannane (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 3 mol%)

  • Anhydrous and degassed DMF

  • Anhydrous and anaerobic conditions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under argon, add Pd(PPh₃)₄.

  • Solvent & Reagent Addition: Add anhydrous DMF, followed by tributyl(4-tolyl)stannane and this compound via syringe.

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS until the starting iodide is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and wash several times with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Then wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Sonogashira Coupling: Accessing C(sp³)–C(sp) Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with organic halides, forming a C(sp³)–C(sp) bond in this case.[18][19] This reaction is fundamental for synthesizing molecules containing the valuable alkynyl functional group.

Mechanistic Considerations & Rationale

The Sonogashira reaction uniquely involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[18] The reaction proceeds via two interconnected catalytic cycles. The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate.[20] An amine base (e.g., triethylamine or diisopropylamine) is required both to deprotonate the alkyne and to act as a solvent. A significant side reaction can be the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strict anaerobic conditions.[21]

Detailed Experimental Protocol: Synthesis of 3-Cyclopropyl-1-phenylpropyne

Materials:

  • This compound (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 2 mol%)

  • Copper(I) iodide (CuI; 3 mol%)

  • Triethylamine (Et₃N) as both base and solvent

  • Anhydrous and anaerobic conditions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under argon, add PdCl₂(PPh₃)₂ and CuI.

  • Solvent & Reagent Addition: Add anhydrous triethylamine, followed by phenylacetylene. Stir the mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Add this compound to the mixture.

  • Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C if necessary. Monitor by TLC or GC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[9]

General Experimental Workflow

A robust and reproducible workflow is essential for success in cross-coupling reactions. The following diagram outlines the critical stages from planning to final analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis reagents Reagent Procurement & Purification glassware Glassware Flame-Drying reagents->glassware setup Inert Atmosphere Setup (Schlenk/Glovebox) glassware->setup addition Reagent & Solvent Addition setup->addition run Reaction Run & Monitoring (TLC/GC-MS) addition->run workup Aqueous Work-up & Extraction run->workup purify Column Chromatography workup->purify char Characterization (NMR, MS, etc.) purify->char

Caption: A generalized workflow for palladium-catalyzed cross-coupling.[22]

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound provide a reliable and versatile platform for the synthesis of complex molecules enriched with the C(sp³) cyclopropylmethyl motif. The Suzuki-Miyaura, Stille, and Sonogashira reactions each offer unique advantages depending on the desired coupling partner and functional group tolerance. By understanding the underlying catalytic mechanisms and adhering to rigorous experimental protocols, researchers in pharmaceutical and materials science can effectively utilize this key building block to accelerate discovery and innovation.

References

The Cyclopropylmethyl Moiety: A Cornerstone in Modern Agrochemical Synthesis Utilizing (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Cyclopropylmethyl Group in Agrochemicals

In the competitive landscape of agrochemical research and development, the relentless pursuit of novel active ingredients with enhanced efficacy, improved safety profiles, and robust metabolic stability is paramount. Within the synthetic chemist's toolkit, the cyclopropylmethyl moiety has emerged as a privileged structural motif, frequently incorporated into the design of potent fungicides, insecticides, and herbicides. Its significance stems from the unique physicochemical properties conferred by the three-membered ring. The inherent ring strain and high s-character of the C-C bonds in the cyclopropane ring influence the molecule's conformation, lipophilicity, and metabolic fate, often leading to enhanced binding affinity to target enzymes and receptors, as well as increased resistance to metabolic degradation in target organisms and the environment.[1][2]

(Iodomethyl)cyclopropane serves as a key and versatile building block for the introduction of this valuable cyclopropylmethyl group. Its utility lies in its reactivity as a primary alkyl iodide, making it an excellent electrophile for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and highly polarizable, facilitating its displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This direct and efficient method of incorporating the cyclopropylmethyl scaffold is a cornerstone of many agrochemical syntheses.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical precursors, with a focus on elucidating the underlying chemical principles and experimental best practices.

Chemical and Physical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its safe and effective use in synthesis.

PropertyValueReference
CAS Number 33574-02-6[3]
Molecular Formula C₄H₇I[3]
Molecular Weight 182.00 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 141-142 °C[4]
Density 1.954 g/cm³[2]
Refractive Index 1.542[3]

Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Application: Nucleophilic Substitution for the Synthesis of Agrochemical Scaffolds

The primary application of this compound in agrochemical synthesis is as an electrophile in Sₙ2 reactions. The carbon atom attached to the iodine is the electrophilic center, which is attacked by a nucleophile, leading to the displacement of the iodide leaving group and the formation of a new bond with the cyclopropylmethyl moiety.

Reaction Workflow:

The general workflow for a nucleophilic substitution reaction involving this compound is depicted below.

Nucleophilic Substitution Workflow reagents Reactants: - this compound - Nucleophile (e.g., R-OH, R-NH2, R-SH) - Base (e.g., NaH, K2CO3) reaction_vessel Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent (e.g., DMF, THF) - Controlled temperature reagents->reaction_vessel 1. Combine workup Reaction Work-up: - Quenching - Extraction - Washing reaction_vessel->workup 2. Process purification Purification: - Column chromatography - Distillation - Recrystallization workup->purification 3. Isolate analysis Product Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->analysis 4. Characterize

Caption: General workflow for the synthesis of cyclopropylmethyl derivatives.

Detailed Protocol: Synthesis of a Cyclopropylmethyl Phenyl Ether as a Potential Herbicide Precursor

This protocol details the synthesis of (cyclopropylmethoxy)benzene, a representative cyclopropylmethyl ether. Such ethers are found in various pesticidal compositions.[5] This reaction proceeds via a Williamson ether synthesis, a classic example of an Sₙ2 reaction.

Reaction Scheme:

Williamson Ether Synthesis cluster_products Products phenol Phenol base Base (NaH) plus1 + iodomethylcyclopropane This compound plus2 + arrow ether (Cyclopropylmethoxy)benzene salt NaI gas H₂

Caption: Synthesis of (cyclopropylmethoxy)benzene.

Materials and Reagents:
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Phenol94.111.88 g20.0 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)24.000.88 g22.0 mmol1.1
This compound182.004.00 g (2.05 mL)22.0 mmol1.1
Anhydrous Dimethylformamide (DMF)-50 mL--
Diethyl Ether-As needed--
Saturated aq. NH₄Cl-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--
Experimental Procedure:
  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dispensing the Base: The flask is charged with sodium hydride (0.88 g, 22.0 mmol, 1.1 equiv) under a nitrogen atmosphere. Anhydrous DMF (20 mL) is added, and the suspension is stirred.

    • Causality: Sodium hydride is a strong base necessary to deprotonate the phenol to form the more nucleophilic phenoxide. Using a slight excess ensures complete deprotonation. DMF is a polar aprotic solvent that is suitable for Sₙ2 reactions as it solvates the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

  • Formation of the Nucleophile: A solution of phenol (1.88 g, 20.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution should be observed.

    • Causality: The dropwise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution. Stirring ensures complete reaction to form the sodium phenoxide.

  • Addition of the Electrophile: this compound (4.00 g, 22.0 mmol, 1.1 equiv) is dissolved in anhydrous DMF (20 mL) and added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed (typically 4-6 hours).

    • Causality: Heating the reaction increases the rate of the Sₙ2 reaction. Monitoring by TLC is a crucial step to determine the reaction's endpoint, preventing unnecessary heating and potential side reactions.

  • Work-up: a. The reaction mixture is cooled to room temperature and then carefully poured into ice-cold water (100 mL). b. The aqueous layer is extracted with diethyl ether (3 x 50 mL). c. The combined organic layers are washed with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: The aqueous work-up quenches the reaction and removes DMF and inorganic salts. Diethyl ether is a common extraction solvent. Washing with NH₄Cl removes any remaining base, and the brine wash removes residual water. d. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (cyclopropylmethoxy)benzene.

Expected Yield and Characterization:
  • Yield: 70-80%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H), 7.00-6.90 (m, 3H), 3.85 (d, J = 6.8 Hz, 2H), 1.30-1.20 (m, 1H), 0.70-0.60 (m, 2H), 0.40-0.30 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 129.5, 121.0, 114.8, 72.5, 10.5, 3.5.

  • Mass Spectrometry (EI): m/z (%) = 148 (M⁺), 107, 94, 77, 68.

Conclusion: A Versatile Reagent for Agrochemical Innovation

This compound stands as a testament to the power of small, functionalized building blocks in the intricate science of agrochemical synthesis. Its predictable reactivity and the advantageous properties of the cyclopropylmethyl moiety it delivers make it an invaluable tool for researchers and synthetic chemists. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the potential of this reagent in the development of the next generation of effective and sustainable crop protection solutions. By understanding the principles behind its application, scientists can continue to innovate and address the ever-evolving challenges in global agriculture.

References

(Iodomethyl)cyclopropane: A Versatile Probe for Elucidating Enzyme Mechanism and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction: Unmasking Enzyme Activity with a Strained Ring

In the intricate world of enzymology and drug discovery, understanding the precise mechanisms of enzyme catalysis and inhibition is paramount. Chemical probes that covalently modify enzyme active sites have become indispensable tools for functional proteomics, enabling researchers to identify and characterize enzyme activity in complex biological systems. Among these, (Iodomethyl)cyclopropane has emerged as a potent and versatile biochemical probe. Its unique chemical reactivity, stemming from the inherent strain of the cyclopropyl ring, allows for the covalent inactivation of specific enzymes, providing a powerful handle for studying their function, identifying new drug targets, and screening for novel inhibitors.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a biochemical probe in enzyme studies. We will delve into the mechanistic basis of its reactivity, provide step-by-step protocols for enzyme labeling and analysis, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent probes to advance their understanding of enzyme biology.

The Chemistry of a Reactive Cyclopropane: Mechanism of Action

This compound is a mechanism-based inactivator, a class of inhibitors that are themselves unreactive but are converted into a highly reactive species by the target enzyme's own catalytic action.[1][2][3] The key to its utility lies in the combination of a good leaving group (iodide) and the strained three-membered cyclopropane ring.

The inactivation process typically proceeds through a two-step mechanism:

  • Initial Binding: The probe first binds non-covalently to the enzyme's active site, forming a reversible enzyme-inhibitor complex (E-I).

  • Covalent Modification: A nucleophilic residue within the active site, such as a cysteine, serine, or histidine, attacks the carbon atom bearing the iodide. This can occur via two primary pathways:

    • Direct SN2 Displacement: The nucleophilic residue directly displaces the iodide ion.

    • Enzyme-Catalyzed Ring Opening: In many cases, particularly with enzymes like cytochrome P450s, the enzyme catalyzes the opening of the strained cyclopropane ring.[4][5] This generates a highly reactive carbocation or radical intermediate that rapidly reacts with a nearby active site residue, leading to covalent modification.[4]

This covalent modification is typically irreversible, effectively "killing" the enzyme's catalytic activity. The specificity of the probe is conferred by its ability to selectively bind to the active site of the target enzyme class.

Diagram of the General Mechanism of Enzyme Inactivation

Enzyme Inactivation Mechanism E Enzyme (E) EI Enzyme-Inhibitor Complex (E-I) E->EI k1 (Binding) I This compound (I) EI->E k-1 (Dissociation) E_inactive Inactive Covalent Adduct (E-I*) EI->E_inactive k_inact (Covalent Modification) Nucleophile Active Site Nucleophile (e.g., Cys, Ser) Nucleophile->EI

Caption: General mechanism of irreversible enzyme inactivation by this compound.

Core Applications in Enzyme Research

The unique properties of this compound make it a valuable tool for a range of applications in biochemistry and drug discovery:

  • Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (e.g., a fluorophore or biotin) to a cyclopropane-based probe, researchers can selectively label and identify active enzymes within a complex proteome.[6] This allows for the global analysis of enzyme function in native biological systems.

  • Target Identification and Validation: this compound and its derivatives can be used to identify the molecular targets of bioactive compounds. By competing for the same active site, a known inhibitor can prevent the labeling of its target enzyme by the probe.

  • Mechanism of Action Studies: The formation of a covalent adduct allows for the precise identification of the modified amino acid residue through techniques like mass spectrometry, providing critical insights into the enzyme's catalytic mechanism and the structure of its active site.

  • High-Throughput Screening for Inhibitors: A labeled probe can be used in a competitive binding assay to screen large compound libraries for new enzyme inhibitors. A decrease in the signal from the labeled probe indicates that a compound is binding to the active site.

Experimental Protocols

The following protocols provide a general framework for using this compound as a biochemical probe. It is crucial to optimize these conditions for each specific enzyme and experimental system.

Protocol 1: General Enzyme Labeling with this compound

This protocol describes the basic procedure for labeling a purified enzyme or a complex protein lysate with this compound.

Materials:

  • Purified enzyme or cell/tissue lysate

  • This compound (stock solution in a compatible organic solvent like DMSO or ethanol)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl; buffer composition should be optimized for the target enzyme)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue or fluorescent protein stain

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the purified enzyme (e.g., 1-10 µM final concentration) or protein lysate (e.g., 1 mg/mL final concentration) with the reaction buffer to the desired final volume.

  • Initiate the Labeling Reaction: Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (typically in the range of 10-100 µM). A vehicle control (organic solvent only) should be run in parallel.

  • Incubate: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to achieve sufficient labeling without causing protein degradation.

  • Quench the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.

  • Analyze by SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Visualize the Results: Stain the gel with Coomassie Brilliant Blue or a fluorescent protein stain to visualize the protein bands. A shift in the molecular weight of the target enzyme upon labeling may be observable, though often the mass change is too small to detect by standard SDS-PAGE.

Workflow for Enzyme Labeling

Enzyme Labeling Workflow start Start prepare Prepare Reaction Mixture (Enzyme + Buffer) start->prepare add_probe Add this compound prepare->add_probe incubate Incubate (e.g., 37°C, 30-60 min) add_probe->incubate quench Quench Reaction (Add SDS-PAGE Buffer) incubate->quench sds_page SDS-PAGE Analysis quench->sds_page visualize Visualize Proteins (Staining) sds_page->visualize end End visualize->end

Caption: A streamlined workflow for labeling enzymes with this compound.

Protocol 2: In-Gel Fluorescence Scanning for Labeled Proteins

This protocol is for use with a fluorescently tagged version of a cyclopropane probe.

Materials:

  • Fluorescently tagged cyclopropane probe

  • Labeled protein samples (from Protocol 1)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Perform SDS-PAGE: Run the labeled protein samples on an SDS-PAGE gel as described in Protocol 1.

  • In-Gel Fluorescence Scanning: After electrophoresis, without fixing or staining, place the gel directly onto the imaging surface of a fluorescence gel scanner.[7]

  • Image Acquisition: Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore on the probe.

  • Total Protein Staining (Optional): After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue or a total protein stain to visualize all protein bands and confirm equal loading.[7]

Protocol 3: Kinetic Analysis of Time-Dependent Inhibition

This protocol allows for the determination of the kinetic parameters of irreversible inhibition, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation).[8][9]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • This compound

  • Reaction Buffer

  • A continuous assay method to monitor product formation (e.g., spectrophotometer, fluorometer)

Procedure:

  • Set up the Assay: Prepare a series of reaction mixtures containing the enzyme and varying concentrations of this compound in the reaction buffer. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for various time points.

  • Initiate the Reaction: At each time point, add the substrate to initiate the enzymatic reaction.

  • Monitor Activity: Continuously monitor the formation of the product over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the apparent rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) to determine kinact and KI.[8][10]

Table 1: Representative Kinetic Parameters for Cyclopropane-Based Enzyme Inactivators

Enzyme TargetInhibitorkinact (min⁻¹)KI (µM)Reference
GABA Aminotransferase(1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid0.232.6[11]
Methylamine dehydrogenaseCyclopropylamine1.73.9[12]
Cytochrome P450N-benzyl-N-cyclopropylamine--[4]
Protocol 4: Identification of the Covalent Adduct by Mass Spectrometry

This protocol outlines the general steps for identifying the site of covalent modification on the target enzyme.[13][14]

Materials:

  • Labeled enzyme sample (from Protocol 1)

  • Unlabeled control enzyme

  • Protease (e.g., trypsin)

  • Reagents for reduction and alkylation (e.g., DTT and iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • Excise the protein band corresponding to the labeled enzyme from an SDS-PAGE gel or use a solution-based digestion approach.

    • Destain the gel slice (if applicable), then reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

    • Digest the protein with a protease (e.g., trypsin) overnight.

  • Peptide Extraction and Cleanup: Extract the peptides from the gel slice or clean up the in-solution digest using a C18 desalting column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Acquire MS/MS spectra of the peptides.

  • Data Analysis:

    • Use database search software (e.g., Mascot, Sequest) to identify the peptides.

    • Include a variable modification in the search parameters corresponding to the mass of the cyclopropylmethyl group (+55.057 Da).

    • Manually inspect the MS/MS spectra of the modified peptides to confirm the site of modification. The presence of fragment ions containing the mass shift will pinpoint the modified amino acid.

Mass Spectrometry Workflow

MS Workflow start Start labeled_protein Labeled Protein Sample start->labeled_protein digestion Proteolytic Digestion (e.g., Trypsin) labeled_protein->digestion cleanup Peptide Cleanup (C18 Desalting) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Database Search with Variable Modification lcms->data_analysis identification Identify Modified Peptide and Modification Site data_analysis->identification end End identification->end

Caption: Workflow for identifying the site of covalent modification using mass spectrometry.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a flammable liquid and vapor and may cause skin and eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a cool, dry, and dark place, away from heat and ignition sources.

Conclusion

This compound and its derivatives are powerful tools for the study of enzyme mechanisms and for the discovery of new enzyme inhibitors. The ability to covalently and selectively modify enzyme active sites provides a unique opportunity to probe enzyme function in a way that is not possible with traditional reversible inhibitors. The protocols and information provided in this guide are intended to serve as a starting point for researchers to design and execute their own experiments. With careful optimization and data interpretation, this compound can be a valuable addition to the chemical biology toolbox for unravelling the complexities of the enzymatic world.

References

Application Notes and Protocols for the Scale-Up of Reactions Involving (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Cyclopropylmethyl Moiety - A Group of Strategic Importance in Modern Drug Development

The cyclopropylmethyl group is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its inherent conformational rigidity, combined with its unique electronic nature, can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. (Iodomethyl)cyclopropane serves as a critical and versatile building block for introducing this valuable moiety. However, the journey from small-scale laboratory synthesis to robust, large-scale industrial production is fraught with challenges. The strained cyclopropane ring and the reactive carbon-iodine bond introduce specific complexities that demand a thorough understanding of the underlying chemical principles to ensure a safe, efficient, and scalable process.

This guide is intended for researchers, chemists, and process development professionals. It moves beyond standard laboratory procedures to provide field-proven insights and detailed protocols for the scale-up of two key transformations of this compound: Nucleophilic Substitution for the synthesis of cyclopropylmethylamines and Grignard Reagent Formation for subsequent carbon-carbon bond-forming reactions. We will delve into the causality behind critical process parameters, offering a framework for developing self-validating and robust manufacturing processes.

I. Physicochemical Properties and Safety Imperatives

Before embarking on any scale-up campaign, a comprehensive understanding of the starting material's properties and hazards is paramount.

This compound is a colorless to light yellow liquid with a boiling point of approximately 134 °C.[1][2] It is classified as a flammable liquid and vapor and is suspected of causing genetic defects.[2][3] Therefore, all handling must be conducted in well-ventilated areas, using appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical splash goggles, and suitable gloves.[3] On an industrial scale, closed-system transfers and the use of explosion-proof equipment are mandatory.[3]

PropertyValueSource
Molecular Formula C₄H₇I[4]
Molecular Weight 182.00 g/mol [4]
Boiling Point 134 °C[1]
Flash Point 57 °C[1]
Density ~1.76 g/cm³[1]
Hazard Statements H226, H315, H319, H341[2][3]

Key Safety Directives for Scale-Up:

  • Thermal Hazard Assessment: Conduct a thorough thermal risk assessment to understand the potential for runaway reactions, especially for Grignard reagent formation.[5]

  • Material Compatibility: Ensure all reactors, transfer lines, and ancillary equipment are compatible with alkyl iodides and the anticipated reaction mixtures.

  • Inert Atmosphere: The hygroscopic nature of Grignard reagents and the sensitivity of many organometallic reactions necessitate strict control of moisture and oxygen.[6] Industrial-scale processes require robust inert gas blanketing and thoroughly dried solvents and reagents.

II. Nucleophilic Substitution: Synthesis of Cyclopropylmethylamines

A primary application of this compound is the synthesis of cyclopropylmethylamine, a key intermediate in the production of various pharmaceuticals. The direct reaction with ammonia or primary amines is a common approach.

Causality of Key Process Parameters

The successful scale-up of this nucleophilic substitution hinges on a delicate balance of competing reactions and physical processing challenges.

  • Solvent Selection: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, they present significant challenges on scale-up due to their high boiling points and potential for difficult work-ups. Protic solvents like ethanol or isopropanol can be effective, but their ability to solvate the nucleophile must be balanced against the potential for side reactions. For industrial applications, solvents like THF, 2-MeTHF, or even water (under specific conditions) are often preferred for their favorable safety profiles and ease of removal.

  • Temperature Control: The reaction is exothermic. Inadequate temperature control can lead to an increased rate of side reactions, including elimination and potential pressure build-up, especially when using a volatile nucleophile like ammonia. A well-designed cooling system is essential for large-scale reactors.

  • Nucleophile Stoichiometry and Addition: Using a large excess of the amine nucleophile can drive the reaction to completion but complicates downstream purification. On a large scale, a more controlled addition of the amine to a solution of this compound is often preferred to manage the exotherm.

  • Byproduct Formation and Control:

    • Over-alkylation: The product, a primary or secondary amine, can itself act as a nucleophile, leading to the formation of di- and tri-cyclopropylmethylamines. This is often mitigated by using a large excess of the initial amine nucleophile.

    • Elimination: Although less common for primary iodides, elimination to form methylenecyclopropane can occur, particularly at elevated temperatures or with sterically hindered amines.

Scale-Up Protocol: Synthesis of Cyclopropylmethylamine

This protocol outlines a conceptual approach for the multi-kilogram synthesis of cyclopropylmethylamine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
This compound182.0010.054.91.0
Ammonia (as a solution in methanol, e.g., 7N)17.03-274.55.0
Methanol32.04As required--
Toluene92.14As required--
Hydrochloric Acid (concentrated)36.46As required--
Sodium Hydroxide (50% aq. solution)40.00As required--

Procedure:

  • Reactor Setup and Inerting: Charge a suitable pressure reactor with a 7N solution of ammonia in methanol (5.0 equivalents). The reactor should be equipped with a robust cooling system, a pressure gauge, and a controlled addition line. Inert the reactor with nitrogen.

  • Controlled Addition: Cool the ammonia solution to 0-5 °C. Slowly add this compound (1.0 equivalent) subsurface over 2-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to warm to 20-25 °C and stir for 12-18 hours. Monitor the reaction progress by GC or LC-MS to ensure the consumption of the starting material.[7]

  • Solvent Removal: Once the reaction is complete, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol and excess ammonia.

  • Extraction and Salt Formation: Add toluene to the residue and cool to 0-5 °C. Slowly add concentrated hydrochloric acid to precipitate the product as cyclopropylmethylamine hydrochloride. This step is crucial for separating the product from non-basic impurities.

  • Isolation and Washing: Isolate the hydrochloride salt by filtration. Wash the filter cake with cold toluene to remove residual impurities.

  • Free-Basing and Final Product Isolation: Suspend the hydrochloride salt in a mixture of toluene and water. Cool to 10-15 °C and add 50% aqueous sodium hydroxide until the pH of the aqueous layer is >12. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, dry with a suitable agent (e.g., anhydrous sodium sulfate), and filter.

  • Purification: Purify the cyclopropylmethylamine by fractional distillation to yield the final product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation Reactor Pressure Reactor Monitoring Monitoring Reactor->Monitoring Stir 12-18h at RT Ammonia_MeOH Ammonia in Methanol (5 eq.) Ammonia_MeOH->Reactor Charge IMCP This compound (1 eq.) IMCP->Reactor Slow Addition (0-10 °C) Concentration Solvent Removal Monitoring->Concentration Salt_Formation Add Toluene, then HCl Concentration->Salt_Formation Filtration Isolate Hydrochloride Salt Salt_Formation->Filtration Free_Basing Add Toluene/Water, then NaOH Filtration->Free_Basing Extraction Separate & Extract Free_Basing->Extraction Purification Fractional Distillation Extraction->Purification Final_Product Final_Product Purification->Final_Product Cyclopropylmethylamine

Caption: Workflow for the scaled-up synthesis of cyclopropylmethylamine.

III. Grignard Reagent Formation and Subsequent Reactions

The formation of the cyclopropylmethyl Grignard reagent, cyclopropylmethylmagnesium iodide, opens the door to a vast array of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyls. However, scaling up this highly exothermic and sensitive reaction requires stringent controls.

Causality of Key Process Parameters
  • Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings is a major hurdle to initiating the Grignard reaction.[6] On a large scale, mechanical stirring alone may be insufficient. Chemical activation using iodine or 1,2-dibromoethane is common. A small amount of pre-formed Grignard reagent can also be used as an initiator.

  • Solvent Choice and Purity: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to solvate and stabilize the Grignard reagent.[8] On an industrial scale, 2-methyltetrahydrofuran (2-MeTHF) is an increasingly popular alternative due to its higher boiling point, lower water miscibility, and improved safety profile.

  • Thermal Management and Addition Rate: The formation of a Grignard reagent is highly exothermic.[5][8] A runaway reaction is a significant risk, especially with reactive alkyl iodides.[5] The rate of addition of this compound must be carefully controlled to match the heat removal capacity of the reactor. A slow, continuous addition is crucial.[3]

  • Wurtz Coupling - The Primary Side Reaction: The most significant side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form 1,2-dicyclopropylethane.[3][7] This side reaction is exacerbated by:

    • High local concentrations of alkyl iodide: This is mitigated by slow, subsurface addition and efficient stirring.

    • Elevated temperatures: Strict temperature control is essential.

    • Slow initiation: A sluggish start to the Grignard formation allows for a build-up of the alkyl iodide, increasing the likelihood of Wurtz coupling.

  • Potential for Ring Opening: While the cyclopropylmethyl Grignard reagent is generally stable, the corresponding radical, which can be an intermediate in its formation, is known to undergo rapid ring-opening to the 3-butenyl radical.[9] Although the formation of the Grignard reagent is believed to be largely a surface reaction, conditions that favor radical intermediates in solution (e.g., high temperatures, certain impurities) could potentially lead to ring-opened byproducts.

Scale-Up Protocol: Formation of Cyclopropylmethylmagnesium Iodide and Reaction with an Electrophile (e.g., Ethylene Oxide)

This protocol describes the preparation of the Grignard reagent and its subsequent reaction with ethylene oxide to form 3-cyclopropyl-1-propanol, a useful building block.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
Magnesium Turnings24.311.561.71.1
This compound182.0010.054.91.0
2-Methyltetrahydrofuran (anhydrous)86.13As required--
Iodine253.81~10 g-catalytic
Ethylene Oxide44.052.659.01.05
Saturated Aqueous Ammonium Chloride-As required--

Procedure:

  • Reactor Preparation and Magnesium Activation: Charge a dry, inerted reactor with magnesium turnings (1.1 equivalents). Add a few crystals of iodine. Heat gently under a nitrogen stream until the purple vapor of iodine is observed and then dissipates, indicating activation of the magnesium surface. Cool the reactor to room temperature.

  • Solvent Addition and Initiation: Add a portion of anhydrous 2-MeTHF to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous 2-MeTHF. Add a small amount (~5%) of this solution to the magnesium suspension to initiate the reaction. Initiation is confirmed by a gentle exotherm and the appearance of a grayish, cloudy solution.

  • Controlled Addition for Grignard Formation: Once initiated, slowly add the remaining this compound solution over 4-6 hours, maintaining the reaction temperature between 30-35 °C. The addition rate must be carefully controlled to prevent a thermal runaway.

  • Reaction with Ethylene Oxide: After the Grignard formation is complete (as indicated by the cessation of the exotherm and consumption of magnesium), cool the reaction mixture to 0-5 °C. Slowly bubble in ethylene oxide (1.05 equivalents) subsurface, ensuring the temperature does not exceed 10 °C.

  • Quenching and Work-up: After the addition of ethylene oxide is complete, stir for an additional hour at 0-5 °C. Quench the reaction by the slow, controlled addition of saturated aqueous ammonium chloride solution, maintaining the temperature below 20 °C.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with 2-MeTHF. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude 3-cyclopropyl-1-propanol by vacuum distillation.

G cluster_0 Grignard Formation cluster_1 Reaction with Electrophile cluster_2 Work-up & Purification Mg_Activation Activate Mg with Iodine Initiation Add small portion of IMCP solution Mg_Activation->Initiation Slow_Addition Slow addition of IMCP in 2-MeTHF (30-35 °C) Initiation->Slow_Addition Grignard_Reagent Cyclopropylmethylmagnesium Iodide Slow_Addition->Grignard_Reagent Ethylene_Oxide Add Ethylene Oxide (0-10 °C) Grignard_Reagent->Ethylene_Oxide Quench Quench with aq. NH4Cl Ethylene_Oxide->Quench Extraction Extract with 2-MeTHF Quench->Extraction Purification Vacuum Distillation Extraction->Purification Final_Product Final_Product Purification->Final_Product 3-Cyclopropyl-1-propanol

References

Application Notes & Protocols: One-Pot Synthesis of Complex Carbocycles Utilizing (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The cyclopropane moiety is a prized structural motif in medicinal chemistry, valued for imparting metabolic stability and conformational rigidity to bioactive molecules.[1][2] (Iodomethyl)cyclopropane is an exceptionally versatile C4 building block for introducing this group or for constructing more complex molecular architectures. This guide moves beyond simple substitution reactions to detail advanced, one-pot synthetic strategies that leverage the unique radical reactivity of the cyclopropylmethyl system. We provide in-depth mechanistic explanations, field-proven protocols for radical-mediated [3+2] annulations to synthesize cyclopentanes, and workflows for its application in cross-coupling reactions, designed for researchers and professionals in drug development and organic synthesis.

Chapter 1: The Mechanistic Dichotomy of the Cyclopropylmethyl Group

A deep understanding of the reactivity of the cyclopropylmethyl group is paramount to its effective use in synthesis. The choice of reaction conditions dictates whether the three-membered ring is retained or undergoes a characteristic rearrangement, a critical decision point in any synthetic design.

The Cyclopropylmethyl Radical: A High-Speed Rearrangement

The homolytic cleavage of the carbon-iodine bond in this compound generates a primary cyclopropylmethyl radical. This species is subject to an extremely rapid, thermodynamically favorable ring-opening reaction to form the but-3-enyl radical.[3][4] This process is driven by the release of the inherent ring strain (approx. 27.5 kcal/mol) of the cyclopropane ring.[3][5]

The rate constant for this rearrangement is remarkably fast, on the order of 8.6 x 10⁷ s⁻¹ at 298 K, making the cyclopropylmethyl radical a classic "radical clock" used to probe the kinetics of other radical reactions.[6][7] For the synthetic chemist, this means that any reaction proceeding through a cyclopropylmethyl radical intermediate will be in a race against this rearrangement. Successful retention of the cyclopropane ring requires a subsequent step (e.g., atom transfer, addition to a π-system) that is kinetically competitive with the ring-opening. Conversely, the rearrangement can be deliberately exploited to generate a linear C4 unit.

Caption: Rapid ring-opening of the cyclopropylmethyl radical.

Organometallic and Ionic Pathways: Ring Preservation

In contrast to the radical intermediate, cyclopropylmethyl organometallic species (e.g., Grignard reagents, organolithiums) or the cyclopropylmethyl cation are significantly more stable with respect to ring-opening. In these species, the electronic configuration does not promote the homolytic bond cleavage required for the rearrangement. This stability allows this compound to serve as a robust precursor for generating nucleophilic c-C₃H₅CH₂⁻ synthons, which can participate in standard substitution (Sₙ2) and cross-coupling reactions while preserving the cyclopropane ring.[8]

Chapter 2: One-Pot Radical-Mediated [3+2] Annulation for Cyclopentane Synthesis

This section details a state-of-the-art, one-pot protocol for the synthesis of functionalized cyclopentanes and cyclopentenes via a visible-light-mediated photoredox reaction.[] This atom-transfer radical cyclization (ATRC) uses a derivative of this compound as the three-carbon component and an alkene or alkyne as the two-carbon partner, rapidly building molecular complexity.

Catalytic Cycle and Mechanism

The reaction is initiated by a photocatalyst, typically an iridium complex, which, upon excitation by visible light, becomes a potent single-electron oxidant.[]

  • Radical Initiation: The excited photocatalyst ([Ir]⁺) is reductively quenched by an electron donor (e.g., a Hantzsch ester or amine) to form the highly reducing species [Ir]. This species then reduces the C-I bond of the this compound derivative via single-electron transfer (SET) to generate the key cyclopropylmethyl radical.

  • Radical Cascade: The cyclopropylmethyl radical rapidly adds to the alkene/alkyne partner.

  • Ring-Opening & Cyclization: The initial radical adduct immediately undergoes the characteristic ring-opening to form a new radical intermediate. This intermediate then undergoes a favorable 5-exo-trig cyclization to form a five-membered ring.

  • Propagation: The resulting cyclopentyl radical abstracts an iodine atom from another molecule of the starting material, propagating the radical chain and forming the final product.

G Visible-Light Mediated [3+2] Annulation cluster_cycle Catalytic Cycle PC [Ir(ppy)₃] PC_star *[Ir(ppy)₃] PC->PC_star Visible Light (hν) PC_star->PC SET Alkene Alkene/Alkyne Iodo c-C₃H₅CH₂I (Derivative) Radical c-C₃H₅CH₂• Iodo->Radical Reduction by *[Ir(ppy)₃] Product Cyclopentane Product Adduct Radical Adduct Radical->Adduct + Alkene Opened Ring-Opened Radical Adduct->Opened Ring Opening Cyclized Cyclized Radical Opened->Cyclized 5-exo-trig Cyclization Cyclized->Product + Iodo (Atom Transfer)

Caption: Proposed mechanism for photoredox [3+2] annulation.

Experimental Protocol: Synthesis of Dimethyl 3-iodo-4-phenylcyclopentane-1,1-dicarboxylate

This protocol is adapted from literature procedures for the cyclization of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with styrene.[]

Materials:

  • Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (1.0 equiv, 0.2 mmol, 62.4 mg)

  • Styrene (1.5 equiv, 0.3 mmol, 31.2 mg)

  • fac-Ir(ppy)₃ (1 mol%, 0.002 mmol, 1.3 mg)

  • Hantzsch Ester (1.2 equiv, 0.24 mmol, 60.8 mg)

  • Anhydrous, degassed acetonitrile (MeCN) (2.0 mL)

  • Flame-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk tube under an inert atmosphere (Argon or Nitrogen), add fac-Ir(ppy)₃, Hantzsch ester, and dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate.

  • Solvent and Reagent Addition: Add the anhydrous MeCN via syringe, followed by the styrene.

  • Degassing: Securely seal the tube and degas the reaction mixture by three freeze-pump-thaw cycles. Alternatively, sparge with argon for 15-20 minutes.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and begin vigorous stirring. Ensure the reaction is cooled with a fan to maintain room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation & Troubleshooting:

  • Expected Outcome: The product is typically obtained as a colorless oil in good yield (70-90%). Characterize by ¹H NMR, ¹³C NMR, and HRMS.

  • Low Conversion: If starting material remains, ensure the solvent was rigorously dried and degassed, as oxygen can quench the excited state of the photocatalyst. Check the integrity of the photocatalyst and Hantzsch ester.

  • Side Products: Formation of reduced, non-cyclized material may indicate an inefficient radical cascade. Consider adjusting the concentration or the stoichiometry of the reagents.

Data Summary: Reaction Scope

The following table summarizes representative yields for the [3+2] annulation with various alkenes and alkynes, demonstrating the versatility of the method.

EntryAlkene/Alkyne SubstrateProduct Structure (Illustrative)Yield (%)
1StyreneCyclopentane85
24-MethylstyreneCyclopentane88
31-OcteneCyclopentane72
4PhenylacetyleneCyclopentene78
5Methyl propiolateCyclopentene65

Chapter 3: Protocols for Ring-Retentive Functionalization

When the goal is to install the cyclopropylmethyl group intact, reaction pathways that avoid radical intermediates are necessary. Organometallic-based methods are ideal for this purpose.

Workflow for Nucleophilic and Cross-Coupling Reactions

G cluster_grignard Grignard Pathway cluster_coupling Cross-Coupling Pathway Start This compound Grignard c-C₃H₅CH₂MgI Start->Grignard + Mg⁰ Boronate c-C₃H₅CH₂B(pin) Start->Boronate + B₂(pin)₂ Pd Catalyst Grignard_Product Addition Product (e.g., Alcohol) Grignard->Grignard_Product + Electrophile (R₂C=O) Coupling_Product Coupled Product (e.g., Aryl-substituted) Boronate->Coupling_Product + Ar-X, Pd Catalyst, Base

Caption: Synthetic pathways for ring-preserved functionalization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This two-step, one-pot optional protocol enables the coupling of the cyclopropylmethyl group with aryl halides.[10]

Objective: To synthesize an aryl-substituted cyclopropylmethyl compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water 10:1)

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the arylboronic acid and dissolve the mixture in the solvent system.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Degassing: Degas the mixture by bubbling an inert gas through the solution for 15 minutes.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Simmons-Smith Reactions with (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a nuanced challenge in organic synthesis: low yields encountered during the Simmons-Smith reaction, specifically when utilizing (iodomethyl)cyclopropane to generate spiro[2.2]pentane moieties. While the Simmons-Smith reaction is a cornerstone of cyclopropanation, the use of substituted carbenoid precursors like this compound introduces unique mechanistic pathways and potential side reactions that can significantly impact reaction efficiency.[1][2]

This guide is structured in a practical question-and-answer format to directly address the common and complex issues you may face. We will delve into the causality behind these challenges, offering field-proven insights and actionable troubleshooting protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Simmons-Smith reaction with this compound is resulting in a low yield of the desired spiropentane product. What are the most common initial culprits?

A1: Low conversion in this specific Simmons-Smith variation often stems from three primary areas: the activation of the zinc reagent, the quality of your starting materials and solvent, and the reaction temperature.

  • Inadequate Zinc Activation: The reaction's success hinges on the formation of an active organozinc carbenoid, in this case, (cyclopropylmethyl)zinc iodide.[3] If the surface of the zinc metal is not properly activated, the oxidative insertion into the carbon-iodine bond of this compound will be inefficient.

    • Troubleshooting: Ensure your zinc dust or granules are freshly activated. A common and effective method is to wash the zinc with dilute hydrochloric acid to remove the passivating oxide layer, followed by rinses with water, ethanol, and finally dry diethyl ether or the reaction solvent, before drying under a vacuum. The use of a zinc-copper couple, prepared by treating activated zinc with a copper(II) sulfate solution, is often more effective than zinc alone.[2][3]

  • Reagent and Solvent Purity: Organozinc reagents are highly sensitive to moisture and protic impurities.[4]

    • Troubleshooting: Use freshly distilled this compound and ensure your solvent is anhydrous. Non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether are recommended.[1] The presence of moisture will quench the carbenoid, and basic or coordinating solvents can reduce the reaction rate by complexing with the zinc species.[1]

  • Reaction Temperature: The formation and reaction of the zinc carbenoid are often exothermic.

    • Troubleshooting: Maintain a consistent and appropriate temperature profile. The initial formation of the carbenoid is typically performed at a low temperature (e.g., 0 °C or below), followed by the slow addition of the alkene. The reaction is then often allowed to warm slowly to room temperature.[5]

Q2: I'm observing a complex mixture of byproducts and very little of my target spiropentane. Could a side reaction be the cause?

A2: Yes, this is a strong possibility and a key challenge when using this compound. The primary side reaction to consider is the rearrangement of the cyclopropylmethyl zinc carbenoid intermediate.

The cyclopropylmethyl system is well-known for its propensity to undergo ring-opening to form a homoallylic species.[6][7] In the context of your reaction, the (cyclopropylmethyl)zinc iodide carbenoid can exist in equilibrium with the but-3-enylzinc iodide. If this rearranged species reacts with your alkene, it will lead to the formation of vinylated byproducts instead of the desired spiropentane.

dot

SideReaction cluster_main Reaction Pathways cluster_side Side Reaction Pathway reagents This compound + Zn(Cu) carbenoid (Cyclopropylmethyl)zinc Iodide (Desired Carbenoid) reagents->carbenoid Oxidative Insertion product Desired Spiropentane Product carbenoid->product + Alkene (Desired Cyclopropanation) rearranged_carbenoid But-3-enylzinc Iodide (Rearranged Carbenoid) carbenoid->rearranged_carbenoid Ring-Opening Rearrangement alkene Alkene Substrate alkene->product byproduct Unwanted Byproducts (e.g., vinylated compounds) alkene->byproduct rearranged_carbenoid->byproduct + Alkene TroubleshootingFlowchart start Low Yield with This compound check_conversion Is starting material consumed? start->check_conversion check_byproducts Are there significant byproducts? check_conversion->check_byproducts Yes no_conversion Troubleshoot Reaction Initiation check_conversion->no_conversion No byproducts_present Troubleshoot Side Reactions check_byproducts->byproducts_present Yes success Optimize and Scale-Up check_byproducts->success No (Clean reaction, low conversion) no_conversion->check_byproducts Re-evaluate after changes activate_zn 1. Ensure Zinc is fully activated (Use fresh Zn/Cu couple) no_conversion->activate_zn reagent_purity 2. Verify purity/dryness of reagents and solvent activate_zn->reagent_purity temp_control 3. Check temperature control and reagent addition rate reagent_purity->temp_control rearrangement Hypothesis: Carbenoid Rearrangement byproducts_present->rearrangement lower_temp 1. Lower reaction temperature rearrangement->lower_temp increase_conc 2. Increase reactant concentration lower_temp->increase_conc change_reagent 3. Use Furukawa or Shi modification increase_conc->change_reagent

References

Technical Support Center: Cyclopropanation Using (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions utilizing (iodomethyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are employing this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of your experiments and mitigate common side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the cyclopropanation of alkenes with this compound, typically in a Simmons-Smith-type reaction manifold. Each problem is followed by an analysis of probable causes and actionable solutions.

Problem 1: Low or No Conversion to the Desired Cyclopropane

You've set up your reaction with the alkene, this compound, and an activated zinc species (e.g., Zn-Cu couple or Et₂Zn), but you observe minimal or no formation of the expected cyclopropanated product.

Probable Causes and Solutions:

  • Inefficient Zinc Carbenoid Formation: The active cyclopropanating agent is a zinc carbenoid, formed from the reaction of this compound with zinc. If this species is not generated efficiently, the reaction will not proceed.

    • Zinc Activation: Commercially available zinc powder is often coated with a layer of zinc oxide, which passivates the surface and hinders its reaction. It is crucial to activate the zinc prior to use.

      • Protocol for Zinc-Copper Couple Activation: A common method involves washing zinc dust with hydrochloric acid to remove the oxide layer, followed by treatment with copper(II) acetate or sulfate to generate the active couple.

    • Solvent Choice: The choice of solvent can significantly impact the formation and stability of the zinc carbenoid.[1] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are generally preferred as they can solvate and stabilize the organozinc intermediate.[2] Non-coordinating solvents may lead to aggregation and reduced reactivity. The rate of the Simmons-Smith reaction is known to decrease as the basicity of the solvent increases.[1]

  • Decomposition of this compound: This reagent can be susceptible to decomposition, especially under harsh conditions.

    • Temperature Control: Exothermic formation of the zinc carbenoid can lead to localized heating, which may degrade the this compound. It is advisable to perform the reaction at low temperatures (e.g., 0 °C to room temperature) and ensure efficient stirring.[3]

    • Purity of Reagents: Ensure the this compound is of high purity and has been stored properly, protected from light and heat, to prevent premature decomposition.

  • Inherent Low Reactivity of the Alkene: Electron-deficient alkenes are generally less reactive towards the electrophilic zinc carbenoid in a standard Simmons-Smith reaction.[4]

    • Use of a More Reactive Carbenoid System: The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a Zn-Cu couple, often generates a more reactive carbenoid species, which can be effective for less reactive alkenes.[4][5]

Troubleshooting Flowchart for Low Conversion

start Low or No Conversion check_carbenoid Verify Zinc Carbenoid Formation start->check_carbenoid check_reagent Assess this compound Integrity start->check_reagent check_alkene Evaluate Alkene Reactivity start->check_alkene solution_activation Optimize Zinc Activation Protocol check_carbenoid->solution_activation Inactive Zinc? solution_solvent Switch to Ethereal Solvent (e.g., Et2O, THF) check_carbenoid->solution_solvent Poor Solvent? solution_temp Maintain Low Reaction Temperature (0 °C) check_reagent->solution_temp Decomposition? solution_purity Use High-Purity, Properly Stored Reagent check_reagent->solution_purity Impure Reagent? solution_furukawa Employ Furukawa Modification (Et2Zn) check_alkene->solution_furukawa Electron-deficient Alkene?

Caption: Decision tree for troubleshooting low cyclopropanation yield.

Problem 2: Formation of a Ring-Opened Byproduct (Homoallylic Iodide)

Instead of, or in addition to, the desired cyclopropane, you isolate a significant amount of a homoallylic iodide (4-iodo-1-butene or a substituted derivative).

Probable Cause and Solution:

  • Radical-Mediated Ring-Opening: This is the most significant and unique side reaction when using this compound. The formation of a cyclopropylmethyl radical intermediate, followed by its extremely rapid ring-opening, leads to the formation of a homoallylic radical.[6][7] This radical can then abstract an iodine atom to yield the observed byproduct. This compound derivatives are known precursors for homoallyl radicals, which can participate in subsequent reactions like [3+2] cycloadditions.[8]

    • Mechanism of Side Reaction:

      • Single-Electron Transfer (SET): A single-electron transfer from the zinc surface to this compound can generate a cyclopropylmethyl radical and an iodide anion.

      • Rapid Ring-Opening: The cyclopropylmethyl radical is highly strained and undergoes a very fast, irreversible ring-opening to form the more stable homoallylic radical.[6]

      • Iodine Atom Abstraction: The homoallylic radical can then abstract an iodine atom from another molecule of this compound or from zinc iodide to form the homoallylic iodide byproduct.

    • Solutions to Suppress Ring-Opening: The key is to favor the concerted, two-electron pathway of carbenoid formation and transfer over the single-electron radical pathway.[3]

      • Maintain a Clean Zinc Surface: A highly active and clean zinc surface promotes the desired two-electron oxidative insertion to form the zinc carbenoid. Inconsistent or poorly activated zinc may have sites that favor single-electron transfer processes.

      • Control Reaction Temperature: Lower temperatures (0 °C or below) generally disfavor radical formation and can help to maintain the integrity of the organozinc intermediate.

      • Solvent Effects: Coordinating solvents like diethyl ether and THF can stabilize the zinc carbenoid, potentially increasing its lifetime and favoring the desired concerted cyclopropanation pathway over radical pathways.[2]

      • Avoid Light: Photochemical conditions can promote the formation of radicals. It is advisable to run the reaction in the dark or in a flask wrapped in aluminum foil.

Proposed Pathways: Desired vs. Side Reaction

cluster_desired Desired Concerted Pathway cluster_side Radical Side Reaction reagents_desired This compound + Zn carbenoid Cyclopropylmethyl Zinc Carbenoid reagents_desired->carbenoid 2e- Oxidative Insertion product Desired Cyclopropane carbenoid->product alkene_desired Alkene alkene_desired->product reagents_side This compound + Zn radical Cyclopropylmethyl Radical reagents_side->radical Single-Electron Transfer (SET) ring_opened_radical Homoallylic Radical radical->ring_opened_radical Rapid Ring-Opening byproduct Homoallylic Iodide Byproduct ring_opened_radical->byproduct Iodine Abstraction

Caption: Competing pathways in the cyclopropanation reaction.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of the more common diiodomethane for cyclopropanation?

A1: While diiodomethane is the classic reagent for the Simmons-Smith reaction, this compound offers the potential to introduce a cyclopropylmethyl group onto an alkene, which would then undergo an in-situ cyclopropanation. However, as discussed, this reagent is prone to ring-opening. Its primary utility may lie in specialized applications where the cyclopropylmethyl moiety is intended to rearrange or where the specific reactivity of its derived carbenoid is desired. For simple methylene (-CH₂-) transfer, diiodomethane or dibromomethane are generally more reliable.[4]

Q2: I have a hydroxyl group in my substrate near the alkene. How will this affect the reaction?

A2: The presence of a hydroxyl group (or other Lewis basic functional groups like ethers) can be highly beneficial. The zinc atom of the carbenoid can coordinate to the oxygen atom, leading to a directed cyclopropanation.[9] This typically results in the delivery of the methylene group to the face of the alkene that is cis to the hydroxyl group, often with high diastereoselectivity. This directing effect is a powerful tool in stereocontrolled synthesis.

Q3: My reaction is very sluggish, even with activated zinc. Are there any additives that can accelerate the reaction?

A3: Yes, certain additives can have a significant impact. In some systems, the addition of Brønsted acids has been shown to accelerate the reaction by minimizing an induction period.[10] This is thought to be related to the Schlenk equilibrium between different zinc carbenoid species.[11] Additionally, for enantioselective versions of the reaction, the presence of zinc iodide (ZnI₂) has been found to enhance both the rate and the enantioselectivity.[12]

Q4: Can I use other metals besides zinc for this type of transformation?

A4: While zinc is the hallmark of the Simmons-Smith reaction, other metals have been explored for carbenoid-mediated cyclopropanations. For instance, aluminum-based reagents, prepared from trialkylaluminum and diiodomethane, can also effect cyclopropanation.[13] However, these may exhibit different selectivity profiles compared to the zinc-based systems. For the specific case of this compound, the reactivity with other metals would need to be empirically determined and may lead to different side reaction profiles.

Q5: What is the expected stereochemistry of the cyclopropanation?

A5: The Simmons-Smith reaction is stereospecific. This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. A cis-alkene will give a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans-disubstituted cyclopropane. This is a result of the concerted mechanism where the two new carbon-carbon bonds are formed simultaneously on the same face of the alkene.[3]

Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Zinc Quality Use freshly activated zinc (e.g., Zn-Cu couple).Removes passivating oxide layer to ensure efficient carbenoid formation.
Reaction Temperature Maintain low temperatures (0 °C to RT).Minimizes reagent decomposition and suppresses radical-mediated side reactions.[3]
Solvent Use ethereal solvents (diethyl ether, THF).Stabilizes the zinc carbenoid intermediate and can improve reaction rates.[1]
Light Protect the reaction from light.Avoids photochemical initiation of radical pathways leading to ring-opening.
Alkene Type Electron-rich alkenes react faster.The zinc carbenoid is electrophilic in nature.[4] For less reactive alkenes, consider the Furukawa modification (Et₂Zn).[4][5]
Substrate Functional Groups -OH, -OR groups can direct the reaction.Coordination of the zinc carbenoid to Lewis basic groups allows for diastereoselective cyclopropanation.[9]

References

Technical Support Center: Purification of Cyclopropanated Products from (Iodomethyl)cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cyclopropanated products derived from reactions utilizing (iodomethyl)cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of these valuable compounds. The cyclopropanation of alkenes using this compound, often in the context of the Simmons-Smith reaction or its modifications, is a cornerstone of modern organic synthesis for creating the cyclopropane motif.[1][2] However, the path from the crude reaction mixture to a highly pure product can be fraught with challenges. This guide provides a structured approach to overcoming these hurdles, ensuring the integrity and purity of your final cyclopropanated product.

Core Purification Principles

The purification strategy for cyclopropanated products from this compound reactions hinges on the nature of the target molecule and the impurities present. The primary impurities typically include unreacted starting materials (the alkene and this compound), inorganic salts (primarily zinc iodide), and potential side products. The choice of purification method will depend on the physical state (solid or liquid), polarity, and thermal stability of the desired product.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My crude ¹H NMR spectrum shows a complex mixture. What are the likely impurities?

Answer:

A complex crude ¹H NMR spectrum is common. Beyond your starting alkene, the primary species to identify are:

  • Unreacted this compound: This starting material is relatively nonpolar and can co-elute with nonpolar products. Look for characteristic signals for the methylene group adjacent to the iodine and the cyclopropyl protons.

  • Zinc Salts (e.g., ZnI₂): While not directly observable by ¹H NMR, their presence can lead to peak broadening of your product's signals. These are typically removed during the aqueous workup.[3]

  • Solvent Residues: Common reaction solvents like diethyl ether or dichloromethane will be present.

  • Side Products: Depending on the reaction conditions and the substrate, side products can form. In the presence of basic solvents, byproducts such as methane, ethane, ethylene, and polymethylene can be generated.[4] If your substrate contains heteroatoms, methylation can be a side reaction.[5]

Question 2: I'm struggling to remove inorganic salts from my reaction mixture. What is the best workup procedure?

Answer:

Incomplete removal of zinc salts is a frequent issue. A robust aqueous workup is critical.

Recommended Workup Protocol:

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will dissolve the zinc salts.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Persistent Salts: If a fine white precipitate (zinc salts) persists after the workup, you can filter the crude organic solution through a pad of Celite® before concentration.[6]

Question 3: My cyclopropanated product is an oil and won't crystallize. What are my purification options?

Answer:

For non-crystalline, oily products, chromatography and distillation are the primary purification methods.

  • Flash Column Chromatography: This is the most common and versatile method for purifying oily cyclopropanated products.[7] Given that many cyclopropane derivatives are relatively nonpolar, a normal-phase silica gel column is typically effective.

  • Distillation: If your product is thermally stable and has a boiling point significantly different from the impurities, distillation can be an excellent choice, particularly for larger scales. Due to the inherent ring strain in cyclopropanes, vacuum distillation is highly recommended to lower the boiling point and minimize the risk of thermal decomposition.

Question 4: I'm having difficulty separating my product from a nonpolar impurity by flash chromatography. What can I do?

Answer:

Co-elution of nonpolar compounds is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System: The key is to find a solvent system that provides a good separation on a TLC plate, ideally with an Rf value for your product between 0.2 and 0.4. For nonpolar compounds, start with a low percentage of a polar solvent in a nonpolar solvent (e.g., 1-5% ethyl acetate in hexanes).

  • Use a Less Polar Solvent System: If your product and the impurity are running too high on the TLC plate (high Rf), decrease the polarity of the eluent.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.[8]

  • Gradient Elution: Starting with a very nonpolar solvent and gradually increasing the polarity can help to resolve closely eluting compounds.

Question 5: My product is a solid, but I'm having trouble with recrystallization. What are some common issues and solutions?

Answer:

Recrystallization is a powerful technique for purifying solids, but it requires careful solvent selection and technique.

Problem Potential Cause Solution
Oiling Out The solute is coming out of solution above its melting point.Use a higher boiling point solvent or a larger volume of solvent. Allow the solution to cool more slowly.
No Crystal Formation The solution is not saturated, or the compound is too soluble.Evaporate some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for the cyclopropyl protons in my product?

A1: The protons on a cyclopropane ring are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, usually between 0.2 and 1.5 ppm.[9] The exact chemical shift will depend on the substituents on the ring.

Q2: How can I separate diastereomers of my cyclopropanated product?

A2: Diastereomers have different physical properties and can often be separated by standard purification techniques.[10][11] Flash column chromatography is usually the first method to try. Careful optimization of the solvent system can often achieve baseline separation. In more challenging cases, preparative HPLC may be necessary.[8]

Q3: Is my cyclopropane product likely to be volatile?

A3: Low molecular weight cyclopropane derivatives can be quite volatile.[12] When concentrating your purified product, it is advisable to use a rotary evaporator with care, and for very volatile compounds, removal of the solvent at atmospheric pressure may be necessary to avoid product loss.

Purification Strategy Workflow

The following diagram provides a general workflow for selecting an appropriate purification strategy for your cyclopropanated product.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., sat. NH4Cl) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying analysis Analyze Crude Product (TLC, NMR) drying->analysis is_solid Is the product a solid? analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_liquid Is the product a liquid/oil? is_solid->is_liquid No is_pure_solid Is it pure? recrystallization->is_pure_solid solid_product Pure Solid Product is_pure_solid->solid_product Yes chromatography Flash Column Chromatography is_pure_solid->chromatography No distillation Vacuum Distillation is_liquid->distillation Thermally Stable & Large Scale is_liquid->chromatography Thermally Sensitive or Small Scale is_pure_liquid Is it pure? distillation->is_pure_liquid chromatography->is_pure_liquid is_pure_liquid->chromatography No, from Distillation liquid_product Pure Liquid Product is_pure_liquid->liquid_product Yes

Caption: Decision workflow for selecting a purification method.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of a moderately nonpolar cyclopropanated product.

  • TLC Analysis: Develop a solvent system that gives an Rf of approximately 0.3 for your product. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Purification Methods and Conditions

Product Type Purification Method Typical Conditions/Solvent System Comments
Nonpolar, liquidFlash ChromatographyHexanes/Ethyl Acetate (e.g., 98:2 to 90:10)Good for removing polar impurities.
Nonpolar, liquidVacuum Distillation-Effective for thermally stable compounds on a larger scale.
Moderately polar, solidRecrystallizationEthanol, Hexanes/Ethyl Acetate, TolueneSolvent choice is highly dependent on the specific compound.
Diastereomeric mixtureFlash ChromatographyHexanes/Ethyl Acetate (optimized ratio)Gradient elution may be necessary for difficult separations.[13]

References

Technical Support Center: Cyclopropylcarbinyl Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with cyclopropylcarbinyl radicals. This guide is designed to provide you, our fellow scientists and drug development professionals, with advanced troubleshooting strategies and in-depth answers to common challenges encountered in the lab. The rapid rearrangement of the cyclopropylcarbinyl radical is a well-known hurdle, but with a deep understanding of the underlying kinetics and the right experimental design, it can be effectively controlled.

Understanding the Challenge: The Inherent Instability

The cyclopropylcarbinyl radical is notorious for its exceedingly fast, unimolecular ring-opening to the thermodynamically more stable homoallyl radical. This rearrangement is driven by the significant release of ring strain inherent to the cyclopropane ring. The reaction is so fast and predictable that it is often used as a "radical clock" to time other fast chemical reactions.[1][2][3] However, when the cyclopropyl moiety is a desired structural feature in your target molecule, this rapid rearrangement becomes a significant synthetic obstacle. This guide will equip you with the knowledge and protocols to prevent this undesired outcome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclopropylcarbinyl radical rearrangement?

The rearrangement is a concerted, pericyclic-like process where the cyclopropane ring undergoes homolytic cleavage of one of the C-C bonds adjacent to the radical center. This relieves the ~27 kcal/mol of strain energy in the three-membered ring, leading to the formation of a more stable, linear but-3-enyl radical (a homoallyl radical).

Caption: Mechanism of cyclopropylcarbinyl radical ring-opening.

Q2: How fast is this rearrangement, and how do substituents affect the rate?

The rate of rearrangement is highly dependent on the substitution pattern on both the cyclopropane ring and the carbinyl carbon. The parent, unsubstituted radical rearranges with a rate constant (k_rearrangement) of approximately 1.0 x 10⁸ s⁻¹ at 25 °C.[3] This means the half-life of the radical is on the nanosecond timescale. Substituents can alter this rate by several orders of magnitude.

Substituent on RadicalRing PositionRate Constant (k_rearrangement) at 25 °C (s⁻¹)Key EffectReference
Unsubstituted-~1.0 x 10⁸Baseline[3]
Phenylα-carbon~1 x 10⁵Slowing: Resonance stabilization of the radical center[4][5]
Two Methylα-carbon~1.8 x 10⁷Slowing: Steric hindrance and radical stabilization[1]
trans-2-PhenylRing~2.3 x 10¹⁰Accelerating: Stabilization of the forming allylic radical[6]
trans-2-Aryl (p-CF₃)Ring~4.1 x 10¹¹Greatly Accelerating: Electron-withdrawing group stabilizes transition state[7]
VinylRing-Reduces the barrier for ring opening significantly[8]

Expert Insight: As the data shows, stabilizing the initial cyclopropylcarbinyl radical (e.g., with a phenyl group on the radical center) slows the rearrangement by making the starting material more stable.[4][5] Conversely, substituents that stabilize the forming homoallyl radical in the transition state (e.g., an aryl group on the ring) dramatically accelerate the ring-opening.[7]

Q3: What are the primary experimental factors I can control to prevent the rearrangement?

There are three primary levers you can pull to favor the desired unrearranged product:

  • Temperature: The rearrangement is an activated process. Lowering the reaction temperature significantly decreases the rate constant (k_rearrangement).

  • Radical Trapping Rate: The key is to make the rate of a competing bimolecular trapping reaction faster than the rate of the unimolecular rearrangement. The rate of trapping is a product of the trapping agent's intrinsic rate constant (k_trap) and its concentration [[Trap]].

  • Substrate Structure: As discussed in Q2, modifying the substrate is a powerful but less general strategy to electronically or sterically disfavor the rearrangement.

Troubleshooting Guide: From Theory to Practice

Scenario 1: "My reaction yields almost exclusively the ring-opened, homoallyl product. What is my first step?"

This outcome indicates that the rate of rearrangement is far exceeding the rate of trapping (k_rearrangement >> k_trap * [[Trap]]). Your primary goal is to reverse this inequality.

Troubleshooting Workflow:

G start Problem: Exclusive Ring-Opened Product step1 Step 1: Drastically Lower Temperature (e.g., from 80°C to -78°C) start->step1 Kinetics are temperature-dependent. Lowering T slows rearrangement. step2 Step 2: Increase Concentration of Trapping Agent (e.g., from 1.5 eq to 10 eq) step1->step2 Rate_trap = k_trap * [Trap] Increase [Trap] to increase rate. step3 Step 3: Switch to a Faster Trapping Agent (See Table 2) step2->step3 If still failing, k_trap itself may be too slow. Choose a trap with a higher k_trap. step4 Step 4: Re-evaluate Radical Precursor (Is radical generation slow?) step3->step4 Consider if slow, steady generation of radical allows rearrangement before trap can act. outcome Improved Selectivity for Cyclopropyl Product step4->outcome

Caption: Troubleshooting workflow for preventing ring-opening.

Actionable Advice:

  • Lower the Temperature: This is the most effective first step. For radical reactions often run at 80 °C (e.g., with AIBN/Bu₃SnH), attempt the reaction at room temperature with a photolytic initiator or at much lower temperatures (-40 °C to -78 °C) if your initiation method allows. The Arrhenius equation dictates an exponential decrease in the rearrangement rate with temperature.[3]

  • Increase Trapping Agent Concentration: The trapping reaction is bimolecular. By increasing the concentration of your trapping agent (e.g., Bu₃SnH, thiophenol), you increase the probability of a collision with the radical before it has time to rearrange.

Scenario 2: "I've lowered the temperature, but I still get a mixture of products. How can I optimize for higher selectivity?"

A mixture indicates that the rates of rearrangement and trapping are now competitive. Fine-tuning is required. The most impactful change at this stage is often to use a trapping agent with a fundamentally higher rate constant (k_trap).

Comparison of Common Radical Trapping Agents:

Trapping AgentTypical Rate Constant (k_trap) with Alkyl Radicals (M⁻¹s⁻¹)NotesReference
Tributyltin Hydride (Bu₃SnH)~10⁶Classic reagent, but toxic and can be slow for this purpose.[3]
Thiophenol (PhSH)~2 x 10⁷Faster than tin hydride; effective at high concentrations.[1]
Benzeneselenol (PhSeH)~1 x 10⁹Extremely fast. Often the reagent of choice for trapping ultrafast radicals.[6][7][6][7]
TEMPO~1 x 10⁸ - 10⁹Persistent radical trap; forms a stable adduct. Good for mechanistic studies.[1][1][2]

Expert Insight: If you are using Bu₃SnH and seeing a mixture, switching to benzeneselenol (PhSeH) can provide a >100-fold increase in the trapping rate constant, which is often sufficient to completely suppress the rearrangement.[6][7]

Q3: Are there any solvent effects I should be aware of?

For most simple alkyl-substituted cyclopropylcarbinyl radicals, solvent effects on the rearrangement kinetics are minimal to non-existent.[4][8][9] The reaction proceeds through a non-polarized transition state, which is not significantly stabilized or destabilized by solvent polarity.

However, a notable exception exists for radicals bearing polar substituents, such as esters. In these cases, polar solvents like acetonitrile (CH₃CN) can have a measurable effect on the kinetics compared to less polar solvents like THF.[4][5] If your substrate contains polar functional groups, a solvent screen could be a worthwhile optimization step.

Experimental Protocol: Suppressing Rearrangement via Fast Trapping

This protocol provides a general method for generating a cyclopropylcarbinyl radical and trapping it with a high-performance trapping agent before it can rearrange.

Objective: To reduce a cyclopropylcarbinyl bromide to the corresponding methylcyclopropane, minimizing the formation of the ring-opened butenyl side product.

Materials:

  • (Bromomethyl)cyclopropane

  • Benzeneselenol (PhSeH) - Caution: Highly toxic and malodorous. Handle only in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed benzene or toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve (bromomethyl)cyclopropane (1.0 eq) in anhydrous, degassed benzene (to create a ~0.1 M solution).

  • Addition of Trapping Agent: Add a significant excess of benzeneselenol (5.0 - 10.0 eq) to the flask via syringe. The high concentration is critical to favor the bimolecular trapping.

  • Initiation: Add a catalytic amount of AIBN (0.1 eq).

  • Reaction Conditions:

    • Method A (Thermal): Heat the reaction mixture to 80 °C.

    • Method B (Photochemical - Preferred for Temperature Control): Keep the reaction at a lower temperature (e.g., 10-25 °C) and irradiate with a UV lamp (e.g., 350 nm).

  • Monitoring: Monitor the reaction by GC or TLC. The disappearance of the starting bromide indicates completion.

  • Workup: Upon completion, cool the reaction to room temperature. Quench any remaining radical species and trapping agent with an oxidizing agent like hydrogen peroxide or by bubbling air through the solution until the smell of PhSeH dissipates. Perform a standard aqueous workup and purify by column chromatography.

  • Analysis: Analyze the product ratio (methylcyclopropane vs. 1-butene) by GC-MS or ¹H NMR to determine the success of the trapping.

Expected Outcome: By using a very fast (PhSeH) and highly concentrated trapping agent, the ratio of the desired unrearranged product should be dramatically improved compared to standard conditions using Bu₃SnH.

References

Technical Support Center: Optimizing Cyclopropanation with (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for optimizing cyclopropanation reactions using (iodomethyl)cyclopropane. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize for yield, purity, and scalability. The following content is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Section 1: The Fundamentals - Mechanism and Reagents

Question: What is the underlying mechanism for the cyclopropanation of an alkene using this compound?

Answer: The cyclopropanation using this compound is a variation of the renowned Simmons-Smith reaction. The process does not involve a free carbene. Instead, it proceeds through a highly reactive intermediate known as a zinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[1][2]

The mechanism involves two primary stages:

  • Carbenoid Formation: Metallic zinc, typically activated as a zinc-copper couple, undergoes oxidative insertion into the carbon-iodine bond of diiodomethane (or in this specific context, a related iodomethyl species) to form the organozinc carbenoid.[1]

  • Concerted Cycloaddition: The zinc carbenoid then reacts with an alkene. The delivery of the methylene (CH₂) group is a concerted, stereospecific process.[2] This means that both new carbon-carbon bonds form simultaneously from the same face of the alkene. Consequently, the stereochemistry of the starting alkene is preserved in the cyclopropane product; a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product.[1]

Mechanism cluster_0 Carbenoid Formation cluster_1 Cycloaddition Zn(Cu) Zn(Cu) Carbenoid I-CH₂-Zn-I Zn(Cu)->Carbenoid Oxidative Insertion CH2I2 I-CH₂-I CH2I2->Carbenoid Alkene R₂C=CR₂ TransitionState [Butterfly Transition State] Carbenoid->TransitionState Alkene->TransitionState Product Cyclopropane TransitionState->Product Byproduct ZnI₂ TransitionState->Byproduct

Caption: Simmons-Smith reaction mechanism overview.

Question: Why is a zinc-copper couple typically used instead of pure zinc? And how do I properly activate it?

Answer: While the reaction can technically work with pure zinc, its success is highly dependent on the surface area and purity of the metal.[1] Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents it from reacting with the dihalomethane.

The copper in the Zn(Cu) couple serves a crucial role. It creates galvanic cells on the zinc surface, which significantly enhances the rate of oxidative insertion to form the carbenoid. This activation is critical for achieving reliable and high-yielding reactions.

Protocol: Zinc-Copper Couple Activation

  • Place zinc dust (1.5-2.0 equivalents relative to the alkene) in a three-neck flask equipped with a condenser and a mechanical stirrer, under an inert atmosphere (Argon or Nitrogen).

  • Add a 10% aqueous solution of copper(II) acetate monohydrate or copper(I) chloride. The amount should be sufficient to create a slurry.

  • Stir the mixture vigorously. The blue/green color of the copper salt will fade as copper metal deposits onto the zinc surface.

  • Decant the aqueous solution and wash the activated zinc sequentially with anhydrous diethyl ether (or the reaction solvent) three times to remove all water.

  • Dry the resulting greyish-black powder under high vacuum with gentle heating. The activated Zn(Cu) couple should be used immediately for the best results.

Section 2: Troubleshooting Common Issues

Question: My reaction is sluggish, and the yield is very low. What are the most common causes?

Answer: This is the most frequent issue encountered. A systematic diagnosis is key. The likely culprits, in order of probability, are moisture, inactive zinc, or suboptimal temperature.

Troubleshooting Start Low or No Yield CheckMoisture Are solvent and reagents rigorously anhydrous? Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes OK MoistureNo No CheckMoisture->MoistureNo Problem Found CheckZinc Was the Zn(Cu) couple freshly activated and grey/black? ZincYes Yes CheckZinc->ZincYes OK ZincNo No CheckZinc->ZincNo Problem Found CheckTemp Was the reaction initiated at low T (e.g., 0 °C)? TempYes Yes CheckTemp->TempYes OK TempNo No CheckTemp->TempNo Problem Found CheckReagent Is the this compound pure and fresh? Sol_Reagent Action: Purify reagent by passing through activated alumina. CheckReagent->Sol_Reagent MoistureYes->CheckZinc Sol_Moisture Action: Dry solvents over molecular sieves. Use fresh reagents. MoistureNo->Sol_Moisture ZincYes->CheckTemp Sol_Zinc Action: Re-prepare the Zn(Cu) couple immediately before use. ZincNo->Sol_Zinc TempYes->CheckReagent Sol_Temp Action: Control initial exotherm. Start at 0°C and warm slowly. TempNo->Sol_Temp

Caption: Decision tree for troubleshooting low-yield reactions.

  • Moisture Sensitivity: Organozinc reagents are extremely sensitive to air and moisture.[3] The presence of even trace amounts of water will quench the carbenoid, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[3]

  • Inactive Zinc: As discussed above, the activation of zinc is paramount. If the zinc was not properly activated or was stored for too long after activation, it will be ineffective.

  • Incorrect Temperature: The formation of the carbenoid and the subsequent cyclopropanation are temperature-sensitive.[3] The reaction is often exothermic. It's best to initiate the reaction at a low temperature (0 °C) and then allow it to warm slowly to room temperature to maintain control.[3][4]

  • Poor Reagent Quality: Impurities in the this compound or the dihalomethane used can inhibit the reaction. If it is an old bottle, consider purifying it by passing it through a short plug of activated alumina.[3]

Question: I'm observing significant side products. What are they likely to be, and how can I suppress them?

Answer: Side product formation often points to issues with stoichiometry or reaction temperature.

  • Ring-Opening: The high ring strain of cyclopropanes can make them susceptible to ring-opening reactions, especially under certain conditions or with specific substrates.[5] This is less common with the Simmons-Smith reaction itself but can occur during workup if acidic conditions are used. A careful, neutral or slightly basic workup is recommended.

  • Byproducts from Excess Reagent: Using a large excess of the Simmons-Smith reagent can lead to more byproducts and complicate purification.[3] While a slight excess (1.5 to 2.0 equivalents) is often beneficial for driving the reaction to completion, an excessive amount should be avoided.[3]

  • Insertion into Other Bonds: While rare for C-H bonds with standard Simmons-Smith reagents, highly activated substrates might show alternative reactivity. Ensure your starting material is clean.

To suppress side products, titrate the stoichiometry carefully, maintain strict temperature control, and ensure a non-acidic workup procedure.

Section 3: Optimizing for Success

Question: How does solvent choice impact the reaction efficiency and selectivity?

Answer: Solvent choice has a pronounced effect on the Simmons-Smith reaction. The polarity and coordinating ability of the solvent directly influence the reactivity of the zinc carbenoid.[6]

Generally, non-coordinating, non-polar solvents are preferred because they do not complex with the zinc center, leaving it more electrophilic and reactive.[7] Coordinating solvents can slow the reaction down.[3]

SolventTypeTypical PerformanceRationale
Dichloromethane (DCM) Non-coordinatingGood to ExcellentStandard solvent, offers a good balance of reactivity and solubility.[3]
1,2-Dichloroethane (DCE) Non-coordinatingExcellentOften gives higher yields and better selectivity than DCM.[8][9]
Diethyl Ether (Et₂O) CoordinatingModerateThe classical solvent. Can be sluggish due to coordination with the zinc center.[7]
Cyclopentyl methyl ether (CPME) CoordinatingGood to ExcellentA "green" ethereal solvent that has been shown to provide high yields.[10]
Pentane/Hexane Non-coordinatingGoodCan be effective, especially for less nucleophilic alkenes, but solubility may be an issue.[7]

Key Takeaway: For general purposes, start with anhydrous DCE. If exploring greener alternatives, CPME is an excellent choice.[8][10]

Question: Can I run this reaction at higher temperatures to speed it up?

Answer: While gentle warming can be beneficial, high temperatures are generally detrimental. The Simmons-Smith reagent is thermally unstable and can decompose at elevated temperatures, leading to reduced yields and the formation of zinc byproducts. The optimal protocol involves a controlled temperature profile:

  • Initiation: 0 °C (or even -10 °C) during the addition of the alkene/dihalomethane solution to the zinc slurry.[3]

  • Progression: Allow the reaction to slowly warm to room temperature (20-25 °C).

  • Duration: Stir for 12-24 hours at room temperature, monitoring by TLC or GC until the starting material is consumed.[3]

Recent studies in continuous-flow chemistry have shown that with precise control over residence time and heat transfer, higher temperatures (e.g., 40°C) can be used to achieve rapid cyclopropanation, but this requires specialized equipment.[8][11] For standard batch chemistry, stick to the low-and-slow approach.

Experimental Protocols

Protocol 1: Standard Batch Cyclopropanation

This protocol is a robust starting point for the cyclopropanation of a generic alkene using a freshly prepared Zn(Cu) couple.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prep_Glass Oven-dry all glassware Prep_Zn Activate Zn(Cu) couple Setup Add activated Zn(Cu) and solvent to flask under Ar Prep_Zn->Setup Prep_Solvent Use anhydrous solvent Cool Cool flask to 0 °C Setup->Cool Add Dropwise add solution of alkene and this compound Cool->Add Warm Allow to warm to RT and stir for 12-24h Add->Warm Quench Quench with sat. aq. NH₄Cl or NaHCO₃ Warm->Quench Filter Filter through Celite Quench->Filter Extract Extract with Et₂O or DCM Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: General experimental workflow for batch cyclopropanation.

Methodology:

  • Preparation: Under an argon atmosphere, add freshly prepared zinc-copper couple (1.5 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Add anhydrous 1,2-dichloroethane (DCE) to form a slurry.

  • Reagent Addition: In a separate flask, prepare a solution of the alkene (1.0 eq) and this compound (1.2 eq) in anhydrous DCE.

  • Reaction Initiation: Cool the zinc-copper couple suspension to 0 °C in an ice bath. Add the alkene/(iodomethyl)cyclopropane solution dropwise to the stirred suspension over 30-60 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis until the alkene starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Stir for 15 minutes.

  • Filtration & Extraction: Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the metal salts. Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Impact of solvent choice on Simmons-Smith reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the Simmons-Smith reaction. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful cyclopropanation method. The efficiency, selectivity, and success of the Simmons-Smith reaction are critically dependent on the choice of solvent. This guide provides in-depth, field-proven insights into making the correct solvent choice and troubleshooting common issues that may arise during your experiments.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the underlying causality related to solvent selection.

Q1: My reaction is extremely sluggish, or it has stalled completely. What is the likely solvent-related cause?

A1: A slow or incomplete reaction is one of the most common issues and is frequently traced back to the choice of a basic or coordinating solvent.

  • The Cause: The active reagent in the Simmons-Smith reaction is an electrophilic zinc carbenoid (e.g., ICH₂ZnI).[1] Solvents with Lewis basicity, such as tetrahydrofuran (THF), diethyl ether (Et₂O), or those containing amines, can coordinate with the zinc center of the carbenoid. This coordination stabilizes the reagent, reducing its electrophilicity and, consequently, its reactivity towards the alkene.[2] The rate of Simmons-Smith cyclopropanation decreases as the basicity of the solvent increases.[1]

  • The Solution:

    • Switch to a Non-Coordinating Solvent: The most effective solution is to change the solvent to a non-basic, non-coordinating one. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly recommended solvents because they are unreactive toward the zinc reagent and are polar enough to solubilize most substrates.[1][3]

    • Consider the Reagent Preparation: If using the classical Zn-Cu couple, ensure it is freshly activated. The Furukawa modification (using diethylzinc, Et₂Zn, and CH₂I₂) often provides a more reactive carbenoid species that can sometimes overcome the inhibitory effects of a weakly coordinating solvent.[4][5]

Q2: I'm observing poor diastereoselectivity with my allylic or homoallylic alcohol substrate. How can the solvent impact this?

A2: This is a classic problem where the solvent's role shifts from being an inert medium to an active participant in controlling stereochemistry. Poor diastereoselectivity in this context often means the solvent is interfering with substrate-directed cyclopropanation.

  • The Cause: For substrates containing a hydroxyl group (or other Lewis basic directing groups) proximal to the alkene, the reaction's high diastereoselectivity arises from the coordination of the zinc carbenoid to the substrate's alcohol.[6] This coordination delivers the methylene group to the same face as the hydroxyl group.[4][6] If a highly coordinating solvent (like THF or DME) is used in excess, it can compete with the substrate's hydroxyl group for coordination sites on the zinc atom, disrupting this internal delivery mechanism and leading to a loss of stereocontrol.

  • The Solution:

    • Use a Less Coordinating Solvent: While ethereal solvents are often used for these directed reactions, switching from a strongly coordinating solvent like THF to a less coordinating one like diethyl ether can improve selectivity.[5]

    • Optimize Stoichiometry in Non-Coordinating Solvents: The ideal approach is often to use a non-coordinating solvent like DCM or DCE.[3][7] These solvents do not compete for zinc coordination, allowing the substrate's directing group to fully control the facial selectivity of the addition.[4] The Furukawa variant is particularly effective for enhancing this directing effect.[5]

Q3: My reaction is messy, producing significant byproducts, including what appears to be polymethylene. Is my solvent to blame?

A3: Yes, the solvent can be a direct contributor to the formation of unwanted byproducts.

  • The Cause: The formation of polymethylene (-(CH₂)n-) and simple alkanes (methane, ethane) can occur when the zinc carbenoid reagent decomposes instead of reacting with the alkene.[2] This decomposition pathway is often facilitated by highly basic solvents, which can promote side reactions.[2]

  • The Solution:

    • Employ Non-Basic Solvents: As with sluggish reactions, the primary solution is to use non-basic solvents like DCM or DCE, which minimize these decomposition pathways.[1]

    • Control Temperature: Ensure the reaction is conducted at the appropriate temperature, typically starting at 0 °C or below and allowing it to warm slowly.[3] Uncontrolled exotherms can accelerate reagent decomposition.

    • Use Fresh Reagents: Use high-purity diiodomethane and diethylzinc. Impurities can initiate decomposition.

Q4: My starting material or cyclopropanated product seems to be degrading during the reaction or workup. How can the solvent system contribute to this?

A4: This issue is often related to the Lewis acidic nature of the zinc byproduct, which can be exacerbated by the reaction medium.

  • The Cause: The Simmons-Smith reaction generates zinc iodide (ZnI₂), a Lewis acid, as a byproduct.[4] In some solvent systems, this Lewis acid can catalyze the decomposition of acid-sensitive functional groups on the substrate or product.

  • The Solution:

    • Quenching Strategy: The most direct solution is an effective quenching protocol. Quenching the reaction with a mild base like pyridine, or a solution of sodium bicarbonate (NaHCO₃) and a chelating agent like EDTA, can neutralize the ZnI₂.[3][4]

    • Use of Excess Reagent: In some cases, particularly with the Furukawa modification, using a slight excess of Et₂Zn can scavenge the ZnI₂ by forming the less acidic EtZnI.[4]

    • Solvent Choice for Workup: During the extractive workup, using a less polar solvent might prevent the extraction of highly polar, acidic byproducts along with your desired compound.[8] DCM is an effective extraction solvent but can co-extract more impurities than a less polar option like diethyl ether.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly recommended solvents for the Simmons-Smith reaction and why?

A1: The most recommended solvents are non-coordinating and relatively polar, with Dichloromethane (DCM) and 1,2-dichloroethane (DCE) being the top choices.[1] The primary reason is that the zinc carbenoid is electrophilic, and its reactivity is blunted by coordination with basic solvents.[1][2] DCM and DCE are favored because they:

  • Are Non-Basic: They do not coordinate to the zinc reagent, ensuring maximum reactivity.[3]

  • Are Sufficiently Polar: They effectively dissolve a wide range of organic substrates and the organozinc reagent.[1]

  • Are Unreactive: They are chemically inert under the reaction conditions.

Q2: How exactly does solvent basicity and coordinating ability affect the zinc carbenoid?

A2: A coordinating solvent acts as a Lewis base, donating a pair of electrons to the Lewis acidic zinc atom in the ICH₂ZnI carbenoid. This forms a solvent-reagent complex. This complex is more stable and therefore less reactive than the "free" carbenoid. The energy required to break this solvent-zinc coordination and allow the carbenoid to react with the alkene is higher, leading to a slower reaction rate. This is a common phenomenon in organometallic chemistry where solvent coordination can significantly modulate the reactivity of a metal center.[9]

Q3: When should I choose an ether (like Et₂O or THF) over a halogenated solvent (like DCM)?

A3: While DCM is the general-purpose recommendation, ethereal solvents are still frequently used, particularly in the classical Simmons-Smith procedure using a Zn-Cu couple.[5][10] You might choose an ether when:

  • Substrate Solubility is an Issue: Some complex substrates may have better solubility in ethers than in DCM.

  • Historical Precedent: Many older, established protocols were developed in diethyl ether, and it remains a reliable choice if reaction rate is not the primary concern.[11]

  • Avoiding Halogenated Solvents: For processes where chlorinated solvents are undesirable due to environmental or safety regulations, ethers may be considered. However, it's important to note that ethers have their own safety challenges, such as peroxide formation.

Q4: Are there any "greener" or more sustainable solvent alternatives for this reaction?

A4: Yes, the field is moving towards more sustainable options. Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to solvents like THF, dioxane, and even DCM in some applications.[12] For the Simmons-Smith reaction, CPME has been shown to be an effective solvent.[1] It is non-basic and unreactive towards the zinc reagent, similar to DCM, but has advantages such as a higher boiling point and lower peroxide formation tendency compared to other ethers.[1][12]

Data Summary: Solvent Effects

The following table summarizes the properties and general impact of common solvents on the Simmons-Smith reaction.

SolventTypeCoordinating AbilityGeneral Impact on Reaction RateKey Considerations
Dichloromethane (DCM) HalogenatedNon-Coordinating[3]High Excellent general-purpose solvent; promotes high reactivity.[1]
1,2-Dichloroethane (DCE) HalogenatedNon-Coordinating[3]High Similar to DCM; higher boiling point may be useful for less reactive alkenes.[1]
Diethyl Ether (Et₂O) EtherealWeakly CoordinatingModerate A classic solvent for this reaction; reaction is slower than in DCM.[5][11]
Tetrahydrofuran (THF) EtherealStrongly CoordinatingLow Significantly reduces reaction rate; can interfere with directing groups.[2][4]
Cyclopentyl Methyl Ether (CPME) EtherealNon-Basic[1]High A greener alternative to both DCM and other ethers; reported to give fast reactions.[1][12]

Experimental Protocols & Methodologies

Protocol: General Cyclopropanation of an Unfunctionalized Alkene (Furukawa Modification)

This protocol is a representative method using the highly reactive Et₂Zn/CH₂I₂ system in a non-coordinating solvent.

Materials:

  • Alkene (1.0 eq)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

  • Diiodomethane (CH₂I₂), (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution for quenching

  • Anhydrous MgSO₄ or Na₂SO₄ for drying

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add the alkene (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add the diethylzinc solution (2.0 eq) via syringe.

  • To this stirring solution, add the diiodomethane (2.0 eq) dropwise over 10-15 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Note on Solvent Adaptation: If using an ethereal solvent like diethyl ether for a substrate with a directing group, the general procedure remains similar. However, be aware that reaction times may be longer, and careful temperature control is still critical.

Visualized Workflows and Mechanisms

Diagram 1: Solvent Selection Logic

This diagram outlines a decision-making process for choosing the optimal solvent based on the substrate's characteristics.

Solvent_Selection Start Start: Select Alkene Substrate CheckDirectingGroup Does the substrate have a Lewis basic directing group (e.g., -OH, -OR)? Start->CheckDirectingGroup NonCoordinating Use a Non-Coordinating Solvent: DCM or DCE Recommended CheckDirectingGroup->NonCoordinating No CoordinatingChoice Consider reaction goals CheckDirectingGroup->CoordinatingChoice Yes FinalProduct Proceed to Reaction NonCoordinating->FinalProduct MaxSelectivity Goal: Maximize Diastereoselectivity CoordinatingChoice->MaxSelectivity RateNotCritical Goal: Standard Protocol, Rate not critical CoordinatingChoice->RateNotCritical DCM_for_Selectivity Use a Non-Coordinating Solvent: DCM or DCE to ensure substrate direction dominates MaxSelectivity->DCM_for_Selectivity Ether_Option Use a Weakly Coordinating Solvent: Diethyl Ether is a viable option RateNotCritical->Ether_Option DCM_for_Selectivity->FinalProduct Ether_Option->FinalProduct

Caption: Decision workflow for Simmons-Smith solvent selection.

Diagram 2: Solvent Interaction with Zinc Carbenoid

This diagram illustrates the mechanistic difference between how non-coordinating and coordinating solvents interact with the active zinc reagent.

Solvent_Interaction cluster_0 A) Non-Coordinating Solvent (e.g., DCM) cluster_1 B) Coordinating Solvent (e.g., THF) Reagent_A ICH₂-Zn-I (Active Carbenoid) Alkene_A Alkene Reagent_A->Alkene_A Fast Reaction Product_A Cyclopropane + ZnI₂ Reagent_B ICH₂-Zn-I THF⇌ Solvated_Reagent ICH₂-Zn(THF)-I (Less Reactive Complex) Reagent_B:reagent->Solvated_Reagent Coordination Alkene_B Alkene Solvated_Reagent->Alkene_B Slow Reaction Product_B Cyclopropane + ZnI₂

Caption: Solvent effect on zinc carbenoid reactivity.

References

Removal of zinc byproducts in (Iodomethyl)cyclopropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Effective Removal of Zinc Byproducts

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cyclopropanation reactions using zinc carbenoids, such as the Simmons-Smith reaction. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing persistent zinc byproducts, ensuring high purity of your desired cyclopropanated products.

Frequently Asked Questions (FAQs)

Q1: What are the primary zinc byproducts in a Simmons-Smith or related (iodomethyl)cyclopropane reaction?

The principal byproduct is zinc iodide (ZnI₂).[1][2][3] This salt is formed when the iodomethylzinc carbenoid (e.g., ICH₂ZnI) transfers its methylene group to the alkene.[3] Depending on the reaction conditions and quench procedure, various hydrated zinc complexes or zinc oxides/hydroxides can also form.

Q2: Why can removing zinc iodide be so challenging?

The difficulty arises from several factors:

  • High Solubility in Polar Solvents: Zinc iodide is highly soluble in water (approx. 450 g/100 mL) and also shows significant solubility in common organic solvents like ethanol and diethyl ether.[4][5][6][7][8] This can lead to its distribution between the aqueous and organic phases during liquid-liquid extraction.

  • Lewis Acidity: ZnI₂ is a Lewis acid and can coordinate with heteroatoms (oxygen, nitrogen) in the product molecule.[1] This complexation can pull the zinc salt into the organic layer, making it difficult to wash away with water alone.

  • Formation of Emulsions: Finely dispersed, insoluble zinc salts (like zinc hydroxide, if a basic quench is used) can stabilize emulsions at the aqueous-organic interface, complicating phase separation.

Q3: What is the most common workup procedure for removing zinc salts?

A standard approach involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][10] This is followed by extraction with an organic solvent, washing the organic layer with brine, drying with an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrating under reduced pressure. However, this method is not always sufficient, especially for complex substrates.

Q4: Can I avoid zinc byproducts by using a different cyclopropanation method?

Yes, alternative methods exist, though they come with their own trade-offs. Catalytic methods using diazo compounds with rhodium or copper catalysts can generate cyclopropanes without stoichiometric zinc waste.[11] However, these methods require handling potentially explosive diazo compounds and may have different substrate scope and stereoselectivity.[12] For many applications, particularly those leveraging the directing effect of hydroxyl groups, the Simmons-Smith reaction remains indispensable.[1][13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter during the workup and purification stages.

Problem 1: Persistent Emulsions During Aqueous Workup
  • Observation: A thick, cloudy, or milky layer forms at the interface of the aqueous and organic phases, and the layers fail to separate cleanly even after extended time in a separatory funnel.

  • Root Cause: This is typically caused by the precipitation of fine zinc hydroxide or zinc oxide particles when the reaction is quenched with a basic solution (like NaHCO₃) or exposed to air and moisture.[6] These particles act as surfactants, stabilizing the emulsion.

  • Solution Strategy:

    • Acidify the Quench: Use a mildly acidic quench like saturated aqueous NH₄Cl. The slight acidity (pH ~4.5-5.5) helps keep the zinc salts in their more soluble ionic form (Zn²⁺) and prevents the formation of insoluble hydroxides.

    • Add a Chelating Agent: If emulsions persist, add a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.[14] EDTA is a powerful chelating agent that forms a highly water-soluble and stable complex with Zn²⁺ ions, effectively pulling them out of the organic phase and breaking the emulsion.[15][16]

    • Filtration: For stubborn cases, pass the entire biphasic mixture through a pad of Celite®. This can physically break up the emulsion and trap the fine solid particles. The filtrate can then be returned to the separatory funnel for proper separation.

Problem 2: Low Yield of Cyclopropanated Product After Purification
  • Observation: The isolated yield after chromatography is significantly lower than expected based on TLC or crude NMR analysis.

  • Root Cause:

    • Product Adsorption: The Lewis acidic zinc byproducts can cause the desired product to streak or irreversibly bind to silica gel during column chromatography.

    • Product Decomposition: If your product is acid-sensitive, the Lewis acidity of residual ZnI₂ in the crude material can cause decomposition on the silica gel column.[1]

  • Solution Strategy:

    • Thorough Pre-Chromatography Removal of Zinc: Before concentrating the crude product, ensure zinc is removed as completely as possible. Wash the organic phase multiple times with an EDTA solution as described in Protocol 2 .

    • Neutralize the Silica Gel: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent containing 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface, preventing product decomposition and improving recovery.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.

Problem 3: Product Contamination with Zinc Salts (Visible in NMR/MS)
  • Observation: NMR spectra show broad peaks, or mass spectrometry indicates the presence of zinc isotopes complexed with your product.

  • Root Cause: Strong coordination between a functional group in your product (e.g., alcohol, amine, ether, amide) and the Lewis acidic ZnI₂ byproduct.[1][3] This complex is often soluble enough in the organic solvent to survive a simple aqueous wash.

  • Solution Strategy:

    • Chelation Workup: This is the most effective method. Washing with a saturated or 10% w/v solution of EDTA will sequester the zinc ion, breaking the complex with your product. Refer to Protocol 2 .

    • Anhydrous Workup with a Lewis Base: For extremely water-sensitive compounds, an anhydrous workup can be employed. After the reaction, the solvent can be removed in vacuo, the residue re-dissolved in a non-coordinating solvent like dichloromethane or toluene, and then treated with pyridine.[1] Pyridine is a Lewis base that will complex with ZnI₂, forming a precipitate (pyridine-ZnI₂ complex) that can be removed by filtration.

Problem 4: Acid-Sensitive Products Decomposing During Workup
  • Observation: Significant degradation of the desired product is observed by TLC or NMR after the aqueous workup.

  • Root Cause: The byproduct ZnI₂ is a Lewis acid.[1] Furthermore, standard quenching solutions like saturated NH₄Cl are slightly acidic. This acidic environment can be sufficient to decompose products containing acid-labile functional groups (e.g., acetals, silyl ethers).

  • Solution Strategy:

    • Buffered or Basic Quench: Quench the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a Rochelle's salt (potassium sodium tartrate) solution. These will maintain a basic pH and neutralize any acidic species. Be prepared to handle potential emulsions as described in Problem 1 .

    • Pyridine Quench/Workup: Pyridine can be used to both quench the reaction and scavenge the ZnI₂ byproduct without introducing water or acidic conditions.[1] This is an excellent strategy for highly sensitive substrates. See Protocol 3 .

    • Scavenging Excess Reagent: If the decomposition is caused by excess zinc carbenoid, adding excess diethylzinc (Et₂Zn) can scavenge the ZnI₂ as it forms, producing the less acidic EtZnI.[1] This should be done with extreme caution due to the pyrophoric nature of Et₂Zn.

Data Presentation: Properties of Zinc Iodide (ZnI₂)

Understanding the properties of the primary byproduct is key to designing an effective removal strategy.

PropertyValueSource(s)
Molecular Formula I₂Zn[4]
Molar Mass 319.18 g/mol [5]
Appearance White to pale yellow hygroscopic crystalline powder; turns brown on exposure to light/air.[6][7][8]
Density 4.74 g/mL at 25 °C[4][8]
Melting Point 446 °C[6][7]
Solubility in Water ~432 g / 100 g H₂O at 18 °C[5]
Solubility in Diethyl Ether 9.57 g / 100 g ether at 20 °C[5]
Solubility in Ethanol Soluble[5][6]
Aqueous Solution pH ~5 (acidic)[6][8]
Experimental Protocols & Visual Workflows
Workflow 1: Standard Aqueous Workup

This protocol is suitable for robust, non-acid-sensitive products without strong zinc-coordinating functional groups.

G cluster_reaction Reaction Vessel cluster_workup Workup Funnel cluster_purification Purification A Reaction Mixture (Product, ZnI₂, Unreacted Reagents) B Quench with sat. aq. NH₄Cl A->B C Extract with Organic Solvent (e.g., Diethyl Ether, DCM) B->C D Separate Layers C->D E Wash Organic Layer (H₂O, Brine) D->E Waste Aqueous Waste (Contains ZnCl₂, NH₄I) D->Waste F Dry Organic Layer (e.g., MgSO₄) E->F G Filter and Concentrate F->G H Purify by Column Chromatography G->H I Pure Product H->I

Caption: Standard aqueous workup workflow.

Protocol 1: Step-by-Step

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution with stirring until gas evolution ceases.[10]

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

  • Shake the funnel, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with water and then saturated aqueous sodium chloride (brine).

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography.

Workflow 2: Workup with a Chelating Agent

This is the recommended protocol for products that form emulsions or have coordinating functional groups.

G cluster_reaction Reaction Vessel cluster_workup Workup Funnel cluster_purification Purification A Reaction Mixture B Quench with sat. aq. NH₄Cl A->B C Extract with Organic Solvent B->C D Wash Organic Layer with 10% aq. EDTA Solution (Repeat 2-3 times) C->D E Wash Organic Layer (H₂O, Brine) D->E Waste Aqueous Waste (Contains [Zn(EDTA)]²⁻ complex) D->Waste F Dry, Filter, Concentrate E->F G Pure Product F->G

Caption: Aqueous workup using a chelating agent.

Protocol 2: Step-by-Step

  • Follow steps 1-5 of Protocol 1 .

  • To the separated organic layer in the separatory funnel, add a 10% (w/v) aqueous solution of disodium EDTA.

  • Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.

  • Repeat the EDTA wash two more times to ensure complete removal of zinc.

  • Proceed with the water and brine washes as described in step 6 of Protocol 1 .

  • Continue with drying, concentration, and purification as described in steps 8-10 of Protocol 1 .

Workflow 3: Anhydrous Pyridine Workup

This protocol is designed for highly acid- and water-sensitive substrates.

G cluster_reaction Reaction Flask cluster_workup Anhydrous Workup cluster_purification Purification A Reaction Mixture in Anhydrous Solvent B Add Pyridine (Anhydrous) Stir to Precipitate ZnI₂(pyridine)₂ A->B C Filter through Celite® under Inert Atmosphere B->C D Rinse Precipitate with Anhydrous Solvent C->D E Combine Filtrates and Concentrate D->E F Purify (e.g., Chromatography on Neutralized Silica) E->F G Pure Product F->G

References

Technical Support Center: Navigating the Stability of (Iodomethyl)cyclopropane in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for (Iodomethyl)cyclopropane. As a Senior Application Scientist, I understand the critical importance of reagent stability in achieving reproducible and successful experimental outcomes. This compound is a valuable building block, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. However, its inherent structural features, including a strained cyclopropane ring and a labile carbon-iodine bond, present unique stability challenges in solution.

This guide is designed to provide you with in-depth technical insights and practical, field-proven advice to mitigate stability issues, troubleshoot common experimental problems, and ensure the integrity of your reactions.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration and is the reagent still usable?

A1: The yellow or brown discoloration is a common indicator of decomposition. The primary cause is the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds, leading to the formation of molecular iodine (I₂), which imparts the characteristic color.[1][2] This degradation can be initiated by exposure to light (photolysis) or heat (thermolysis).

Whether the reagent is still usable depends on the extent of decomposition and the sensitivity of your reaction. For many applications, a slight discoloration may not significantly impact the outcome, but for high-purity requirements or sensitive catalytic systems, it is advisable to purify the this compound by distillation or passing it through a short plug of neutral alumina before use. For quantitative studies, using a freshly purified or newly opened bottle is always the best practice.

Q2: What are the primary degradation pathways of this compound in solution?

A2: The instability of this compound primarily stems from the homolytic cleavage of the C-I bond, which generates a highly reactive cyclopropylcarbinyl radical. This radical intermediate is known to undergo a rapid ring-opening rearrangement to form the more stable 3-buten-1-yl radical.[3] Subsequent reactions of these radical species can lead to a variety of byproducts.

  • Photolytic Decomposition: Exposure to UV light can provide the energy to break the C-I bond, initiating the radical decomposition pathway.[3] Studies have shown that UV photolysis of this compound can yield 3-buten-1-yl radical intermediates.[3]

  • Thermal Decomposition: Elevated temperatures can also induce the homolytic cleavage of the C-I bond. Flash vacuum thermolysis experiments have demonstrated the formation of 1,3-butadiene as a decomposition product.[3]

Q3: How should I properly store this compound and its solutions to maximize stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. Based on supplier recommendations and the known instability factors, the following storage conditions are advised:

Storage ConditionRecommendationRationale
Temperature Store at refrigerated temperatures (2-8 °C).Minimizes thermal decomposition by reducing the kinetic energy available to overcome the activation energy for C-I bond cleavage.
Light Store in an amber or opaque, tightly sealed container.Protects the compound from photolytic degradation initiated by UV and visible light.[1]
Atmosphere For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.Prevents potential oxidation, although the primary degradation pathways are photolytic and thermal.
Additives Some commercial preparations of this compound are stabilized with copper.Copper acts as a radical scavenger, inhibiting the propagation of radical chain reactions that lead to decomposition.

Q4: Are there any solvents I should avoid when working with this compound?

Troubleshooting Guide for Experiments Involving this compound

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for diagnosis and resolution.

Issue 1: Low or No Product Yield in a Simmons-Smith Cyclopropanation Reaction.

  • Question: I am performing a Simmons-Smith reaction with an alkene and this compound (using a zinc-copper couple), but I am observing very low conversion to the desired cyclopropane. What are the likely causes?

  • Answer and Troubleshooting Workflow:

    • Check the Quality of this compound: As discussed, this reagent can degrade over time. If your stock is old or has been improperly stored, its effective concentration may be low.

      • Action: Try purifying your existing stock by distillation or filtration through neutral alumina, or use a freshly opened bottle.

    • Verify the Activation of the Zinc-Copper Couple: The activity of the zinc is critical for the formation of the organozinc carbenoid intermediate.

      • Action: Ensure the zinc-copper couple is freshly prepared and properly activated. The color change to black is a good indicator of activation.[5] Using ultrasound can sometimes improve the rate of formation of the organozinc reagent.[6]

    • Assess Solvent Quality: Ethereal solvents like THF and diethyl ether are commonly used. The presence of water or peroxides can quench the organozinc intermediate.

      • Action: Use freshly distilled, anhydrous, and peroxide-free solvents.

    • Consider Reaction Temperature: While these reactions are often run at room temperature or with gentle heating, side reactions can occur at higher temperatures.

      • Action: Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to see if it improves the yield of the desired product.

    • Look for Potential Side Reactions: The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions, especially with acid-sensitive substrates.[7]

      • Action: In such cases, quenching the reaction with pyridine or adding excess diethylzinc to scavenge the ZnI₂ can be beneficial.[7]

Issue 2: Formation of Unexpected Byproducts.

  • Question: My reaction is producing significant amounts of side products that I suspect are coming from the decomposition of this compound. How can I identify and prevent this?

  • Answer and Troubleshooting Workflow:

    • Identify the Byproducts: The most likely byproducts from the decomposition of this compound are those arising from the ring-opening of the cyclopropylcarbinyl radical. These include 1-butene , 1,3-butadiene , and potentially oligomeric or polymeric materials.

      • Action: Use techniques like GC-MS or NMR spectroscopy to identify the byproducts in your crude reaction mixture. The presence of these specific C4 isomers is a strong indication of this compound decomposition.

    • Minimize Light and Heat Exposure: The primary drivers of decomposition are light and heat.

      • Action: Conduct your reaction in a flask wrapped in aluminum foil or in a dark fume hood. Maintain the recommended reaction temperature and avoid localized overheating.

    • Use a Stabilized Reagent: If you are not already, consider using this compound that is stabilized with copper.

      • Action: If you are preparing your own this compound or using an unstabilized grade, you can add a small piece of copper wire or copper powder to your stock solution.

    • Degas Your Solvent: The presence of oxygen can sometimes contribute to radical-mediated side reactions.

      • Action: For particularly sensitive reactions, consider degassing your solvent by sparging with an inert gas (argon or nitrogen) prior to use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

This protocol describes how to prepare a solution of this compound in a common organic solvent with added stabilization for use in reactions where the reagent will be added over a period of time or where the solution needs to be stored for a short duration.

Materials:

  • This compound (purified by distillation if necessary)

  • Anhydrous solvent (e.g., diethyl ether, THF, dichloromethane)

  • Copper wire or powder (activated if necessary by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum)

  • Amber glass vial or a flask wrapped in aluminum foil

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Under an inert atmosphere, add the desired volume of anhydrous solvent to the amber vial or foil-wrapped flask.

  • Add a small piece of activated copper wire or a small amount of copper powder to the solvent.

  • Carefully add the required amount of this compound to the solvent via syringe.

  • Gently swirl the solution to mix.

  • Store the solution under an inert atmosphere in the dark, preferably at refrigerated temperatures (2-8 °C), until use.

  • For best results, use the prepared solution as soon as possible.

Visualizing Decomposition Pathways and Troubleshooting

To better understand the stability issues, the following diagrams illustrate the key decomposition pathway of this compound and a logical workflow for troubleshooting common experimental problems.

DecompositionPathway IMC This compound Radical Cyclopropylcarbinyl Radical + Iodine Radical IMC->Radical Light (hν) or Heat (Δ) RingOpening Ring-Opening (Fast Rearrangement) Radical->RingOpening Product 3-Buten-1-yl Radical RingOpening->Product Byproducts Byproducts (e.g., 1,3-Butadiene) Product->Byproducts Further Reactions

Caption: Decomposition pathway of this compound.

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Low Yield or Unexpected Byproducts CheckReagent Check this compound Quality and Storage Start->CheckReagent CheckConditions Review Reaction Conditions (Temp, Light, Solvent) Start->CheckConditions CheckCatalyst Verify Catalyst/Reagent Activity (e.g., Zn-Cu) Start->CheckCatalyst IdentifyByproducts Identify Byproducts (GC-MS, NMR) Start->IdentifyByproducts PurifyReagent Purify or Use Fresh Reagent CheckReagent->PurifyReagent OptimizeConditions Optimize Temp, Use Dark Conditions, Anhydrous Solvent CheckConditions->OptimizeConditions ReactivateCatalyst Re-prepare or Reactivate Catalyst/Reagent CheckCatalyst->ReactivateCatalyst UseStabilizer Use Stabilized Reagent (with Copper) IdentifyByproducts->UseStabilizer If decomposition byproducts are found

Caption: Troubleshooting workflow for reactions with this compound.

References

Byproducts formed during the synthesis of (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Iodomethyl)cyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical, field-proven insights.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the available starting materials, scale, and desired purity. This guide will focus on the most common synthetic routes and their associated byproducts.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Product Cyclopropylmethanol Cyclopropylmethanol Appel Reaction Appel Reaction Cyclopropylmethanol->Appel Reaction Alkene Alkene Simmons-Smith Reaction Simmons-Smith Reaction Alkene->Simmons-Smith Reaction (Chloromethyl)cyclopropane (Chloromethyl)cyclopropane Finkelstein Reaction Finkelstein Reaction (Chloromethyl)cyclopropane->Finkelstein Reaction This compound This compound Appel Reaction->this compound Simmons-Smith Reaction->this compound Finkelstein Reaction->this compound

Caption: Overview of common synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issues Related to the Appel Reaction

The Appel reaction provides a direct conversion of cyclopropylmethanol to this compound using triphenylphosphine (PPh₃) and iodine (I₂).[1][2]

Q1: My Appel reaction yield is low, and the crude NMR shows multiple unexpected signals. What are the likely byproducts?

A1: Low yields and impurities in the Appel reaction often stem from several key byproducts. Understanding their origin is crucial for troubleshooting.

  • Triphenylphosphine oxide (TPPO): This is the major byproduct of the Appel reaction and its formation is a driving force for the reaction.[3] It is a high-boiling solid and can complicate purification.

  • Unreacted Starting Material: Incomplete conversion will leave you with cyclopropylmethanol.

  • Ring-Opened Species (e.g., 4-iodo-1-butene): The cyclopropylcarbinyl cation, an intermediate in some pathways, is prone to rearrangement to the more stable homoallylic cation, which can be trapped by iodide to form 4-iodo-1-butene. This is more likely under harsh conditions or with certain substrates.

  • Iodoform (CHI₃): This can form from the reaction of iodine with certain solvents or impurities, especially in the presence of a base.

  • Phosphonium Salts: Various phosphonium salt intermediates can persist if the reaction does not go to completion.[4]

Troubleshooting Steps:

  • Reagent Purity: Ensure your triphenylphosphine is pure. Oxidized PPh₃ (TPPO) will be unreactive. Use freshly opened or purified PPh₃.

  • Anhydrous Conditions: While the Appel reaction is not extremely moisture-sensitive, excess water can consume the active phosphonium intermediates.[5] Ensure your solvent and cyclopropylmethanol are dry.

  • Temperature Control: Run the reaction at the recommended temperature (typically 0 °C to room temperature) to minimize side reactions like ring-opening.[1]

  • Stoichiometry: Use a slight excess of PPh₃ and I₂ (typically 1.1-1.5 equivalents) to drive the reaction to completion.[1]

Q2: How do I effectively remove triphenylphosphine oxide (TPPO) from my product?

A2: The removal of TPPO is a common challenge in reactions utilizing triphenylphosphine.[6]

Purification MethodPrincipleExperimental Protocol
Crystallization/Precipitation TPPO is often crystalline and less soluble in non-polar solvents than the desired product.After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like hexanes or a mixture of ether and hexanes. The TPPO should precipitate and can be removed by filtration.[6]
Column Chromatography TPPO is highly polar and will have a low Rf on silica gel in non-polar eluents.Run flash column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate). The less polar this compound will elute first.[1]
Complexation with Metal Salts TPPO forms insoluble complexes with Lewis acids like ZnCl₂ or MgCl₂.[7]Dissolve the crude mixture in a suitable solvent (e.g., toluene) and add a solution of the metal salt. The TPPO-metal complex will precipitate and can be filtered off.[7][8]

Diagram of Appel Reaction Byproduct Formation

Appel_Byproducts cluster_0 Desired Reaction cluster_1 Common Byproducts Cyclopropylmethanol Cyclopropylmethanol Product This compound Cyclopropylmethanol->Product PPh3 + I2 PPh3 + I2 PPh3 + I2->Product Byproduct1 Triphenylphosphine Oxide (TPPO) Byproduct2 Ring-Opened Products (e.g., 4-iodo-1-butene) Byproduct3 Unreacted Cyclopropylmethanol

Caption: Key product and byproducts in the Appel reaction synthesis.

Issues Related to the Simmons-Smith Reaction

The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[7]

Q3: I am attempting to synthesize this compound via a Simmons-Smith type reaction, but my yields are inconsistent. What are the potential pitfalls?

A3: Inconsistent yields in Simmons-Smith reactions often point to issues with the generation and reactivity of the organozinc carbenoid.

  • Inactive Zinc: The zinc-copper couple must be freshly prepared and activated to ensure reactivity. Old or poorly activated zinc will result in low or no conversion.

  • Moisture: The organozinc reagent is sensitive to moisture. All glassware and solvents must be scrupulously dried.

  • Side Reactions: The Lewis acidic byproduct, zinc iodide (ZnI₂), can catalyze side reactions, particularly with sensitive substrates.[7]

  • Methylation: With prolonged reaction times or excess reagent, methylation of heteroatoms (e.g., alcohols, if present in the substrate) can occur.[7]

Troubleshooting Steps:

  • Zinc Activation: Follow a reliable procedure for activating zinc dust with copper sulfate or copper(I) chloride immediately before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Furukawa Modification: Consider using diethylzinc (Et₂Zn) instead of the zinc-copper couple, which often gives more reproducible results.[7]

  • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Issues Related to the Finkelstein Reaction

The Finkelstein reaction is a halide exchange, typically an Sₙ2 reaction, where (chloromethyl)cyclopropane or (bromomethyl)cyclopropane is converted to this compound using an iodide salt like sodium iodide (NaI) or potassium iodide (KI).[9][10][11]

Q4: My Finkelstein reaction is not going to completion. How can I drive the equilibrium towards the product?

A4: The Finkelstein reaction is an equilibrium process. To drive it to completion, you need to exploit Le Chatelier's principle.

  • Solvent Choice: The key is to use a solvent in which the iodide salt (e.g., NaI) is soluble, but the resulting chloride or bromide salt (e.g., NaCl, NaBr) is not. Acetone is the classic solvent for this purpose.[9][10] The precipitation of the insoluble salt drives the reaction forward.

  • Excess Iodide: Using a stoichiometric excess of the iodide salt will also shift the equilibrium towards the desired product.

  • Temperature: Gently heating the reaction can increase the rate, but be mindful of the solvent's boiling point.

Q5: Are there any significant byproducts in the Finkelstein reaction?

A5: The Finkelstein reaction is generally very clean. The primary "byproduct" is the precipitated metal halide. However, you should be aware of:

  • Unreacted Starting Material: If the reaction does not go to completion, you will have a mixture of the starting halide and the product.

  • Elimination Products: Under strongly basic conditions or at high temperatures, some elimination to form methylenecyclopropane could occur, although this is generally not a major issue under standard Finkelstein conditions.

Section 3: Purification and Analysis

Q6: I am having trouble purifying this compound by column chromatography. It seems to be degrading on the silica gel. What are my options?

A6: this compound, like other alkyl iodides and some cyclopropane derivatives, can be sensitive to the acidic nature of silica gel.

  • Deactivation of Silica Gel: Before running your column, you can wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Distillation: If your product is thermally stable, vacuum distillation can be an excellent, chromatography-free purification method. The boiling point of this compound is approximately 141.7 °C at atmospheric pressure, so it should be distilled under reduced pressure to avoid decomposition.

  • Aqueous Workup: A thorough aqueous workup can remove many water-soluble impurities before the final purification step. Washing with a saturated solution of sodium thiosulfate will remove any residual iodine.

Q7: What analytical techniques are best for identifying byproducts in my reaction mixture?

A7: A combination of techniques is usually most effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying and quantifying volatile byproducts. It can help you identify isomers (like ring-opened products) and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the product and major byproducts. For reactions involving phosphorus (like the Appel reaction), ³¹P NMR can be very informative for tracking the conversion of PPh₃ to TPPO.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction and get a qualitative idea of the number of components in your crude mixture.

References

Technical Support Center: Improving Diastereoselectivity in (Iodomethyl)cyclopropane Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective (iodomethyl)cyclopropane additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Cyclopropane motifs are increasingly vital in medicinal chemistry for their ability to enhance potency and metabolic stability in drug candidates.[1] Achieving precise stereochemical control during their synthesis is paramount. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered in the lab.

I. Frequently Asked Questions (FAQs)

Q1: My this compound addition is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Low diastereoselectivity is a common hurdle. The stereochemical outcome of these additions is influenced by a delicate interplay of steric and electronic factors. Here’s a prioritized checklist of what to examine:

  • Reaction Mechanism: First, confirm the dominant reaction pathway. Are you working with a Simmons-Smith type reaction, a radical addition, or a Lewis acid-catalyzed process? The mechanism dictates the transition state geometry and, consequently, the stereoselectivity. For instance, the Simmons-Smith reaction is known to be stereospecific, proceeding through a concerted mechanism where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]

  • Substrate Control:

    • Steric Hindrance: The steric bulk of substituents on both the alkene and the cyclopropanating agent is a primary determinant of facial selectivity. Large or bulky groups will preferentially direct the incoming reagent to the less hindered face of the alkene.

    • Directing Groups: The presence of hydroxyl or other coordinating groups on the alkene substrate can direct the cyclopropanation through chelation control, significantly enhancing diastereoselectivity.[3]

  • Reagent and Catalyst Choice:

    • Lewis Acids: In Lewis acid-catalyzed reactions, the nature and stoichiometry of the Lewis acid can dramatically influence the diastereoselectivity by altering the conformation of the transition state.[4][5][6][7] Experiment with a range of Lewis acids of varying strengths and sizes (e.g., TiCl₄, Sn(OTf)₂, Yb(OTf)₃).[6][8]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate is a powerful strategy to induce facial selectivity.[9][10][11][12] The auxiliary creates a chiral environment that favors one approach of the reagent over the other.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer.[13]

    • Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of reagents and the stability of the transition state.

Q2: I am observing poor reproducibility in my diastereomeric ratios between batches. What could be the cause?

A2: Poor reproducibility is often traced back to subtle variations in reaction setup and reagent quality.

  • Reagent Purity and Stoichiometry: Ensure the purity of your this compound reagent and the alkene. Trace impurities can sometimes act as catalysts or inhibitors. Precise control over stoichiometry is also critical.

  • Moisture and Air Sensitivity: Many organometallic reagents and Lewis acids used in these reactions are sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Inconsistent temperature profiles, especially during the addition of reagents, can lead to variable outcomes.[13] Use a cryostat for precise temperature control, particularly for reactions run at low temperatures.

  • Rate of Addition: The rate at which reagents are added can influence local concentrations and heat generation, impacting selectivity. A slow, controlled addition via syringe pump is recommended.

Q3: Can I use a chiral auxiliary to control the stereochemistry of the cyclopropanation? If so, how do I choose the right one?

A3: Yes, employing a chiral auxiliary is a highly effective and widely used strategy.[9][10][11][12] The auxiliary is temporarily attached to your substrate, directs the stereochemical course of the reaction, and is then cleaved to yield the desired enantiomerically enriched product.

Choosing an Auxiliary:

The ideal chiral auxiliary should:

  • Be readily available in both enantiomeric forms.

  • Be easily attached to and cleaved from the substrate under mild conditions.

  • Provide a strong stereodirecting effect, leading to high diastereoselectivity.

  • Be recoverable for reuse.

Commonly used and effective chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides.[11] The choice often depends on the specific substrate and reaction type. For example, Evans' auxiliaries are well-suited for directing aldol reactions and alkylations of enolates.[12]

II. Troubleshooting Guides

Troubleshooting Low Diastereoselectivity in Lewis Acid-Catalyzed Additions
Symptom Potential Cause Troubleshooting Steps
Low d.r. (<50:50) Ineffective Lewis AcidScreen a panel of Lewis acids with varying strengths (e.g., Sc(OTf)₃, MgBr₂, TiCl₄).[14]
Non-optimal TemperatureSystematically lower the reaction temperature (e.g., from room temp to 0 °C, -40 °C, -78 °C).
Incorrect StoichiometryVary the stoichiometry of the Lewis acid (from catalytic to stoichiometric amounts).
Solvent EffectsTest a range of solvents with different polarities (e.g., CH₂Cl₂, THF, Toluene).
Inconsistent d.r. Reagent DecompositionEnsure the Lewis acid is fresh and handled under inert conditions.
Trace WaterRigorously dry all glassware and solvents.
Troubleshooting Radical-Mediated this compound Additions
Symptom Potential Cause Troubleshooting Steps
Low Diastereoselectivity Flexible Radical IntermediateIntroduce steric bulk near the radical center to restrict bond rotation.
Ineffective Radical InitiatorExperiment with different radical initiators (e.g., AIBN, Et₃B/O₂).
High Reaction TemperatureConduct the reaction at the lowest feasible temperature for the chosen initiator.
Formation of Side Products Undesired RearrangementsUse a radical trap or alter the substrate to disfavor rearrangement pathways.
Premature QuenchingEnsure the concentration of the radical precursor is sufficient.

III. Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Diastereoselective Cyclopropanation
  • To a flame-dried, round-bottom flask under an argon atmosphere, add the alkene substrate (1.0 mmol) and dry solvent (e.g., CH₂Cl₂, 10 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C) with a suitable cooling bath.

  • Add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 equiv) dropwise. Stir the mixture for 15-30 minutes.

  • In a separate flame-dried flask, prepare a solution of the this compound derivative (1.2 mmol, 1.2 equiv) in the same dry solvent.

  • Add the this compound solution to the reaction mixture dropwise over 30 minutes using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation
  • Activate zinc dust (e.g., with CuCl or I₂) in a flame-dried flask under an argon atmosphere.

  • Add dry diethyl ether and cool the suspension to 0 °C.

  • Add diiodomethane (CH₂I₂) dropwise to the activated zinc suspension to form the zinc carbenoid.

  • To this suspension, add a solution of the alkene substrate (containing a directing group if applicable) in diethyl ether dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Filter the mixture through a pad of Celite® to remove zinc salts.

  • Extract the filtrate with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography and determine the diastereomeric ratio.

IV. Mechanistic Diagrams

G cluster_0 Lewis Acid Catalyzed Pathway Alkene Alkene Complex Alkene-Lewis Acid Complex Alkene->Complex Coordination LA Lewis Acid (e.g., TiCl₄) LA->Complex Intermediate Carbocationic Intermediate Complex->Intermediate IodoCyclo This compound IodoCyclo->Intermediate Nucleophilic Attack Product Cyclopropane Product (Major Diastereomer) Intermediate->Product Ring Closure

Caption: Lewis Acid Catalyzed Cyclopropanation Workflow.

G cluster_1 Radical Addition Pathway IodoCyclo This compound Radical_Precursor Homoallyl Radical IodoCyclo->Radical_Precursor Iodine atom transfer Initiator Radical Initiator (e.g., AIBN, heat) Initiator->Radical_Precursor Adduct_Radical Radical Adduct Radical_Precursor->Adduct_Radical Addition Alkene Alkene Alkene->Adduct_Radical Product Cyclopentane Product (via [3+2] cycloaddition) Adduct_Radical->Product Intramolecular Cyclization

Caption: Radical-Mediated [3+2] Cycloaddition.[15]

V. References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). Angewandte Chemie International Edition, 62(21). 16

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). PMC. 1

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. 9

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. (2024). Chemistry – A European Journal. 4

  • Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor–Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Derivatives. (2016). Organic Letters. 5

  • Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. (2006). The Journal of Organic Chemistry. 6

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. (2022). Organic Letters. 3

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. (2024). PubMed. 7

  • Ch 14: Cyclopropane synthesis. University of Calgary. --INVALID-LINK--

  • Chiral Auxiliaries in Asymmetric Synthesis. (2015). ResearchGate. 10

  • Chiral auxiliary. Wikipedia. 11

  • Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. Benchchem. 12

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. 2

  • Selected Diastereoselective Reactions: Free Radical Additions and Cyclizations. ResearchGate. 14

  • Radical [3 + 2] Cycloaddition Reaction with Various Alkenes Using Iodomethylcyclopropane Derivatives as New Homoallyl Radical Precursors. (2001). The Journal of Organic Chemistry. 15

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2022). ResearchGate. 13

  • (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. (2022). Angewandte Chemie International Edition, 61(10). 8

References

Technical Support Center: (Iodomethyl)cyclopropane Purification

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (Iodomethyl)cyclopropane. As a strained, light-sensitive alkyl iodide, this valuable synthetic intermediate presents unique purification challenges that can impact experimental success. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these obstacles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and maintain the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of during purification?

Understanding the physical properties is the first step to designing a robust purification strategy. The high density is particularly noteworthy for separations, while the boiling point dictates the feasibility of distillation.

PropertyValueSignificance for PurificationCitation
Molecular Formula C₄H₇I-[1]
Molecular Weight 182.00 g/mol Affects diffusion rates and chromatographic behavior.
Appearance Colorless to light yellow liquidDiscoloration (yellow to brown) indicates degradation.[2][3]
Boiling Point 142 °C (at 760 mmHg)Allows for distillation, but thermal stability is a concern.[1][4]
Density 1.954 g/mL at 25 °CSignificantly denser than water and common organic solvents.[4]
Refractive Index ~1.542 (at 20 °C)Useful for quick purity assessment of fractions.[1][4]
Sensitivity Light-sensitiveRequires protection from light to prevent radical decomposition.[1]
Q2: My bottle of this compound has turned yellow/brown. Is it still usable?

Discoloration is a common issue and typically indicates the formation of molecular iodine (I₂) due to decomposition.[1] The compound's sensitivity to light and potential trace acidic impurities can catalyze the release of iodide, which is then oxidized to iodine.

For many applications where the compound is used in excess, this may not be a significant issue. However, for sensitive downstream reactions, the presence of iodine and other degradation byproducts can be problematic. The material can often be repurified by passing it through a short plug of basic alumina or by washing with an aqueous solution of sodium thiosulfate to quench the I₂, followed by drying and solvent removal.

Q3: What are the best practices for storing this compound?

Proper storage is critical to preserving the compound's purity. Based on its known sensitivities, the following conditions are recommended:

  • Temperature: Store at 2-8 °C to minimize decomposition rates.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Light: Always store in an amber vial or a flask wrapped in aluminum foil to protect it from light.[1][4]

  • Stabilizer: Some commercial sources provide the material with a copper chip stabilizer, which acts as a radical scavenger.[6] If your material is unstabilized, adding a small piece of copper wire or powder to the storage vessel can prolong its shelf life.

  • Container: Ensure the container is sealed tightly to prevent moisture ingress.[4][5]

Troubleshooting Guide: Purification Workflows

This section addresses specific, common problems encountered during the purification of this compound, particularly after its synthesis.

Problem: My NMR analysis shows unexpected alkene peaks after purification. What are they and how did they form?

Root Cause Analysis: You are likely observing the products of a characteristic rearrangement of the cyclopropylcarbinyl system. The this compound molecule is prone to ring-opening reactions, especially if conditions favor the formation of a carbocation or a radical at the methylene carbon.[7][8] The highly strained three-membered ring can open to form more stable species like the homoallyl (but-3-en-1-yl) or cyclobutyl cations/radicals.

This rearrangement can be triggered by:

  • Lewis or Brønsted acids: Trace acid in your chromatography silica or in a reaction mixture can protonate the iodide, leading to its departure and the formation of the unstable cyclopropylcarbinyl cation.

  • Light or Heat: As a light-sensitive alkyl iodide, photolysis can cleave the C-I bond to form a cyclopropylcarbinyl radical, which rapidly rearranges.[8] Similarly, excessive heat during distillation can promote both radical and cationic pathways.[8]

The primary rearrangement product observed is often 4-iodobut-1-ene, a constitutional isomer.

Mechanism: Cationic Rearrangement Pathway

G Fig. 1: Cationic Rearrangement of this compound cluster_0 Initiation cluster_1 Rearrangement cluster_2 Product Formation start This compound cation Cyclopropylcarbinyl Cation (Unstable) start->cation Loss of I⁻ (Acid or Heat Catalyzed) homoallyl Homoallyl Cation (but-3-en-1-yl) cation->homoallyl Ring Opening cyclobutyl Cyclobutyl Cation cation->cyclobutyl Ring Expansion product1 4-Iodobut-1-ene homoallyl->product1 I⁻ Capture product2 Cyclobutyl Iodide cyclobutyl->product2 I⁻ Capture

Caption: Cationic rearrangement pathways for this compound.

Mitigation and Purification Strategy:

  • Neutralize Before Workup: Before concentrating your crude reaction mixture, wash it with a mild base like saturated aqueous sodium bicarbonate solution to remove any acidic residues.

  • Use Neutralized Silica Gel: If performing column chromatography, consider pre-treating the silica gel. This can be done by slurrying the silica in your starting eluent containing 1-2% triethylamine, then packing the column as usual.

  • Maintain Low Temperatures: Keep the compound cold during workup and purification whenever possible. Perform chromatography in a cold room if the problem is severe.

  • Avoid Distillation If Possible: Given the risk of thermal rearrangement, flash column chromatography is often the preferred method for purification.[8]

Problem: I can't separate my product from triphenylphosphine oxide (TPPO) after an Appel reaction.

Root Cause Analysis: The synthesis of this compound from cyclopropylmethanol via the Appel reaction is common, but it generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[9] TPPO can be challenging to separate from neutral, medium-polarity products by chromatography due to its own moderate polarity and its tendency to streak on silica gel.

Recommended Protocol: Optimized Flash Column Chromatography

  • Crude Mixture Preparation: After the reaction workup (including quenching excess I₂ with sodium thiosulfate), concentrate the crude product.[9] It is often beneficial to precipitate out some of the TPPO first. Add a nonpolar solvent like pentane or a pentane/ether mixture to the concentrated crude oil, stir vigorously, and cool in an ice bath. TPPO may precipitate as a white solid and can be removed by filtration.

  • Column Packing: Use standard silica gel (230-400 mesh).

  • Eluent System: The key is to use a nonpolar solvent system. Start with 100% hexanes (or heptane) and gradually increase the polarity by adding small amounts of ethyl acetate or diethyl ether.

    • Recommended Gradient: Begin with 100% Hexanes -> 99:1 Hexanes:EtOAc -> 98:2 Hexanes:EtOAc.

    • This compound is quite nonpolar and should elute early in these systems. TPPO will require a much more polar solvent mixture to elute.

  • Monitoring: Monitor the fractions carefully using Thin Layer Chromatography (TLC), staining with potassium permanganate (KMnO₄) to visualize the product.

Problem: Is it safe to purify this compound by distillation?

Risk-Benefit Analysis: Distillation is a viable purification method for this compound, especially on a larger scale where chromatography becomes cumbersome. However, it carries the significant risk of thermal decomposition and rearrangement as discussed earlier.[8]

Decision Workflow: Purification Method Selection

G Fig. 2: Purification Decision Tree start Is the crude product >10g? chromatography Use Flash Column Chromatography start->chromatography No distill_check Are impurities non-volatile? (e.g., TPPO) start->distill_check Yes scale_no No scale_yes Yes distill_check->chromatography No vacuum_distill Perform Vacuum Distillation with caution distill_check->vacuum_distill Yes distill_check_no No distill_check_yes Yes recommendation Recommendation: - Add copper powder to flask - Use a short path apparatus - Keep bath temp <100°C vacuum_distill->recommendation

Caption: Decision workflow for choosing a purification method.

Protocol: Vacuum Distillation If distillation is necessary, it must be performed under reduced pressure to lower the boiling point and minimize thermal stress.

  • Preparation: To a round-bottom flask, add the crude this compound and a few boiling chips. Crucially, add a small amount of copper powder or a copper wire to inhibit radical decomposition.

  • Apparatus: Use a short-path distillation apparatus to minimize the surface area and time the compound spends at high temperature. Ensure all glass joints are well-sealed for a good vacuum.

  • Conditions:

    • Apply vacuum first (e.g., 10-20 mmHg).

    • Gently heat the flask using an oil bath. The boiling point will be significantly lower than 142 °C. For example, at ~10 mmHg, the boiling point will be approximately 40-50 °C.

    • Monitor the temperature of both the heating bath and the vapor. The vapor temperature should remain stable during the collection of the main fraction.

  • Collection: Collect the clear, colorless liquid. Discard any initial forerun and stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

  • Storage: Immediately transfer the purified product to a clean, amber vial under an inert atmosphere and store it at 2-8 °C.

By understanding the inherent instability of this compound and tailoring your purification strategy accordingly, you can consistently obtain high-purity material for your research and development needs.

References

Handling and quenching of unreacted (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Iodomethyl)cyclopropane

Introduction: The Challenge of a Reactive Intermediate

This compound is a valuable synthetic building block, prized for its ability to introduce the cyclopropylmethyl moiety. However, its utility is derived from its high reactivity as an electrophilic alkylating agent.[1][2][3] This reactivity, stemming from the excellent iodide leaving group, also presents significant challenges. Unreacted this compound in a reaction mixture can lead to undesirable side reactions during workup and purification, and poses considerable safety and environmental hazards.[4]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for the safe handling and effective quenching of unreacted this compound. It is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.

Part 1: Essential Safety & Handling FAQs

This section addresses critical safety protocols that must be implemented before any experimental work begins.

Q: What are the primary hazards associated with this compound?

A: this compound is classified as a hazardous substance with multiple risk factors.[4] All users must consult the Safety Data Sheet (SDS) before use.[4][5] Key hazards include:

  • Flammability: It is a flammable liquid and vapor with a flashpoint of 57°C.[6] Keep it away from heat, sparks, open flames, and hot surfaces.[4][7] Use spark-proof tools and explosion-proof equipment.[7]

  • Health Hazards: It is suspected of causing genetic defects (mutagenicity).[4] It also causes serious skin and eye irritation.

  • Reactivity: As an alkylating agent, it can react with a wide range of nucleophiles.[3][8] Incompatible materials include strong oxidizing agents and strong bases.[7]

Q: What personal protective equipment (PPE) is mandatory when handling this reagent?

A: Due to its hazardous nature, a comprehensive PPE strategy is required. The minimum recommended PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[4]

  • Respiratory Protection: All handling of the neat liquid should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

Q: What are the proper storage conditions for this compound?

A: Proper storage is crucial for maintaining its stability and ensuring safety.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

  • It is recommended to store in a refrigerator or a designated flammables cabinet.[7]

  • Some suppliers provide the material stabilized with a copper chip to inhibit decomposition.[9]

Part 2: Quenching Protocols & Troubleshooting Guide

This section provides detailed answers to common questions regarding the neutralization of unreacted this compound post-reaction.

Frequently Asked Questions on Quenching

Q: Why is it necessary to "quench" unreacted this compound?

A: Quenching is the process of deactivating a reactive species in a reaction mixture.[10] For this compound, this is critical for three main reasons:

  • Preventing Side Reactions: Leaving the reactive alkyl iodide in the mixture can lead to unwanted reactions with solvents, buffers, or the desired product during aqueous workup or purification (e.g., on silica gel).

  • Ensuring Safety: It neutralizes a hazardous and potentially mutagenic compound before disposal.[4]

  • Improving Purification: By converting the relatively nonpolar starting material into a more polar salt, its removal from the organic phase during extraction is greatly simplified.

Q: What are the most common and effective quenching agents?

A: The most reliable methods involve nucleophilic substitution to displace the iodide.[8][11] Mild reducing agents that are also effective nucleophiles are generally preferred.[11]

Quenching AgentTypical ConditionsMechanismProsCons
Sodium Thiosulfate (Na₂S₂O₃)Saturated or 10% aqueous solution, RT, 10-30 minReductive Quench / SN2Highly effective, mild, byproducts are water-soluble.[11]May not be suitable if product is sensitive to aqueous conditions.
Sodium Bisulfite (NaHSO₃)Saturated or 10% aqueous solution, RT, 10-20 minReductive Quench / SN2Mild and effective, similar to thiosulfate.[11]Can create a slightly acidic environment.
Diethylamine (Et₂NH)1-2 equivalents, often in an organic solvent, 0°C to RTNucleophilic Quench / SN2Useful for non-aqueous conditions.The resulting tertiary amine may complicate purification.
Scavenger Resins Thiol- or amine-functionalized resin, RT, 1-4 hoursNucleophilic ScavengingSimplifies workup to simple filtration; no aqueous extraction needed.[11]Can be slower; cost of resin.

Q: How do I choose the right quenching method for my specific experiment?

A: The choice depends primarily on the stability of your desired product and the reaction conditions. The following decision workflow can guide your selection.

G start Start: Reaction Complete product_stability Is the desired product stable to aqueous workup? start->product_stability mild_reducing Is the product stable to mild reducing agents? product_stability->mild_reducing  Yes consider_amine Consider non-aqueous quench: - Diethylamine - Scavenger Resin product_stability->consider_amine No   use_thiosulfate Recommended: Use aq. Sodium Thiosulfate or Sodium Bisulfite quench. mild_reducing->use_thiosulfate  Yes mild_reducing->consider_amine No   final_workup Proceed to Extraction & Purification use_thiosulfate->final_workup consider_amine->final_workup

References

Effect of temperature on the stability of the Simmons-Smith reagent

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Temperature, Stability, and Troubleshooting

Welcome to the technical support center for the Simmons-Smith reaction. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuances of this powerful cyclopropanation method. This resource moves beyond simple protocols to explain the "why" behind the "how," focusing on the critical role of temperature in ensuring the stability and reactivity of the Simmons-Smith reagent. Our goal is to empower you to troubleshoot effectively and achieve reproducible, high-yield results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have regarding the Simmons-Smith reagent and its temperature sensitivity.

Q1: What is the optimal temperature range for a standard Simmons-Smith reaction?

A1: For most applications using the classic zinc-copper couple and diiodomethane, the reaction is typically initiated at a low temperature, generally between 0°C and 5°C.[1] Once the initial exothermic formation of the organozinc carbenoid is controlled, the reaction is often allowed to slowly warm to room temperature (around 20-25°C) and stirred for several hours to ensure complete conversion.[2][3]

Q2: I'm using the Furukawa modification (diethylzinc and diiodomethane). How should my temperature protocol differ?

A2: The Furukawa modification is known to be significantly more reactive and exothermic.[4][5] It is crucial to maintain a low temperature, often starting at -10°C to 0°C, during the slow, dropwise addition of the reagents.[6] Careful monitoring for any excessive heat generation (exotherm) is essential to prevent side reactions and ensure safety.[4] After the addition is complete, the reaction can then be gradually warmed to room temperature.

Q3: Can I prepare and store the Simmons-Smith reagent for later use?

A3: The Simmons-Smith reagent (iodomethylzinc iodide) is typically prepared in situ (in the reaction mixture) and used immediately.[7][8] It is generally not isolated or stored due to its limited stability. However, certain modified versions, such as a bipyridine complex of the reagent, have been developed that can be isolated and stored in a freezer for extended periods, highlighting the critical role of low temperatures for stability.[3][5]

Q4: How does solvent choice impact the thermal stability of the reagent?

A4: The choice of solvent is critical. Non-coordinating, anhydrous ethereal solvents like diethyl ether or dichloromethane (DCM) are standard.[4] The use of basic or coordinating solvents can decrease the reaction rate and may lead to the formation of by-products, as they can complex with the Lewis acidic zinc species and alter its reactivity and stability.[5][9]

Troubleshooting Guide: Temperature-Related Issues

This section provides a question-and-answer formatted guide to directly address specific problems you might encounter during your experiments, with a focus on temperature as a root cause.

Problem Potential Temperature-Related Cause & Explanation Recommended Solution
Low or No Product Yield Reagent Decomposition: If the reaction temperature was too high during reagent formation, the thermally sensitive organozinc carbenoid may have decomposed before it could react with your alkene. This is especially true for the more reactive Furukawa modification.Maintain strict temperature control. For the classic method, start at 0-5°C. For the Furukawa method, begin at -10°C to 0°C. Use an ice/salt bath for better temperature management if needed. Ensure slow, dropwise addition of reagents to control the initial exotherm.
Insufficient Reagent Activation: For the classic Zn-Cu couple method, the initial reaction with diiodomethane can be sluggish at very low temperatures, leading to incomplete formation of the active reagent.After the initial controlled addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an adequate duration (e.g., 12-24 hours) to ensure the reaction goes to completion.[2]
Formation of Unidentified By-products Thermal Decomposition Pathways: At elevated temperatures, the Simmons-Smith reagent can decompose. One known side reaction is the formation of ethylene gas.[2][10] Other side reactions can occur due to the increased Lewis acidity of the zinc iodide by-product at higher temperatures.[11]Adhere strictly to the recommended low-temperature protocol. If you suspect by-product formation, consider running the reaction at a consistently lower temperature for a longer period.
Reaction is "Runaway" or Uncontrollably Exothermic Inadequate Cooling/Rapid Addition: This is a significant safety concern, particularly with the highly reactive diethylzinc in the Furukawa modification.[4] Adding the reagents too quickly without sufficient cooling can lead to a rapid, uncontrolled exotherm, causing solvent to boil and leading to reagent decomposition and potential pressure buildup.Always use an appropriate cooling bath (ice-water or ice-salt). Add reagents dropwise via an addition funnel, carefully monitoring the internal reaction temperature with a thermometer. Ensure your reaction vessel is appropriately sized to handle the reaction volume and potential for rapid stirring.
Inconsistent Results Between Batches Variable Ambient Temperature: Allowing a reaction to "warm to room temperature" can introduce variability if the ambient lab temperature fluctuates significantly between experiments. The rate of warming can also affect the outcome.For maximum reproducibility, use a controlled temperature water bath to bring the reaction to a specific final temperature (e.g., 25°C) rather than relying on ambient lab conditions. Standardize the warming procedure (e.g., "remove from ice bath and stir at 25°C for 12 hours").

Experimental Protocols & Workflows

Protocol 1: Standard Simmons-Smith Cyclopropanation of Cyclohexene

This protocol outlines a standard procedure with critical temperature control points highlighted.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Diiodomethane

  • Cyclohexene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Activation of Zinc: In a dry, nitrogen-flushed flask equipped with a reflux condenser and magnetic stirrer, add zinc dust (1.2 eq). Stir the zinc while gently heating with a heat gun under vacuum to ensure it is dry. Allow to cool to room temperature.

  • Preparation of Zinc-Copper Couple: Add anhydrous diethyl ether to the zinc dust. With vigorous stirring, add copper(I) chloride (0.12 eq). The mixture should change color from black to grayish. Stir for 30 minutes at room temperature.

  • Reagent Formation and Reaction Initiation (Critical Temperature Step): Cool the flask containing the zinc-copper couple to 0-5°C using an ice-water bath.

  • In a separate dry flask, prepare a solution of cyclohexene (1.0 eq) and diiodomethane (1.1 eq) in anhydrous diethyl ether.

  • Add the cyclohexene/diiodomethane solution dropwise to the stirred zinc-copper suspension over 30-60 minutes, ensuring the internal temperature does not rise above 10°C . The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-18 hours.

  • Workup: Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Filter the mixture through celite to remove zinc salts. Proceed with standard aqueous workup and purification.

Logical Workflow for Troubleshooting Temperature Issues

The following diagram illustrates a decision-making process for addressing common issues related to temperature control in Simmons-Smith reactions.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Corrective Actions cluster_3 Outcome start Low Yield or By-product Formation check_temp Was Temperature Monitored During Reagent Addition? start->check_temp check_reagent Which Reagent Type? (Classic vs. Furukawa) start->check_reagent check_temp->check_reagent Yes action_monitor Use Internal Thermometer and Control Exotherm check_temp->action_monitor No action_cool Implement Pre-cooling (0°C or -10°C) and Slow Dropwise Addition check_reagent->action_cool Furukawa action_warm Ensure Gradual Warming to Room Temperature and Sufficient Reaction Time check_reagent->action_warm Classic outcome Improved Yield and Purity action_cool->outcome action_monitor->outcome action_warm->outcome

Troubleshooting workflow for temperature-related issues.

The Mechanism and the Role of Temperature

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which then transfers a methylene (CH₂) group to an alkene in a concerted, stereospecific manner.[4][6][11]

G reagents CH₂I₂ + Zn(Cu) carbenoid ICH₂ZnI (Simmons-Smith Reagent) reagents->carbenoid Exothermic Formation (Requires Cooling) transition_state Butterfly Transition State carbenoid->transition_state alkene Alkene alkene->transition_state product Cyclopropane transition_state->product byproduct ZnI₂ transition_state->byproduct

Simplified Simmons-Smith reaction pathway.

Temperature plays a pivotal role in two key areas:

  • Formation of the Carbenoid: The reaction of diiodomethane with the zinc-copper couple is exothermic.[12] Excessive heat can lead to the decomposition of the newly formed, thermally sensitive carbenoid. Proper cooling is essential to ensure the active reagent is formed efficiently.

By carefully controlling the temperature, particularly during the initial formation stage, researchers can maximize the concentration of the active carbenoid and, consequently, the yield of the desired cyclopropanated product.

References

Strategies to minimize homocoupling in (Iodomethyl)cyclopropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (Iodomethyl)cyclopropane reactions. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you minimize homocoupling and other side reactions, thereby maximizing the yield and purity of your desired products. As Senior Application Scientists, we understand the nuances of working with strained ring systems and aim to explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of bicyclopropylmethane in my reaction. What is causing this homocoupling byproduct?

A1: The formation of bicyclopropylmethane is a classic example of a homocoupling (or Wurtz-type) side reaction. This occurs when two molecules of your cyclopropylmethyl intermediate react with each other instead of with your desired coupling partner. The primary causes depend on the type of reaction you are performing:

  • During Grignard Reagent Formation: If you are preparing cyclopropylmethylmagnesium iodide, the newly formed Grignard reagent can react with unreacted this compound.[1] This is especially problematic if there are high local concentrations of the iodide or if the magnesium surface is not sufficiently activated, leading to slow Grignard formation.[1]

  • During Catalytic Cross-Coupling (e.g., Kumada, Suzuki, Negishi): In palladium- or nickel-catalyzed reactions, homocoupling can be promoted by several factors. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of your organometallic partner.[2] Additionally, if you are using a Pd(II) precatalyst, it can be reduced to Pd(0) by reacting with two molecules of your organometallic reagent, directly producing the homocoupled byproduct.[3]

Troubleshooting Guide: High Levels of Homocoupling

Issue: My GC/LC-MS analysis shows a major peak corresponding to bicyclopropylmethane, and the yield of my desired cross-coupled product is low.

This is the most common issue when working with this compound, particularly when forming an organometallic intermediate like a Grignard reagent. The troubleshooting strategy involves systematically optimizing the formation and subsequent reaction of this intermediate.

Core Problem: The Wurtz-Fittig Reaction Pathway

The undesired homocoupling is mechanistically a Wurtz-Fittig type reaction.[4] Understanding the competing pathways is crucial for effective troubleshooting.

cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway A This compound B Cyclopropylmethyl Organometallic (R-M) A->B  Mg or Zn C Catalyst (e.g., Pd(0) or Ni(0)) B->C Transmetalation E Desired Product (R-Ar) C->E Reductive Elimination D Coupling Partner (Ar-X) D->C Oxidative Addition F Cyclopropylmethyl Organometallic (R-M) H Homocoupled Product (R-R) F->H Wurtz-Type Coupling G This compound (R-I) G->H

Caption: Competing reaction pathways for cyclopropylmethyl intermediates.
Solution 1: Optimizing Grignard Reagent (Cyclopropylmethylmagnesium Iodide) Formation

The quality of your Grignard reagent is paramount. Minimizing homocoupling starts here.

Causality: A high local concentration of this compound relative to available activated magnesium surface area dramatically increases the probability of the Wurtz-type side reaction.[1] Elevated temperatures further accelerate this undesired pathway.

Detailed Protocol for Minimizing Homocoupling during Grignard Formation:

  • Glassware and Reagent Preparation:

    • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Assemble the apparatus (three-neck flask, condenser, dropping funnel) while hot and cool under a positive pressure of inert gas (Argon or Nitrogen).[5]

    • Use freshly opened anhydrous solvent (THF or diethyl ether). THF is often preferred for stabilizing the Grignard reagent.[5]

    • Ensure the magnesium turnings are fresh and shiny. If they appear dull, they may have an oxide layer.

  • Magnesium Activation (Critical Step):

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a single, small crystal of iodine. The flask can be gently warmed with a heat gun until the iodine sublimes and the purple color disappears, indicating the magnesium surface is activated.[1] Allow the flask to cool to room temperature before proceeding.

    • Alternative: Add a few drops of 1,2-dibromoethane to initiate the reaction.

  • Slow Addition and Temperature Control:

    • Prepare a solution of this compound in your anhydrous solvent in the dropping funnel.

    • Add a small portion of this solution (~5-10%) to the activated magnesium. Initiation should be observed as a gentle bubbling or a slight increase in temperature.

    • Once initiated, cool the reaction flask in an ice-water bath to maintain a temperature between 0-10 °C.

    • Add the remaining this compound solution dropwise over an extended period (e.g., 1-2 hours). A syringe pump is highly recommended for precise control.[6] This is the single most effective variable for preventing homocoupling.

    • The goal is to maintain a steady, controlled reaction where the iodide reacts with the magnesium surface immediately upon addition, keeping its concentration in solution near zero.

  • Reaction Completion:

    • After the addition is complete, allow the mixture to stir at 0-10 °C for an additional hour to ensure all the magnesium has reacted. The resulting grayish, cloudy suspension is your Grignard reagent.

Solution 2: Strategies for Catalytic Cross-Coupling Reactions (Kumada, Suzuki, Negishi)

If homocoupling persists even with a well-prepared Grignard reagent, or if you are using other organometallic derivatives (e.g., boronic esters), the focus shifts to the catalytic cycle.

Causality: The choice of catalyst, ligand, and the reaction atmosphere can either favor the desired cross-coupling or the undesired homocoupling. Bulky, electron-rich ligands can accelerate the reductive elimination step of the desired product, outcompeting side reactions.[7] Oxygen must be rigorously excluded.[8]

StrategyActionRationale
Atmosphere Control Degas the solvent and reaction mixture thoroughly.Oxygen promotes the formation of Pd(II) species which can catalyze homocoupling of the organometallic reagent.[2]
Catalyst Selection Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, efficient precatalyst.Pd(II) sources like Pd(OAc)₂ can be reduced to Pd(0) via homocoupling of two organometallic partners, consuming your reagent.[3]
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).These ligands promote faster oxidative addition and reductive elimination, accelerating the desired catalytic cycle and minimizing the lifetime of intermediates that could lead to side reactions.[7]
Alternative Reagents Consider converting this compound to an organozinc (for Negishi coupling) or a boronic ester (for Suzuki coupling).Organozinc and organoboron reagents often exhibit higher functional group tolerance and can lead to cleaner reactions with less homocoupling compared to the highly reactive Grignard reagents.[2][9]

Detailed Protocol for a Low-Homocoupling Kumada Coupling:

This protocol is for the coupling of cyclopropylmethylmagnesium bromide with an aryl bromide.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under argon, add the nickel or palladium catalyst (e.g., NiCl₂(dppp), 2-5 mol%) and the aryl bromide (1.0 equiv).[10]

    • Add anhydrous THF via syringe.

    • Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C.

    • Slowly add the freshly prepared cyclopropylmethylmagnesium bromide solution (1.1-1.3 equiv) dropwise via syringe over 30-60 minutes.

    • Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: My reaction is clean, but the conversion is very low. What should I do?

A2: Low conversion with this compound often points to issues with the oxidative addition step, which can be challenging for sp³-hybridized carbons.

Troubleshooting Workflow for Low Conversion:

Start Low Conversion Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Temp Is the temperature high enough? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use a Pd(0) source or a more active precatalyst. Check_Catalyst->Sol_Catalyst No Check_Ligand Is the ligand appropriate? Check_Temp->Check_Ligand Yes Sol_Temp Increase temperature in 10 °C increments. Check_Temp->Sol_Temp No Sol_Ligand Screen bulky, electron-donating ligands (e.g., Buchwald ligands). Check_Ligand->Sol_Ligand No End Improved Conversion Check_Ligand->End Yes Sol_Catalyst->End Sol_Temp->End Sol_Ligand->End

Caption: Troubleshooting workflow for low reaction conversion.

Purification Strategies

Q3: How can I effectively remove the bicyclopropylmethane byproduct from my desired product?

A3: Bicyclopropylmethane is a non-polar hydrocarbon. Its separation from a more polar cross-coupled product is generally straightforward.

  • Column Chromatography: This is the most effective method. Given the non-polar nature of the byproduct, it will elute very quickly from a silica gel column using a non-polar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes). Your desired product, especially if it contains polar functional groups from the coupling partner, will have a significantly lower Rf and will elute later.

  • Distillation: If your desired product is a high-boiling liquid and there is a sufficient boiling point difference, fractional distillation under reduced pressure can be effective. Bicyclopropylmethane has a lower boiling point than most cross-coupled products.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can effectively leave the oily bicyclopropylmethane byproduct in the mother liquor.

References

Validation & Comparative

A Comparative Guide to Methylene Transfer and Spirocyclization: (Iodomethyl)cyclopropane vs. Diiodomethane in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. The classic protocol utilizes diiodomethane (CH₂I₂) and a zinc carbenoid for direct methylene transfer. A structurally related but functionally distinct reagent, (iodomethyl)cyclopropane, offers a pathway not to simple cyclopropanes, but to more complex spirocyclic architectures. This guide provides an in-depth comparison of these two reagents, clarifying their distinct mechanistic pathways, synthetic applications, and performance characteristics. We will explore the fundamental differences in the reactive intermediates they generate and provide field-proven experimental protocols to assist researchers in selecting the appropriate reagent for their synthetic goals, whether it be simple cyclopropanation or advanced spirocycle synthesis.

The Simmons-Smith Reaction: A Foundation in Stereospecific Cyclopropanation

First reported in 1958 by Howard E. Simmons, Jr. and Ronald D. Smith, the Simmons-Smith reaction has become an indispensable tool for converting alkenes into cyclopropanes.[1][2][3] Its value lies in its high degree of stereospecificity; the geometry of the starting alkene is preserved in the cyclopropane product.[2][4] For example, a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene produces the trans isomer.

The reaction proceeds through a concerted "butterfly-type" transition state where a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), delivers a methylene (CH₂) group to the alkene in a single, concerted step.[1][4][5][6] This mechanism avoids cationic intermediates, making it suitable for a wide range of substrates, including those prone to rearrangement.[1][5] A significant feature is the powerful directing effect of proximal hydroxyl groups, which coordinate to the zinc reagent and direct the cyclopropanation to the syn face, often overriding steric hindrance.[7][8][9][10]

The Reagents: A Tale of Two Iodides

While both diiodomethane and this compound are alkyl iodides used in zinc-mediated reactions, their synthetic outcomes are fundamentally different. This distinction arises from the nature of the organozinc intermediate formed and its subsequent reactivity.

Diiodomethane (CH₂I₂): The Classic Methylene Donor

Diiodomethane is the quintessential reagent for the Simmons-Smith reaction. Its role is to serve as a precursor to the active methylene-transfer agent.

  • Mechanism and Carbenoid Species: In the presence of a zinc-copper couple (Zn-Cu) or, more commonly, diethylzinc (Et₂Zn, the Furukawa modification), diiodomethane forms the zinc carbenoid (iodomethyl)zinc iodide (ICH₂ZnI) or ethyl(iodomethyl)zinc (EtZnCH₂I).[1][7][11][12] This carbenoid is a nucleophilic species that transfers a CH₂ unit to the double bond. The Furukawa modification is often preferred as it allows for the use of non-coordinating solvents and can enhance reactivity with less nucleophilic alkenes.[7][10][13]

  • Performance and Scope: Diiodomethane is highly reliable for the cyclopropanation of a broad range of alkenes, including simple, electron-rich (like enol ethers), and vinyl halides.[6][7][14] Its performance is particularly noteworthy in complex molecule synthesis where stereocontrol is paramount.[1]

  • Limitations: The primary drawbacks are the high cost and density of diiodomethane.[7] Furthermore, with certain substrates, particularly those containing heteroatoms, side reactions such as methylation can occur if excess reagent or prolonged reaction times are used.[7]

This compound: The Spirocyclization Specialist

In stark contrast to diiodomethane, this compound is not a methylene-transfer agent. Instead, it serves as a three-carbon building block for the synthesis of spirocycles, particularly spiro[2.n]alkanes. Its reactions do not typically follow the classic Simmons-Smith pathway.

  • Mechanism and Reactive Species: The primary utility of this compound involves its transformation into a cyclopropylmethyl radical or its use in transition-metal-catalyzed cross-coupling reactions.[15] For instance, in the presence of a radical initiator, the weak carbon-iodine bond cleaves to form a cyclopropylmethyl radical. This radical can then participate in an intramolecular cascade reaction with a tethered alkene or alkyne to construct a new ring fused at the spiro center.[15][] This is not a Simmons-Smith reaction, but a distinct radical-mediated cyclization.

  • Performance and Scope: The application of this reagent is highly specialized. It is the reagent of choice when the synthetic target is a spirocycle containing a cyclopropane ring. Its utility is demonstrated in the construction of complex polycyclic systems where creating a quaternary spirocenter is a significant challenge.[15][17]

  • Practical Considerations: this compound is a flammable liquid and a suspected mutagen; therefore, appropriate safety precautions must be taken.[18] It is primarily used as a synthetic intermediate building block rather than a general-purpose reagent.[][19]

Head-to-Head Comparison

The following table summarizes the critical differences between the two reagents.

FeatureDiiodomethane (CH₂I₂)This compound
Primary Reagent Role Methylene (CH₂) group donorCyclopropylmethyl building block
Reactive Intermediate Zinc Carbenoid (e.g., ICH₂ZnI)Cyclopropylmethyl Radical or Organometallic species
Primary Product Type CyclopropaneSpiro[2.n]alkane or related spirocycle
Core Reaction Simmons-Smith [2+1] CycloadditionRadical Cascade or Transition-Metal-Catalyzed Cyclization
Stereocontrol High stereospecificity; directed by proximal -OH groupsStereocontrol depends on the specific cyclization strategy
Key Application General, stereospecific cyclopropanation of alkenesSynthesis of spirocyclic compounds
Practical Notes High cost, high density; well-established protocolsSpecialized reagent; flammable; handle with care

Mechanistic Diagrams

The fundamental divergence in the reactivity of these two reagents is illustrated below.

G cluster_0 Pathway A: Diiodomethane for Methylene Transfer cluster_1 Pathway B: this compound for Spirocyclization CH2I2 Diiodomethane (CH₂I₂) Zn + Zn(Cu) or Et₂Zn CH2I2->Zn Carbenoid Zinc Carbenoid (ICH₂ZnI) Zn->Carbenoid Product_A Cyclopropane Product Carbenoid->Product_A [2+1] Cycloaddition Alkene Alkene Substrate Alkene->Product_A ICM_CP This compound Activator + Radical Initiator or Transition Metal ICM_CP->Activator Radical Cyclopropylmethyl Radical / Complex Activator->Radical Product_B Spirocyclic Product Radical->Product_B Intramolecular Cyclization Acceptor Tethered Radical Acceptor (e.g., Alkene) Acceptor->Product_B G cluster_workflow General Laboratory Workflow Setup 1. Inert Atmosphere Setup (N₂ or Ar, Flame-dried glassware) Addition 2. Reagent Addition (Substrate, Solvent, Reagents via Syringe) Setup->Addition Temp 3. Temperature Control (Ice Bath or Heating Mantle) Addition->Temp Monitor 4. Reaction Monitoring (TLC, GC-MS) Temp->Monitor Quench 5. Reaction Quenching (e.g., sat. NH₄Cl aq.) Monitor->Quench Workup 6. Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purify 7. Purification (Column Chromatography) Workup->Purify

References

A Comparative Guide to Cyclopropanation Strategies: The Furukawa Modification versus (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropane motif is a cornerstone in modern medicinal chemistry and natural product synthesis, prized for its unique conformational constraints and metabolic stability. Consequently, the efficient and stereoselective construction of this three-membered ring is of paramount importance. Among the arsenal of synthetic methods, the Simmons-Smith reaction and its variants have long been favored for their reliability. This guide provides an in-depth comparison of the widely-used Furukawa modification of the Simmons-Smith reaction and the utility of (Iodomethyl)cyclopropane, clarifying their distinct roles and applications in contemporary organic synthesis.

The Simmons-Smith Reaction and the Advent of the Furukawa Modification

The classic Simmons-Smith reaction, first reported in 1958, utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid, which then transfers a methylene group to an alkene stereospecifically.[1] While groundbreaking, the heterogeneous nature of the zinc-copper couple can lead to issues with reproducibility.

In 1966, Furukawa and co-workers introduced a significant improvement by replacing the zinc-copper couple with diethylzinc (Et₂Zn).[1] This homogeneous system, known as the Furukawa modification, generates the active cyclopropanating agent, ethyl(iodomethyl)zinc (EtZnCH₂I), in situ from the reaction of diethylzinc and diiodomethane. This modification often results in higher yields, better reproducibility, and enhanced reactivity, particularly for challenging substrates.[2]

Mechanistic Overview of the Furukawa Modification

The Furukawa modification proceeds via a concerted mechanism, often depicted as a "butterfly" transition state.[3] The zinc carbenoid coordinates to the alkene, and the methylene group is transferred to the double bond in a single step. This concerted pathway accounts for the observed stereospecificity of the reaction, wherein the stereochemistry of the starting alkene is retained in the cyclopropane product.

Furukawa_Mechanism cluster_reagents Reagent Formation cluster_cyclopropanation Cyclopropanation Et2Zn Et₂Zn EtZnCH2I EtZnCH₂I (Furukawa Reagent) Et2Zn->EtZnCH2I + CH2I2 CH₂I₂ CH2I2->EtZnCH2I TransitionState Butterfly Transition State EtZnCH2I->TransitionState Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane Byproduct EtZnI TransitionState->Byproduct

Caption: Mechanism of the Furukawa Modification.

Substrate Scope and Directing Effects

The Furukawa reagent is particularly effective for the cyclopropanation of electron-rich olefins, such as enol ethers.[2] A key feature of this system is its susceptibility to directing effects from Lewis basic functional groups, most notably hydroxyl groups. In the cyclopropanation of allylic and homoallylic alcohols, the zinc reagent coordinates to the oxygen atom, leading to the delivery of the methylene group to the syn face of the double bond with high diastereoselectivity.[4]

However, the electrophilic nature of the zinc carbenoid renders the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds, more challenging.[5] While the reaction can be sluggish, the use of additives or catalysts can facilitate the cyclopropanation of these less reactive substrates.[5]

This compound: A Versatile Building Block, Not a Direct Cyclopropanating Agent

In contrast to the in-situ generated Furukawa reagent, this compound is a stable, isolable compound.[6] While its name might suggest a role in transferring a cyclopropylmethyl group, its primary utility in organic synthesis is not as a direct cyclopropanating agent for alkenes in the Simmons-Smith fashion. Instead, it serves as a valuable building block for introducing the cyclopropylmethyl moiety through different reaction pathways.

Reactivity of this compound

The reactivity of this compound is dominated by the carbon-iodine bond. It readily participates in reactions typical of primary alkyl iodides, including:

  • Nucleophilic Substitution: It can be used to introduce the cyclopropylmethyl group by reaction with various nucleophiles.

  • Coupling Reactions: It is a suitable substrate for cross-coupling reactions, such as Suzuki and Negishi couplings, to form C-C bonds.

  • Radical Reactions: Under radical conditions, this compound can act as a precursor to the cyclopropylmethyl radical, which can then engage in subsequent transformations, such as radical [3+2] cycloadditions with alkenes to form five-membered rings.[7][8]

It is this propensity to undergo ring-opening under certain conditions that distinguishes its reactivity from the concerted methylene transfer of Simmons-Smith type reagents.

Performance Comparison: A Tale of Two Synthetic Roles

A direct experimental comparison of this compound and the Furukawa modification for the cyclopropanation of a simple alkene is not applicable, as they serve fundamentally different synthetic purposes. The following table summarizes their distinct characteristics and applications.

FeatureFurukawa's Modification (Et₂Zn/CH₂I₂)This compound
Primary Function In-situ generation of a zinc carbenoid for the cyclopropanation of alkenes.A stable building block for introducing the cyclopropylmethyl group.
Reagent Type A reagent system for methylene (CH₂) transfer.An alkyl iodide for substitution, coupling, and radical reactions.
Reaction with Alkenes Concerted [2+1] cycloaddition to form a cyclopropane.Primarily undergoes radical addition/cycloaddition to form larger rings.[7]
Stereochemistry Stereospecific; retains the stereochemistry of the alkene.Not applicable for direct cyclopropanation.
Substrate Scope Broad for electron-rich alkenes; directing effects from hydroxyl groups.[2][4]Wide range of nucleophiles and coupling partners.
Preparation & Stability Reagent is generated in situ. Diethylzinc is pyrophoric and requires careful handling.A stable, commercially available liquid.[6][9]
Safety Diethylzinc is highly pyrophoric and moisture-sensitive.[10]Flammable liquid; suspected of causing genetic defects.[11]

Experimental Protocols

Protocol for Cyclopropanation of an Allylic Alcohol using the Furukawa Modification

Objective: To synthesize (2-methylcyclopropyl)methanol from but-2-en-1-ol.

Materials:

  • But-2-en-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of but-2-en-1-ol (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 equiv) via the dropping funnel over 30 minutes.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of diiodomethane (2.5 equiv) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (2-methylcyclopropyl)methanol.

Furukawa_Protocol cluster_setup Reaction Setup cluster_reaction Cyclopropanation cluster_workup Workup & Purification Start Dissolve Allylic Alcohol in DCM Cool Cool to 0 °C Start->Cool Add_Et2Zn Add Diethylzinc Cool->Add_Et2Zn Stir1 Stir at 0 °C Add_Et2Zn->Stir1 Add_CH2I2 Add Diiodomethane Stir1->Add_CH2I2 Warm Warm to RT & Stir Add_CH2I2->Warm Quench Quench with NH₄Cl (aq) Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental workflow for Furukawa cyclopropanation.

Protocol for a Representative Reaction of this compound: Nucleophilic Substitution

Objective: To synthesize N-(cyclopropylmethyl)aniline.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask, add aniline (1.0 equiv), potassium carbonate (2.0 equiv), and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(cyclopropylmethyl)aniline.

Conclusion and Future Perspectives

The Furukawa modification of the Simmons-Smith reaction is a powerful and reliable method for the stereospecific cyclopropanation of alkenes. Its homogeneous nature and the directing effect of Lewis basic groups make it a highly valuable tool in organic synthesis. In contrast, this compound is not a direct cyclopropanating agent but rather a versatile building block for introducing the cyclopropylmethyl motif via a range of standard organic transformations.

For researchers and drug development professionals, understanding the distinct reactivity profiles of these reagents is crucial for strategic synthetic planning. The choice between generating a cyclopropane ring from an alkene or introducing a pre-formed cyclopropylmethyl group will depend on the specific target molecule and the overall synthetic strategy. Future developments in this area may focus on expanding the substrate scope of cyclopropanation reactions to include more electron-deficient systems under mild conditions and discovering new applications for functionalized cyclopropane building blocks like this compound.

References

A Comparative Guide to Cyclopropanation Reagents: The Superiority of Carbenoid Precursors Over Diazomethane

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropane motif is a cornerstone in modern medicinal chemistry and natural product synthesis.[1][2] Its unique conformational constraints and electronic properties impart valuable characteristics to bioactive molecules, including enhanced metabolic stability and binding affinity. The creation of this strained, three-membered ring, however, requires highly energetic reagents. For decades, diazomethane served as a primary tool for this transformation, but its extreme hazards have driven the scientific community towards safer, more reliable alternatives.

This guide provides an in-depth comparison between the classical diazomethane method and the modern carbenoid-based approach, exemplified by the Simmons-Smith reaction which utilizes diiodomethane, a precursor to an organozinc carbenoid. We will demonstrate through mechanistic insights, comparative data, and established protocols why carbenoid-based methods represent a significant advancement in safety, control, and practicality for researchers in drug development and synthetic chemistry.

The Legacy Reagent: Cyclopropanation with Diazomethane

Diazomethane (CH₂N₂) is the simplest diazo compound and a potent methylene-transfer agent.[3] Its utility in cyclopropanation stems from its ability to generate methylene (CH₂), the simplest carbene, upon thermal, photolytic, or metal-catalyzed decomposition.[4][5]

Mechanism: The reaction typically proceeds via the in situ generation of a highly reactive singlet carbene, which then adds to an alkene in a concerted, stereospecific fashion.[4] Alternatively, the reaction can involve a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which subsequently expels nitrogen gas (N₂) to yield the cyclopropane.[2]

While effective, the practical application of diazomethane is severely limited by an overwhelming list of operational hazards.

The Inherent Dangers of Diazomethane
  • Extreme Toxicity: Diazomethane is a highly toxic and volatile yellow gas.[6] Inhalation can cause severe irritation to the respiratory tract, leading to potentially fatal pulmonary edema.[7][8] The Occupational Safety and Health Administration (OSHA) has set a very low permissible exposure limit of 0.2 ppm, highlighting its significant health risk.[9][10] It is also a suspected human carcinogen.[9]

  • Severe Explosion Hazard: Diazomethane is notoriously explosive and can detonate with shocking ease.[3][10][11] Detonations can be triggered by:

    • Heat: Explodes when heated above 100 °C.[8]

    • Light: Exposure to sunlight or strong artificial light can initiate an explosion.[12][13]

    • Physical Shock and Friction: It is sensitive to shock and friction.[9]

    • Rough Surfaces: Contact with sharp edges, such as ground-glass joints or even scratches in glassware, can cause detonation.[6][7][8]

  • Complex Handling and Preparation: Due to its instability, diazomethane cannot be commercially purchased or stored.[6][10] It must be prepared in situ immediately before use, employing specialized equipment like flame-polished glassware to avoid rough surfaces.[7][13] The entire process must be conducted within a chemical fume hood behind a blast shield, with rigorous adherence to safety protocols.[6]

These profound safety concerns make diazomethane an unsuitable reagent for scalable, routine, or discovery-phase research where safety and efficiency are paramount.

The Modern Alternative: Carbenoid-Based Cyclopropanation

The limitations of diazomethane led to the development of carbenoid reagents, which offer the reactivity of a carbene without the hazards of handling the free, uncomplexed species. The most prominent of these methods is the Simmons-Smith reaction . This reaction utilizes diiodomethane (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which acts as the methylene-transfer agent.[5][14][15]

Mechanism: The Simmons-Smith reaction is a stereospecific process that proceeds through a concerted "butterfly" transition state.[16] The carbenoid delivers the methylene group to the alkene face in a single step, ensuring that the stereochemistry of the starting alkene is perfectly retained in the cyclopropane product.[1]

Caption: Mechanism of Simmons-Smith Cyclopropanation.

Key Advantages of the Simmons-Smith Approach
  • Superior Safety Profile: Diiodomethane is a stable, non-explosive liquid that can be handled using standard laboratory procedures.[15] It does not share the extreme toxicity or explosive sensitivity of diazomethane, representing a monumental leap forward in operational safety.

  • Ease of Handling and Storage: Unlike diazomethane, diiodomethane is commercially available and can be stored for extended periods, eliminating the need for hazardous in situ generation and specialized glassware.

  • High Stereospecificity and Control: The concerted mechanism ensures that the reaction is highly stereospecific. A cis-alkene will exclusively yield a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-product.[1] The carbenoid is also less reactive than a free carbene, resulting in cleaner reactions with fewer side products.[11]

  • Broad Functional Group Tolerance: The Simmons-Smith reaction is compatible with a wide array of functional groups, including alcohols, ethers, alkynes, and carbonyls, making it a versatile tool for complex molecule synthesis.[15]

Performance Comparison at a Glance

The following table summarizes the critical differences between cyclopropanation using diazomethane versus the Simmons-Smith carbenoid approach.

FeatureDiazomethaneSimmons-Smith Reagent (CH₂I₂/Zn-Cu)
Reagent State Highly toxic, explosive yellow gas[6][8]Non-explosive liquid (CH₂I₂) and solid metal
Toxicity Extremely high; 0.2 ppm exposure limit[9][10]Moderate; standard handling precautions apply
Explosivity Severe risk; sensitive to shock, light, heat, rough surfaces[7][8][13]None
Handling Requires in situ generation, blast shields, specialized glassware[6][7]Standard laboratory glassware and techniques
Storage Cannot be stored; must be used immediately[6][17]Diiodomethane is a stable, storable liquid
Reaction Control Difficult; highly reactive free carbene can lead to side reactions[11]Excellent; selective carbenoid reduces side reactions
Stereospecificity Generally stereospecific for singlet carbenes[4]Highly stereospecific and reliable[1]
Yield (Cyclohexene) High, but variable and procedure-dependentGood to excellent (~50-90+%)[1]

Experimental Protocols

The contrast in safety and complexity is most evident when comparing the experimental procedures for each method.

Protocol 1: Cyclopropanation of Styrene with Diazomethane (Illustrative)

Disclaimer: This protocol is for informational purposes only and highlights extreme safety requirements. Diazomethane is exceptionally hazardous and should only be handled by trained personnel with appropriate safety measures in place.

Objective: To synthesize phenylcyclopropane from styrene using in situ generated diazomethane.

Materials:

  • N-methyl-N-nitrosourea (Diazald®)

  • Potassium hydroxide (KOH)

  • Styrene

  • Diethyl ether (anhydrous)

  • Palladium(II) acetate (catalyst)

  • Specialized diazomethane generation kit with flame-polished joints

  • Blast shield, heavy gloves, face shield

Procedure:

  • Apparatus Setup: Assemble the diazomethane generation apparatus inside a certified chemical fume hood behind a blast shield. All glassware must have flame-polished joints.[6][13]

  • Reagent Preparation: In the reaction flask, dissolve styrene and a catalytic amount of palladium(II) acetate in diethyl ether. Cool the receiving flask in an ice bath.

  • Diazomethane Generation: In the dropping funnel of the generation apparatus, prepare a solution of Diazald® in diethyl ether. In the generation flask, place a cold solution of aqueous KOH.

  • Reaction: Slowly add the Diazald® solution to the stirring KOH solution. The yellow diazomethane gas will co-distill with ether into the receiving flask containing the styrene solution. Nitrogen gas will be evolved.

  • Monitoring: The reaction is monitored by the disappearance of the yellow color of diazomethane and the cessation of nitrogen evolution.

  • Quenching: Crucially , any excess diazomethane must be quenched before workup. Slowly add drops of acetic acid until the yellow color disappears and gas evolution stops.[6]

  • Workup: Once quenched, the reaction mixture can be washed with water, dried over a non-acidic drying agent (e.g., K₂CO₃), and concentrated. The product is then purified by chromatography.

G cluster_prep Preparation (High Hazard Area) cluster_reaction Reaction (Continuous Monitoring) cluster_workup Workup (Critical Safety Step) N1 Assemble Specialized Glassware Behind Blast Shield N2 Charge Reaction Flask (Alkene, Catalyst) N1->N2 N3 Prepare Diazald® & KOH Solutions N2->N3 N4 Slowly Add Diazald® to KOH to Generate CH₂N₂ Gas N3->N4 N5 Distill CH₂N₂ Gas into Reaction Flask N4->N5 N6 Monitor for Color Change & Gas Evolution N5->N6 N7 QUENCH Excess CH₂N₂ with Acetic Acid (Verify Complete) N6->N7 N8 Standard Aqueous Workup N7->N8 N9 Purification N8->N9

Caption: High-Hazard Workflow for Diazomethane Use.

Protocol 2: Simmons-Smith Cyclopropanation of Styrene

Objective: To synthesize phenylcyclopropane from styrene using diiodomethane and a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Styrene

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Activation of Zinc: In a round-bottom flask under a nitrogen atmosphere, add zinc dust and a small amount of CuCl. Heat the mixture gently under vacuum to activate the zinc, then cool to room temperature. This forms the zinc-copper couple.

  • Reaction Setup: Add anhydrous diethyl ether to the flask containing the Zn-Cu couple.

  • Addition of Reagents: Add diiodomethane to the flask, followed by the styrene. The reaction is often initiated with gentle heating or sonication.

  • Reaction: Stir the mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Filter the mixture to remove solids and extract the filtrate with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

While diazomethane played a historical role in the development of cyclopropanation chemistry, its extreme toxicity and explosive nature render it obsolete for most modern applications. The development of carbenoid-based methods, particularly the Simmons-Smith reaction, has provided a vastly superior alternative. The use of storable, non-explosive, and less toxic reagents like diiodomethane dramatically improves laboratory safety, simplifies experimental procedures, and enhances reaction control. For researchers, scientists, and drug development professionals, the choice is clear: carbenoid-based cyclopropanation is the authoritative, reliable, and responsible method for synthesizing the valuable cyclopropane motif.

References

A Comparative Analysis of Mass Spectrometry Fragmentation in (Iodomethyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction

In the landscape of pharmaceutical development and materials science, the structural elucidation of novel chemical entities is a cornerstone of progress. (Iodomethyl)cyclopropane and its derivatives represent a class of compounds with significant synthetic utility, acting as versatile building blocks due to the unique reactivity of the strained cyclopropyl ring and the iodo-substituent. Understanding their behavior under mass spectrometric analysis, particularly through Electron Ionization (EI), is critical for their identification, characterization, and quality control.

This guide provides an in-depth analysis of the predicted fragmentation patterns of this compound. Due to a scarcity of published literature on this specific molecule, this guide employs a first-principles approach, drawing comparisons with the well-documented fragmentation of analogous structures, namely iodoalkanes and cyclopropane derivatives. By synthesizing these established principles, we can construct a reliable and predictive framework for interpreting the mass spectra of this compound class. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of fragmentation chemistry.

The Foundation: Principles of Electron Ionization Fragmentation

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, typically using 70 electron volts (eV) of energy.[1][2] This excess energy induces not only ionization to form a molecular ion (M⁺˙) but also extensive fragmentation.[2][3] The resulting fragmentation pattern is a reproducible "fingerprint" that provides rich structural information.[2] The pathways of fragmentation are governed by fundamental chemical principles, primarily the relative stability of the resulting charged fragments (cations) and neutral losses (radicals or stable molecules).[4][5]

Two key fragmentation reactions relevant to this compound are:

  • Simple Bond Cleavage: The scission of a single bond. In EI, this can be homolytic (each atom retains one electron) or heterolytic (one atom retains both electrons).[4]

  • Rearrangement Reactions: More complex processes involving the migration of atoms (often hydrogen) prior to or during fragmentation.

Predicted Fragmentation Pathways of this compound

The structure of this compound suggests several competing fragmentation pathways. The molecular weight of the parent molecule (C₄H₇I) is 181.99 g/mol . The molecular ion peak, [C₄H₇I]⁺˙, is expected at an m/z of 182.

Pathway 1: Facile Carbon-Iodine Bond Cleavage

The carbon-iodine (C-I) bond is the weakest covalent bond in the molecule. Iodoalkanes are well-known to predominantly fragment via the loss of the iodine atom.[6] This heterolytic cleavage results in the formation of a carbocation and an iodine radical.

[C₄H₇I]⁺˙ → [C₄H₇]⁺ + I•

This pathway is predicted to be highly favorable, leading to a prominent, and likely the base peak , at m/z 55 . This ion corresponds to the cyclopropylmethyl cation. The stability of this primary carbocation is enhanced by the ability of the cyclopropyl ring to stabilize an adjacent positive charge through its unique electronic structure.

Pathway 2: Fragmentation of the Cyclopropane Ring

The three-membered ring of cyclopropane is highly strained. Upon ionization, the molecular ion can undergo ring-opening and subsequent fragmentation. The parent cyclopropane molecule shows a strong molecular ion peak at m/z 42, which is often the base peak.[7][8][9] A key fragmentation is the loss of a hydrogen atom to form the stable cyclopropenyl cation at m/z 41.[7]

For this compound, ring fragmentation could occur from the molecular ion or after the initial loss of iodine.

  • From the Molecular Ion (m/z 182): Loss of a neutral ethene molecule (C₂H₄, 28 Da) is a characteristic fragmentation of the cyclopropane ring.[10] [C₄H₇I]⁺˙ → [C₂H₃I]⁺˙ + C₂H₄ This would result in a peak at m/z 154 .

  • From the Cyclopropylmethyl Cation (m/z 55): This ion can rearrange and lose ethene. [C₄H₇]⁺ → [C₂H₃]⁺ + C₂H₄ This would produce a vinyl cation at m/z 27 .

Pathway 3: Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to a functional group.[4][5] In this case, it would be the C-C bond between the cyclopropyl ring and the iodomethyl group.

[C₄H₇I]⁺˙ → [C₃H₅]⁺ + CH₂I•

This pathway would generate the cyclopropyl cation at m/z 41 . This is a known stable fragment in the mass spectrum of cyclopropane itself.[7] The alternative cleavage, forming [CH₂I]⁺ (m/z 141), is also possible.

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways predicted for this compound.

G M [C₄H₇I]⁺˙ m/z 182 (Molecular Ion) M_minus_I [C₄H₇]⁺ m/z 55 (Base Peak) M->M_minus_I - I• M_minus_ethene [C₂H₃I]⁺˙ m/z 154 M->M_minus_ethene - C₂H₄ C3H5 [C₃H₅]⁺ m/z 41 M->C3H5 - CH₂I• (α-cleavage) C2H3 [C₂H₃]⁺ m/z 27 M_minus_I->C2H3 - C₂H₄

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Fragments

m/zProposed Ion StructureFragment NamePathwayPredicted Intensity
182[C₄H₇I]⁺˙Molecular Ion-Low to Medium
55 [C₄H₇]⁺ Cyclopropylmethyl Cation C-I Cleavage High (Base Peak)
41[C₃H₅]⁺Cyclopropyl CationAlpha-CleavageMedium to High
154[C₂H₃I]⁺˙Iodoethene Radical CationRing CleavageLow
27[C₂H₃]⁺Vinyl CationRing Cleavage from m/z 55Medium
127[I]⁺Iodine Cation-Possible, Low
141[CH₂I]⁺Iodomethyl CationAlpha-CleavageLow

Comparative Guide: this compound vs. Alternatives

The fragmentation pattern of this compound is best understood in the context of its analogs. Below, we compare its expected spectrum to that of other halomethylcyclopropanes and a less-strained cyclic iodoalkane.

Comparison with Other Halomethylcyclopropanes

The primary difference between iodo-, bromo-, and chloro- derivatives in mass spectrometry lies in the natural isotopic abundances of the halogens and the carbon-halogen bond strength.

  • Chlorine: Exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[6] This results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.

  • Bromine: Exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio.[6] This gives an M+2 peak of nearly equal intensity to the molecular ion peak.

  • Iodine: Is essentially monoisotopic (¹²⁷I), resulting in no significant M+2 peak.[6]

The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the tendency to lose the halogen atom increases down the group. We would predict the [M-X]⁺ peak to be most abundant for the iodo- derivative.

CompoundMolecular Ion (M⁺˙)M+2 PeakKey Fragment [M-X]⁺Relative Abundance of [M-X]⁺
(Chloromethyl)cyclopropanem/z 90Yes (3:1 ratio)m/z 55Medium
(Bromomethyl)cyclopropanem/z 134/136Yes (1:1 ratio)m/z 55High
This compound m/z 182 No m/z 55 Very High (Base Peak)
Comparison with Iodocyclohexane

Comparing this compound to a larger, non-strained ring system like iodocyclohexane highlights the influence of the cyclopropyl ring.

  • Iodocyclohexane (m/z 210): Like other iodoalkanes, it will readily lose the iodine atom to form the cyclohexyl cation at m/z 83 ([M-127]⁺). This is often the base peak. The subsequent fragmentation of the six-membered ring proceeds through the loss of ethene (C₂H₄) to give a fragment at m/z 55 .

  • This compound (m/z 182): The initial loss of iodine gives a fragment at m/z 55 . The key difference is the starting point of the main carbocation fragment. The unique fragmentation of the strained three-membered ring (e.g., formation of m/z 41) will not be observed in the iodocyclohexane spectrum.

This comparison demonstrates that while the C-I cleavage is a common dominant feature, the subsequent fragmentation of the cyclic core provides the structural fingerprint to differentiate between isomers and ring systems.

Experimental Protocol: GC-EI-MS Analysis

This section provides a standardized protocol for the analysis of this compound derivatives.

Objective: To obtain a reproducible electron ionization mass spectrum for structural confirmation and purity assessment.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Single Quadrupole or Time-of-Flight).

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm stock solution of the this compound derivative in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a working concentration of 1-10 ppm.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Interface Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.[11]

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 25 - 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent baseline region.

    • Identify the molecular ion and major fragment ions. Compare the observed pattern with the predicted fragmentation pathways and reference spectra from analogous compounds.

Workflow for Fragmentation Analysis

G cluster_0 Sample Analysis cluster_1 Data Interpretation SamplePrep 1. Sample Preparation (1-10 ppm in DCM) GC_MS 2. GC-EI-MS Analysis (70 eV, Full Scan) SamplePrep->GC_MS Extract 3. Extract Mass Spectrum GC_MS->Extract Identify_M 4. Identify Molecular Ion (m/z 182) Extract->Identify_M Identify_Fragments 5. Identify Key Fragments (m/z 55, 41, etc.) Identify_M->Identify_Fragments Compare 6. Compare with Predicted Pathways & Analogs Identify_Fragments->Compare Structure 7. Confirm Structure Compare->Structure

Caption: Standard workflow for the analysis and structural confirmation of this compound derivatives.

Conclusion

The mass spectrometric fragmentation of this compound under Electron Ionization is predicted to be dominated by the facile cleavage of the weak carbon-iodine bond, leading to a characteristic and abundant base peak at m/z 55, corresponding to the cyclopropylmethyl cation. Secondary fragmentation pathways, including alpha-cleavage and ring opening, provide further structural confirmation, yielding significant ions at m/z 41 and 27.

By comparing these predicted patterns with those of chloro- and bromo- analogs, as well as less-strained cyclic iodoalkanes, a clear and distinctive fragmentation fingerprint emerges. The absence of an M+2 peak distinguishes it from other halo-derivatives, while the specific fragments derived from the strained ring differentiate it from larger cycloalkanes. This guide provides a robust framework for researchers to confidently identify and characterize this important class of synthetic intermediates.

References

A Senior Application Scientist's Guide to Cyclopropanation: A Comparative Study of Key Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropane ring, a strained three-membered carbocycle, is a cornerstone motif in modern drug discovery.[1][2][3] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3][4] Consequently, the efficient and stereoselective synthesis of this moiety is a critical task for researchers in medicinal chemistry and process development.[1][4] This guide provides an in-depth comparative analysis of the most prevalent cyclopropanating agents, grounded in mechanistic principles and supported by experimental data, to empower scientists in selecting the optimal strategy for their synthetic challenges.

The Carbenoid Approach: Simmons-Smith and its Progeny

The Simmons-Smith reaction is a classic and highly reliable method for the stereospecific conversion of alkenes to cyclopropanes.[4][5] It operates not with a free carbene, but with a carbenoid—a metal-associated species that tempers the reactivity of the methylene unit, enhancing selectivity.[2][6][7]

Mechanism and Key Reagents

The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[2][8][9][10] The carbenoid then delivers the methylene group to the alkene in a concerted, cheletropic fashion, meaning both new C-C bonds form simultaneously.[10][11][12] This concerted mechanism is the root of the reaction's stereospecificity: the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[8][9][11]

A crucial feature is the ability of nearby hydroxyl groups to direct the cyclopropanation to the syn face of the double bond, a powerful tool for diastereoselective synthesis in complex molecules like allylic alcohols.[6]

Fig 1. Simplified workflow of the Simmons-Smith reaction.
Variants and Improvements

The classic Zn-Cu couple can be inconsistent. The Furukawa modification , which employs diethylzinc (Et₂Zn), offers greater reproducibility and higher yields.[4][9] Other modifications focus on creating more reactive or tunable zinc reagents to cyclopropanate even unfunctionalized alkenes efficiently.[6][9]

  • Advantages : High stereospecificity, excellent functional group tolerance, predictable diastereoselectivity with directing groups, and a significantly better safety profile than diazomethane-based methods.[4][11]

  • Disadvantages : The cost of diiodomethane can be a drawback for large-scale synthesis, and the reaction can be sensitive to the quality and activation of the zinc.[9] Diethylzinc, used in the Furukawa modification, is pyrophoric and requires careful handling.[11]

Diazo Compounds: Versatility at a Price

Diazo compounds, particularly diazomethane (CH₂N₂) and ethyl diazoacetate (EDA), are potent precursors for generating carbenes for cyclopropanation.[2][13][14] These methods can be broadly categorized into metal-catalyzed, photochemical, and thermal approaches.

Transition Metal-Catalyzed Cyclopropanation

This is the most powerful and widely used diazo-based method.[15] Transition metals like rhodium(II) and copper(I) complexes catalyze the decomposition of diazo compounds, generating a metal carbene intermediate.[4][15] This intermediate is more selective than a free carbene and reacts with alkenes to form cyclopropanes.[15][16]

The mechanism involves the attack of the diazo compound on the metal catalyst, loss of dinitrogen (N₂), and subsequent transfer of the carbene to the alkene.[15] The great power of this method lies in the use of chiral ligands on the metal center, which can induce high levels of enantioselectivity, a critical capability for pharmaceutical development.[4][15]

Metal_Carbene_Cycle catalyst [M] Catalyst (e.g., Rh₂(OAc)₄) metal_carbene Metal Carbene [M]=CHR catalyst->metal_carbene + R-CHN₂ product Cyclopropane catalyst->product diazo R-CHN₂ diazo->catalyst n2 N₂ metal_carbene->catalyst + Alkene, - Product metal_carbene->dummy1 - N₂ alkene Alkene alkene->metal_carbene

Fig 2. Catalytic cycle for transition metal-mediated cyclopropanation.
Photochemical and Thermal Methods

Irradiation or heating of diazomethane can generate a "free" methylene carbene.[8] This highly reactive species adds to alkenes, but the reaction is often difficult to control and can lead to side reactions.[8] While historically important, these methods are less common in modern synthesis due to poor selectivity and the significant safety hazards of neat diazomethane.

Safety: The Elephant in the Room

Diazomethane is the primary concern. It is a highly toxic and explosive gas.[8][11][17] Accidental detonation can be triggered by rough surfaces (like ground-glass joints), heat, or strong light.[8] Modern approaches drastically mitigate these risks through in situ generation or the use of continuous-flow reactors, which ensure that only tiny amounts of diazomethane are present at any given moment.[18][19] Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer alternative for many applications.[17]

  • Advantages : Broad substrate scope, access to a wide variety of substituted cyclopropanes, and the potential for high enantioselectivity using chiral catalysts.[4][15]

  • Disadvantages : Extreme toxicity and explosion hazard of diazomethane necessitates specialized handling procedures.[11][18] Precursor diazo compounds can also be unstable.[15]

The Kulinkovich Reaction: Cyclopropanols from Esters

The Kulinkovich reaction offers a unique and powerful route to 1-substituted cyclopropanols, which are versatile synthetic intermediates.[2][20] This method diverges from the typical alkene-plus-carbene strategy.

Mechanism and Scope

The reaction treats a carboxylic ester with a Grignard reagent (typically with β-hydrogens, like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst, such as Ti(Oi-Pr)₄.[20][21][22] The process involves the in situ formation of a titanacyclopropane intermediate from two equivalents of the Grignard reagent and the titanium catalyst.[21][23][24] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after workup.[20][21]

Kulinkovich_Mechanism Ti_alkoxide Ti(OR)₄ Dialkyl_Ti Dialkyltitanium species Ti_alkoxide->Dialkyl_Ti + Grignard Grignard 2 R'-CH₂CH₂MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Alkane Intermediate Oxatitanacyclopentane intermediate Titanacyclopropane->Intermediate + Ester Ester Ester (R''COOR''') Product Cyclopropanol Intermediate->Product Rearrangement & Workup

Fig 3. Key stages of the Kulinkovich reaction mechanism.
  • Advantages : Provides direct access to valuable cyclopropanol derivatives from readily available esters. The reaction proceeds under mild conditions.[22]

  • Disadvantages : Requires stoichiometric or catalytic amounts of a titanium reagent and multiple equivalents of a Grignard reagent. The substrate scope is limited to esters.

Comparative Performance Summary

The choice of cyclopropanating agent is dictated by the specific synthetic goal, substrate, and available resources. The table below provides a head-to-head comparison of the key methodologies.

FeatureSimmons-Smith & VariantsTransition Metal-Catalyzed (Diazo)Kulinkovich Reaction
Reagent Type Zinc Carbenoid (e.g., ICH₂ZnI)Metal Carbene (e.g., from EDA + Rh₂(OAc)₄)Titanacyclopropane
Substrate AlkenesAlkenesEsters
Product CyclopropanesSubstituted Cyclopropanes1-Substituted Cyclopropanols
Stereocontrol Stereospecific; Diastereoselective (with directing groups)Excellent Enantioselectivity (with chiral ligands)Good Diastereoselectivity
Functional Group Tolerance Very Good[4]Good to Excellent (catalyst dependent)Moderate (sensitive to acidic protons)
Key Advantage Safety, Reliability, Predictability[11]High Versatility, Asymmetric Catalysis[4][15]Unique access to cyclopropanols[20]
Major Drawback Reagent Cost (CH₂I₂), Pyrophoric Reagents (Et₂Zn)[9]Extreme Hazard of Diazomethane [8][17]Limited to esters, requires Grignard
Scalability GoodChallenging without flow chemistry[11][18]Moderate

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety standards.

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation

Protocol_Workflow start Start setup Inert Atmosphere Setup (N₂ or Ar, flame-dried glassware) start->setup reagents Charge flask with alkene and anhydrous solvent (e.g., DCM) setup->reagents cool Cool reaction to 0 °C (ice-water bath) reagents->cool add_et2zn Add Diethylzinc (Et₂Zn) dropwise via syringe cool->add_et2zn add_ch2i2 Add Diiodomethane (CH₂I₂) dropwise, maintain temp < 5 °C add_et2zn->add_ch2i2 react Warm to RT Stir for 12-24 h add_ch2i2->react quench Quench Reaction (Slowly add sat. aq. NH₄Cl at 0 °C) react->quench extract Workup (Separate layers, extract aqueous phase) quench->extract purify Purify (Dry organic layer, concentrate, column chromatography) extract->purify end End purify->end

Fig 4. General experimental workflow for cyclopropanation.
  • Setup : Under an inert atmosphere (Nitrogen or Argon), add the alkene (1.0 equiv) and anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add diethylzinc (1.1 equiv, typically 1.0 M in hexanes) dropwise via syringe. Stir for 15 minutes. Following this, add diiodomethane (1.2 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching : Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes.

  • Workup : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the cyclopropane product.[23]

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

CAUTION: This reaction should only be performed by trained personnel in a well-ventilated fume hood. Handle EDA with care.

  • Setup : To a flask containing the alkene (1.0 equiv) dissolved in a suitable anhydrous solvent (e.g., DCM or toluene), add the rhodium catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄, 0.5-1 mol%).

  • EDA Addition : Prepare a solution of ethyl diazoacetate (EDA, 1.1 equiv) in the same solvent. Using a syringe pump, add the EDA solution to the stirred alkene/catalyst mixture over several hours. A slow addition rate is critical to maintain a low concentration of the diazo compound and prevent dimerization.

  • Reaction : After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours or until N₂ evolution ceases and TLC analysis indicates completion.

  • Purification : Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography to isolate the cyclopropyl ester product.

Conclusion

The synthesis of cyclopropanes is a mature yet evolving field with a diverse toolkit available to the modern chemist.[25][26] The Simmons-Smith reaction and its variants remain the go-to methods for reliable, safe, and stereospecific cyclopropanation, especially when guided by directing groups.[4][5] For accessing a broader range of substituted and chiral cyclopropanes, transition metal-catalyzed decomposition of diazo compounds is unparalleled in its versatility, provided that appropriate safety measures for handling hazardous reagents are rigorously implemented.[11][15] Finally, the Kulinkovich reaction provides a unique and valuable pathway to cyclopropanols from esters, highlighting the power of mechanistically distinct strategies.[20][21] A thorough understanding of the mechanism, scope, and limitations of each agent is paramount for the successful incorporation of the valuable cyclopropane motif in the synthesis of next-generation therapeutics.

References

Cost-benefit analysis of using (Iodomethyl)cyclopropane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Cost-Benefit Analysis of (Iodomethyl)cyclopropane in Synthesis

For researchers, synthetic chemists, and professionals in drug development, the incorporation of the cyclopropylmethyl moiety is a well-established strategy for enhancing metabolic stability, modulating bioactivity, and improving the pharmacokinetic profiles of lead compounds. This compound has emerged as a primary reagent for introducing this valuable structural motif. However, the choice of a synthetic reagent is a critical decision dictated by a balance of reactivity, cost, availability, and safety.

This comprehensive guide offers a cost-benefit analysis of this compound, comparing its performance, cost, and handling requirements against viable alternatives. By synthesizing technical data with practical insights, this document serves as a decision-making tool for chemists aiming to optimize their synthetic routes.

This compound, also known as cyclopropylmethyl iodide, is a colorless to light yellow liquid at room temperature.[1] Its utility in organic synthesis is primarily centered on its function as an electrophile in nucleophilic substitution reactions.

The key to its reactivity lies in the carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻). The C-I bond is significantly weaker and more polarizable than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This inherent chemical property makes this compound a highly effective alkylating agent for a wide range of nucleophiles, including carbanions, amines, thiols, and alkoxides, often proceeding under milder conditions than its bromo or chloro counterparts.

However, the high reactivity of the cyclopropylmethyl system also presents a potential pitfall: the strained three-membered ring is susceptible to rearrangement via ring-opening, particularly under conditions that favor carbocation formation (SN1-type reactions).[2][3] Therefore, reaction conditions must be carefully controlled to favor a direct SN2 displacement pathway to preserve the cyclopropyl moiety.

Comparative Cost Analysis

The cost of starting materials is a critical factor in both academic research and process development. This compound is generally the most expensive of the common (halomethyl)cyclopropane reagents due to the higher cost of iodine.

Table 1: Cost Comparison of (Halomethyl)cyclopropanes (Research/Lab Scale)

ReagentSupplierCatalog NumberQuantityPrice (USD)Price per Gram (USD)
This compound TCI AmericaI11631 g$228.00$228.00
Thermo ScientificH35309.MD1 g~$72.90 (Price Check Required)[4]~$72.90
Sigma-Aldrich7134571 g$175.00$175.00
(Bromomethyl)cyclopropane Sigma-Aldrich2424035 g~$100.00 (Price Varies)~$20.00
(Chloromethyl)cyclopropane Sigma-AldrichC582095 g~$150.00 (Price Varies)~$30.00

Note: Prices are based on data available as of late 2025 and are subject to change. Bulk pricing can significantly alter the cost-per-gram. Some suppliers like ChemicalBook list bulk pricing as low as $1-7/kg, intended for industrial scale.[5]

The data clearly indicates that on a lab scale, this compound is substantially more expensive than its bromo- and chloro-analogs. This cost premium must be justified by a significant advantage in reactivity, yield, or simplification of the reaction process.

Performance vs. Alternatives: A Deeper Dive

The decision to use this compound should be weighed against other common methods for introducing the cyclopropyl or cyclopropylmethyl group.

(Bromomethyl)cyclopropane and (Chloromethyl)cyclopropane
  • Benefit: Lower cost and greater availability.

  • Drawback: Lower reactivity. Reactions with these reagents often require higher temperatures, stronger bases/nucleophiles, or longer reaction times. This can be detrimental for sensitive substrates, potentially leading to side reactions or decomposition. The (chloromethyl) derivative is the least reactive of the three.

The Simmons-Smith Reaction

A classic and powerful alternative for synthesizing cyclopropanes directly from alkenes. This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.

  • Benefit: A highly reliable and often stereospecific method for forming the cyclopropane ring itself. It avoids handling potentially unstable (halomethyl)cyclopropane reagents.

  • Drawback: It is not a method for introducing a pre-formed cyclopropylmethyl group. It requires an alkene precursor and involves a multi-component reaction system. The preparation of the activated zinc can be variable. A study by Denmark and Edwards showed that (chloromethyl)zinc reagents can be more reactive than their iodomethyl counterparts, with solvent choice being a critical factor for success.[6]

The following diagram illustrates a decision-making workflow for selecting an appropriate cyclopropanation strategy.

G start Goal: Introduce Cyclopropyl Moiety q1 Is the goal to form a cyclopropane ring from an alkene? start->q1 q2 Is the substrate sensitive to harsh conditions? q1->q2 No, need to attach -CH2-Cyclopropane reagent_ss Simmons-Smith Reaction (CH2I2 + Zn/Cu) q1->reagent_ss Yes q3 Is cost the primary constraint? q2->q3 No reagent_iodo This compound q2->reagent_iodo Yes q3->reagent_iodo No, highest yield/ reactivity is key reagent_bromo (Bromomethyl)cyclopropane q3->reagent_bromo Yes

Caption: Decision workflow for selecting a cyclopropanation reagent.

Experimental Protocol: A Case Study

This section provides a representative protocol for the N-alkylation of an amine using this compound, a common transformation in medicinal chemistry.

Objective: Synthesize N-(cyclopropylmethyl)aniline.

Reaction Scheme:

G cluster_reaction aniline Aniline plus1 + aniline->plus1 reagent This compound plus1->reagent arrow product N-(cyclopropylmethyl)aniline reagent->product K2CO3, DMF 60 °C conditions K2CO3, DMF 60 °C

Caption: N-alkylation of aniline with this compound.

Materials:

  • Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate.

  • Reagent Addition: Add anhydrous DMF to the flask, followed by aniline. Stir the suspension for 10 minutes at room temperature.

  • Alkylating Agent: Add this compound dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate acts as a mild base to deprotonate the aniline, generating the nucleophilic amide anion in situ without causing decomposition of the alkyl iodide. Using a slight excess (1.1 eq) of the expensive iodide ensures complete consumption of the starting aniline.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is a flammable liquid and vapor (H226).[1] It causes skin and serious eye irritation (H315, H319) and is suspected of causing genetic defects (H341).[7]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9] The product is light-sensitive and should be stored in a dark place, with some suppliers recommending temperatures below 15°C.

Conclusion and Recommendations

The cost-benefit analysis of this compound hinges on a trade-off between price and reactivity.

  • Choose this compound when:

    • The substrate is sensitive and requires mild reaction conditions.

    • Maximizing yield and minimizing reaction time are the highest priorities.

    • The higher cost is justifiable for the specific synthetic step, particularly in late-stage synthesis or when dealing with precious materials.

  • Consider alternatives when:

    • Cost is a primary driver, especially for large-scale synthesis.

    • The substrate is robust and can tolerate the more forcing conditions required for bromo- or chloro-analogs.

    • The synthetic goal is to form the cyclopropane ring from an alkene, in which case a Simmons-Smith type reaction is more appropriate.

Ultimately, this compound remains a premier reagent for the direct introduction of the cyclopropylmethyl group due to its superior reactivity. For researchers and drug development professionals, its higher cost can often be justified by the clean, efficient, and high-yielding transformations it enables, which can accelerate discovery timelines and simplify purification processes.

References

A Researcher's Guide to DFT Studies on the Transition State of (Iodomethyl)cyclopropane Reactions: Methods, Accuracy, and Practical Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Utility and Mechanistic Complexity of (Iodomethyl)cyclopropane

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to the highly reactive cyclopropylcarbinyl radical. This intermediate is notable for its extremely rapid, ring-opening rearrangement to the homoallyl radical. This reactivity has been harnessed in various synthetic methodologies, including radical [3+2] cycloadditions to form functionalized cyclopentane derivatives[1]. The utility of this compound and its derivatives in synthesis is intrinsically linked to the intricate details of its reaction mechanisms, particularly the energetics of the transition states involved.

The reaction cascade initiated by the cleavage of the carbon-iodine bond in this compound is a fascinating case study in reaction dynamics. Experimental studies have shown that the ring-opening of the cyclopropylcarbinyl radical is so fast that the radical itself is often not directly observed, even at cryogenic temperatures[2]. Instead, the ring-opened 3-buten-1-yl radical is the species that is typically trapped or engages in subsequent reactions[2]. This high reactivity underscores the importance of theoretical methods, such as Density Functional Theory (DFT), to probe the fleeting transition states and intermediates that govern the reaction pathways.

This guide provides a comprehensive comparison of DFT methods for studying the transition states of this compound reactions. We will delve into the nuances of choosing the right functional and basis set, provide a practical, step-by-step protocol for transition state calculations, and benchmark the reactivity of this compound against alternative radical precursors. This guide is intended for researchers, scientists, and drug development professionals who wish to apply computational chemistry to understand and predict the outcomes of these powerful radical reactions.

The Reaction Mechanism: A Two-Step Pathway

The primary reaction pathway for this compound under radical conditions involves two key steps: the homolytic cleavage of the C-I bond, followed by the ring-opening of the resulting cyclopropylcarbinyl radical.

Step 1: Homolytic Cleavage of the C-I Bond

The initiation of the reaction cascade is the cleavage of the relatively weak carbon-iodine bond to form the cyclopropylcarbinyl radical and an iodine radical. This step can be induced photochemically or thermally[2]. The bond dissociation energy (BDE) of the C-I bond is a critical parameter that dictates the facility of this process. While specific DFT studies on the C-I BDE of this compound are not abundant in the literature, it is expected to be in the range of other primary alkyl iodides, which is typically around 50-55 kcal/mol. This initial energy input is crucial for generating the key cyclopropylcarbinyl radical intermediate.

Step 2: The Ultrafast Ring-Opening of the Cyclopropylcarbinyl Radical

Once formed, the cyclopropylcarbinyl radical undergoes an extremely rapid ring-opening to form the more stable homoallyl (3-buten-1-yl) radical. This process is exothermic and has a very low activation barrier, making it a "radical clock" reaction—a reaction with a known rate constant that can be used to calibrate the rates of other radical reactions. The speed of this ring-opening is the defining characteristic of this compound's reactivity.

ReactionPathway Reactant This compound Intermediate Cyclopropylcarbinyl Radical + I• Reactant->Intermediate ΔE_act1 p1 Product Homoallyl Radical + I• Intermediate->Product ΔE_act2 p2 TS1 TS (C-I Cleavage) TS2 TS (Ring-Opening)

Caption: Overall reaction pathway for this compound.

Comparing Computational Approaches for Accuracy and Efficiency

The accuracy of DFT calculations for radical reactions, particularly for transition states, is highly dependent on the chosen functional and basis set. This section compares common computational methods and provides guidance for selecting the most appropriate approach.

Choosing the Right DFT Functional

The choice of the exchange-correlation functional is paramount for obtaining reliable energetic data. For radical reactions, functionals that can accurately describe electron correlation and dispersion are often preferred.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance between accuracy and computational cost. For the cyclopropylcarbinyl radical ring-opening, B3LYP has been shown to yield reasonable activation energies, although it can sometimes underestimate them compared to higher-level methods.

  • M06-2X (Minnesota Functional): This meta-hybrid GGA functional is highly recommended for main-group thermochemistry and kinetics. It generally provides more accurate barrier heights for pericyclic and radical reactions compared to B3LYP. Studies have shown that M06-2X can achieve near chemical accuracy for bond dissociation energies.

  • High-Level Ab Initio Methods (e.g., CCSD(T)): While not technically DFT, methods like Coupled Cluster with single, double, and perturbative triple excitations are considered the "gold standard" for accuracy. They are computationally very expensive and are typically used to benchmark the performance of DFT functionals. For the cyclopropylcarbinyl radical ring-opening, CCSD(T) calculations provide a valuable reference point.

MethodCalculated Activation Energy (kcal/mol) for Cyclopropylcarbinyl Ring-OpeningReference
Experimental ~7.0 [3]
B3LYP/6-31G5.4[2]
CBS-RAD//B3LYP/6-31G7.9[2]
G29.53[2]
CCSD(T)/cc-pVTZ//QCISD/cc-pVDZ9.70[2]

Causality Behind Method Choice: The data clearly shows that while B3LYP provides a qualitatively correct picture, it underestimates the activation barrier. Higher-level methods like G2 and CCSD(T) provide results in better agreement with each other, though they overestimate the experimental value. The CBS-RAD method, which is a composite approach, appears to give a very good estimate. For researchers balancing accuracy and computational cost, a functional like M06-2X, which is known to perform well for kinetics, would be a strong candidate, likely offering an improvement over B3LYP without the expense of CCSD(T). The choice of functional should be guided by the specific goals of the study; for qualitative trend analysis, B3LYP may suffice, while for quantitative predictions, a more robust functional or a high-level ab initio method is recommended.

The Importance of the Basis Set

The basis set describes the atomic orbitals used in the calculation. A larger, more flexible basis set will generally yield more accurate results but at a higher computational cost.

  • Pople-style basis sets (e.g., 6-31G, 6-311+G**): These are widely used and offer a good compromise between accuracy and efficiency. The addition of polarization () and diffuse (+) functions is crucial for accurately describing the electron distribution in transition states and radicals.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

  • def2-TZVP: This is a triple-zeta valence basis set with polarization functions that is known for its robustness and efficiency. It is a good choice for geometry optimizations and frequency calculations.

Recommendation: A good starting point for studying this compound reactions is the def2-TZVP basis set for geometry optimizations and frequency calculations. For higher accuracy in single-point energy calculations, a larger basis set like def2-TZVPP or cc-pVTZ can be employed.

Solvent Effects

For reactions occurring in solution, it is important to account for the effect of the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient ways to include bulk solvent effects and can significantly impact the calculated energetics.

Practical Guide: Performing a Transition State Calculation with ORCA

This section provides a step-by-step protocol for finding the transition state of the cyclopropylcarbinyl radical ring-opening using the ORCA quantum chemistry package. We will use the Nudged Elastic Band (NEB-TS) method, which is a robust approach for finding transition states given the reactant and product structures.

Workflow Start Start Opt_Reactant Optimize Reactant Geometry Start->Opt_Reactant Opt_Product Optimize Product Geometry Start->Opt_Product NEB_TS NEB-TS Calculation Opt_Reactant->NEB_TS Opt_Product->NEB_TS Verify_TS Verify Transition State (1 Imaginary Frequency) NEB_TS->Verify_TS End End Verify_TS->End

Caption: Computational workflow for finding a transition state.

Step-by-Step Protocol:

  • Prepare Reactant and Product Structures:

    • Create Cartesian coordinate files (.xyz) for the cyclopropylcarbinyl radical (reactant) and the homoallyl radical (product). Ensure that the atom numbering is consistent between the two files. This is crucial for the NEB-TS method to work correctly.

  • Optimize Reactant and Product Geometries:

    • Perform geometry optimizations for both the reactant and the product to find their minimum energy structures.

    • ORCA Input (reactant_opt.inp):

    • ORCA Input (product_opt.inp):

    • Run these calculations using the ORCA executable: orca reactant_opt.inp > reactant_opt.out

  • Perform the NEB-TS Calculation:

    • Use the optimized reactant and product geometries as input for the NEB-TS calculation.

    • ORCA Input (neb_ts.inp):

    • This input specifies a Nudged Elastic Band calculation with 8 intermediate images between the reactant and product. It will then optimize the highest energy image to find the transition state and perform a frequency calculation.

  • Verify the Transition State:

    • After the calculation is complete, inspect the output file (neb_ts.out).

    • A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-C bond breaking and the radical rearranging).

    • The output will contain a section titled "VIBRATIONAL FREQUENCIES". Check for a single negative frequency.

Benchmarking Against Alternatives: A Broader Perspective

While this compound is a potent precursor for homoallyl radicals, other reagents can also be used. DFT can be a powerful tool for comparing the efficiency of these alternatives.

  • (Bromomethyl)cyclopropane: The C-Br bond is stronger than the C-I bond, so higher temperatures or more energetic initiation methods would be required to generate the cyclopropylcarbinyl radical. DFT calculations of the C-Br bond dissociation energy would quantify this difference.

  • Vinylcyclopropanes: These can undergo radical-promoted ring-opening to generate homoallyl radicals. DFT studies can elucidate the mechanism and stereoselectivity of these reactions, providing a basis for comparison with the this compound route.

  • Cyclobutane Derivatives: Radical-induced ring-opening of cyclobutane derivatives, such as (bromomethyl)cyclobutane, can also lead to homoallylic radicals, albeit through a different rearrangement pathway (the cyclobutylcarbinyl radical). DFT can be used to compare the activation barriers for the ring-opening of cyclopropylcarbinyl versus cyclobutylcarbinyl radicals.

PrecursorRadical IntermediateKey RearrangementComputational Insights
This compoundCyclopropylcarbinylRing-opening to homoallylLow barrier, very fast
(Bromomethyl)cyclopropaneCyclopropylcarbinylRing-opening to homoallylHigher C-Br BDE, requires more energy
VinylcyclopropaneSubstituted cyclopropylRing-openingCan be tuned by substituents
(Bromomethyl)cyclobutaneCyclobutylcarbinylRing-opening to homoallylDifferent ring strain and rearrangement barrier

Conclusion: Best Practices and Future Outlook

DFT is an indispensable tool for understanding the complex reactivity of this compound. This guide has demonstrated that a careful choice of computational methodology is essential for obtaining accurate and reliable results.

Key Recommendations:

  • For a balance of accuracy and computational cost, the M06-2X functional with a def2-TZVP basis set is a robust choice for studying the transition states of this compound reactions.

  • For high-accuracy benchmarks, CCSD(T) calculations with a correlation-consistent basis set are recommended.

  • The NEB-TS method in ORCA is a powerful and user-friendly tool for locating transition states, especially for complex rearrangements.

  • Always verify a calculated transition state by ensuring the presence of exactly one imaginary frequency .

The field of computational chemistry is continually evolving, with the development of new functionals and algorithms. Future research will likely focus on more accurately modeling the role of dynamics and non-covalent interactions in these radical reactions, providing even deeper insights into the fascinating chemistry of this compound.

References

A Comparative Kinetic Analysis of the Simmons-Smith Reaction: (Iodomethyl)cyclopropane vs. Traditional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic organic chemistry, the creation of cyclopropane rings is a foundational strategy for modulating the physicochemical properties of molecules, a technique of particular importance in the field of drug development. The Simmons-Smith reaction stands as a cornerstone for stereospecific cyclopropanation. This guide presents a detailed kinetic analysis of the traditional Simmons-Smith reaction and offers a comparative perspective on the use of (iodomethyl)cyclopropane as a carbenoid precursor, providing researchers, scientists, and drug development professionals with data-driven insights for reagent selection.

The Enduring Utility of the Simmons-Smith Reaction

The Simmons-Smith reaction, a cheletropic process involving an organozinc carbenoid, facilitates the conversion of alkenes to cyclopropanes with high stereospecificity. The reaction preserves the geometry of the starting alkene in the cyclopropane product, a critical feature for maintaining desired stereochemistry in complex molecules.[1][2] The versatility of this reaction is further underscored by its tolerance for a wide array of functional groups.[3]

The generally accepted mechanism involves the formation of a zinc carbenoid, typically from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification).[2] This carbenoid then transfers a methylene group to the alkene in a concerted fashion.[3][4]

The Heart of the Reaction: The Zinc Carbenoid

The reactivity of the Simmons-Smith reaction is intrinsically linked to the nature of the zinc carbenoid. Factors influencing the reaction rate include the solvent, with basic solvents tending to decrease the rate, and the electronic properties of the alkene, where electron-rich olefins exhibit higher reactivity.[3][4] Modifications to the carbenoid itself, such as the use of chloroiodomethane, have been shown to enhance reactivity compared to the traditional diiodomethane.

Kinetic Comparison of Simmons-Smith Reagents

While extensive experimental kinetic data for the Simmons-Smith reaction is not abundant in the literature, computational studies provide valuable insights into the reaction energetics. These theoretical investigations allow for a comparison of activation energies for different carbenoid species, offering a quantitative basis for understanding their relative reactivities.

A pivotal study by Denmark and Edwards provided a direct comparison between (chloromethyl)zinc and (iodomethyl)zinc reagents, demonstrating the generally higher reactivity of the chloro-variant. Unfortunately, specific kinetic data for the reaction with this compound remains elusive in the current body of literature. However, we can extrapolate potential reactivity based on the principles gleaned from computational studies of other substituted carbenoids.

Below is a summary of calculated activation energies for the cyclopropanation of ethylene with different model zinc carbenoids. This data, derived from density functional theory (DFT) calculations, serves as a proxy for comparing the intrinsic reactivity of these species.

Carbenoid Species (Model)ReactionActivation Energy (kcal/mol)Source
IZnCH₂IEthylene CyclopropanationRelatively high barrier[5]
ClZnCH₂ClEthylene Cyclopropanation24.7[6]
(RZn)₂CHIEthylene Cyclopropanation~15[7]

Note: The activation energies presented are from theoretical calculations and may differ from experimental values. They are intended for comparative purposes.

The data suggests that the structure of the carbenoid has a significant impact on the activation barrier of the reaction. For instance, gem-dizinc carbenoids exhibit a substantially lower activation energy for the cyclopropanation of ethylene compared to their mono-zinc counterparts.[7] This is attributed to a more synchronous attack on the double bond and a stronger electrophilic character of the dizinc species.[7]

While we lack specific data for this compound, its structural similarity to other alkyl-substituted carbenoids suggests its reactivity would be influenced by both steric and electronic factors. The cyclopropyl group, with its unique electronic properties, could potentially influence the electrophilicity of the carbenoid and, consequently, the reaction kinetics.

Experimental Protocols for Kinetic Analysis

To facilitate further research in this area, we provide a general protocol for the kinetic analysis of a Simmons-Smith reaction. This methodology can be adapted to compare the reactivity of various carbenoid precursors, including this compound.

Objective: To determine the reaction rate constant for the cyclopropanation of a model alkene (e.g., cyclohexene) using a specific Simmons-Smith reagent.

Materials:

  • Alkene (e.g., cyclohexene)

  • Diiodomethane (or other dihaloalkane precursor)

  • Zinc-copper couple or Diethylzinc

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the alkene and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the zinc-copper couple (if used).

  • Carbenoid Formation: Add a solution of the dihaloalkane precursor in the anhydrous solvent to the flask. If using diethylzinc, it is typically added to the dihaloalkane solution before addition to the flask.

  • Reaction Initiation: Add the alkene/internal standard stock solution to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). This marks time zero (t=0).

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and immediately quench them in a vial containing the quenching solution and an extraction solvent (e.g., diethyl ether).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the alkene and the cyclopropane product relative to the internal standard.

  • Data Analysis: Plot the concentration of the alkene versus time. From this data, determine the order of the reaction and calculate the rate constant (k).

Workflow for Kinetic Analysis of Simmons-Smith Reaction

G prep_reagents Prepare Stock Solutions (Alkene, Internal Standard) setup_reaction Set up Reaction Apparatus (Flame-dried, N2 atmosphere) form_carbenoid Form Zinc Carbenoid (e.g., CH2I2 + Zn/Cu) setup_reaction->form_carbenoid initiate_reaction Initiate Reaction (Add Alkene Solution, t=0) form_carbenoid->initiate_reaction run_reaction Run Reaction at Controlled Temperature initiate_reaction->run_reaction sampling Take Aliquots at Timed Intervals run_reaction->sampling quench Quench Reaction sampling->quench analyze Analyze by GC/HPLC quench->analyze calc Calculate Rate Constant (k) analyze->calc

Caption: Experimental workflow for the kinetic analysis of a Simmons-Smith reaction.

Causality in Experimental Design

  • Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial as organozinc reagents are sensitive to moisture.

  • Internal Standard: An internal standard is essential for accurate quantification by GC or HPLC, as it corrects for variations in injection volume and sample preparation.

  • Quenching: Immediate quenching of the reaction aliquots is necessary to stop the reaction at a precise time point, ensuring accurate kinetic data.

  • Temperature Control: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

Future Directions

The lack of specific kinetic data for the Simmons-Smith reaction with this compound highlights an area ripe for investigation. A systematic kinetic study comparing this compound with traditional reagents like diiodomethane and chloroiodomethane would provide invaluable data for synthetic chemists. Such a study would not only quantify the reactivity of this interesting carbenoid precursor but also contribute to a deeper understanding of the structure-reactivity relationships in the Simmons-Smith reaction.

References

A Comparative Guide to Iodomethyl Sources: (Iodomethyl)cyclopropane vs. Diiodomethane and Methyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic endeavors. The introduction of a methyl group bearing an iodine atom—an "iodomethyl" moiety—is a critical transformation in organic synthesis, opening gateways to a variety of functionalizations. This guide provides an in-depth technical comparison of (iodomethyl)cyclopropane against two of the most common iodomethyl sources: diiodomethane and methyl iodide. We will delve into their reactivity, applications, and practical considerations, supported by experimental data and mechanistic insights to inform your selection process.

Introduction: The Role of Iodomethylating Agents

Iodomethyl sources are prized for their ability to participate in a range of chemical transformations. The carbon-iodine bond is relatively weak, making it susceptible to cleavage and subsequent reaction. This reactivity is harnessed in nucleophilic substitutions, radical reactions, and the formation of organometallic intermediates. The choice of the iodomethylating agent can profoundly influence reaction outcomes, efficiency, and functional group tolerance.

The Contenders: A Physicochemical Overview

A fundamental understanding of the physical and chemical properties of each reagent is crucial for its effective application.

PropertyThis compoundDiiodomethaneMethyl Iodide
Formula C₄H₇ICH₂I₂CH₃I
Molecular Weight 182.00 g/mol 267.84 g/mol 141.94 g/mol
Boiling Point ~141.7 °C[1]181 °C (decomposes)[2]42.4 °C[3]
Density ~1.954 g/mL[1]3.325 g/mL[2]2.28 g/mL[3]
Appearance Colorless to light yellow liquid[2]Colorless liquid, turns brownish on exposure to light[4]Colorless volatile liquid[3]
Primary Use Cyclopropanation, radical reactions, synthetic building block[2][]Cyclopropanation (Simmons-Smith reaction)[4][6]Methylating agent[3][7]

Head-to-Head Comparison: Reactivity and Applications

Cyclopropanation: The Simmons-Smith Reaction and Beyond

The quintessential application for diiodomethane is the Simmons-Smith reaction, a powerful method for converting alkenes to cyclopropanes.[6][8] This reaction typically involves the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple or diethylzinc.[9]

Mechanism of the Simmons-Smith Reaction

The reaction proceeds through a concerted mechanism, where the methylene group is transferred to the alkene in a single step. This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[10]

Simmons_Smith cluster_reagents Reagent Formation cluster_cyclopropanation Cyclopropanation CH2I2 CH₂I₂ (Diiodomethane) Carbenoid ICH₂ZnI (Carbenoid) CH2I2->Carbenoid + Zn(Cu) ZnCu Zn(Cu) TS [Butterfly Transition State] Carbenoid->TS Alkene Alkene Alkene->TS Cyclopropane Cyclopropane TS->Cyclopropane ZnI2 ZnI₂ TS->ZnI2

Caption: Mechanism of the Simmons-Smith reaction.

This compound in this context offers a unique reactivity profile. While not a direct methylene transfer agent in the same vein as diiodomethane, it can serve as a precursor to homoallyl radicals in radical cascade reactions, leading to the formation of bicyclic systems that include a cyclopropane ring.[]

Diiodomethane remains the gold standard for the classic Simmons-Smith reaction. Its utility is well-established for a wide range of alkenes.[6][8] However, the reaction can sometimes be sluggish with electron-deficient alkenes.[11]

Methyl Iodide is not used for cyclopropanation reactions as it does not form a stable carbenoid for methylene transfer. Its primary role is as a source of a methyl group in methylation reactions.[3][7]

Methylation and Alkylation Reactions

Methyl Iodide is an excellent and widely used methylating agent in organic synthesis.[3][7] It readily undergoes Sₙ2 reactions with a variety of nucleophiles.

This compound can also act as an alkylating agent, introducing a cyclopropylmethyl group. This moiety is of interest in medicinal chemistry due to its unique conformational properties.

Diiodomethane is generally not used for methylation, though side reactions involving methylation of heteroatoms can occur in Simmons-Smith reactions.[8]

Radical Reactions

This compound has emerged as a valuable precursor for homoallyl radicals.[] Visible-light photoredox catalysis can initiate the formation of a cyclopropylmethyl radical, which can then undergo ring-opening to a homoallyl radical, participating in various cyclization and addition reactions.[12][13]

Experimental Workflow: Radical Cascade Reaction

Radical_Cascade Start Start: this compound + Alkene/Alkyne Photocatalyst Visible Light Photocatalyst (e.g., Ir complex) Start->Photocatalyst Radical_Formation Homoallyl Radical Generation Photocatalyst->Radical_Formation Cascade Radical Cascade Cyclization Radical_Formation->Cascade Product Bicyclo[3.3.0]octane Derivative Cascade->Product Quench Reaction Quench & Workup Product->Quench Purification Purification (Chromatography) Quench->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Workflow for a radical cascade reaction.

Diiodomethane and Methyl Iodide can also participate in radical reactions, but their applications in this area are less specialized compared to the unique radical cascade pathways offered by this compound.

Experimental Protocols

General Protocol for Simmons-Smith Cyclopropanation using Diiodomethane

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a stirred solution of the alkene (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a zinc-copper couple (2.0-3.0 equiv).

  • Add diiodomethane (1.5-2.5 equiv) dropwise to the suspension. The reaction may be initiated by gentle heating or sonication.

  • Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of this compound via the Appel Reaction

This protocol describes the conversion of cyclopropylmethanol to this compound.

  • To a stirred solution of triphenylphosphine (1.2 equiv) and imidazole (1.5 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 15-30 minutes.

  • Add a solution of cyclopropylmethanol (1.0 equiv) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Safety and Handling

All three reagents should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • This compound: Flammable liquid and vapor. Suspected of causing genetic defects.

  • Diiodomethane: Harmful if swallowed. Causes skin and eye irritation.[4] It is also light-sensitive and should be stored in a dark bottle.[4]

  • Methyl Iodide: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.[11] Due to its high volatility, extreme caution is required.

Conclusion: Making the Right Choice

The selection of an appropriate iodomethyl source is dictated by the desired synthetic outcome.

  • For classic methylene transfer to form cyclopropanes , diiodomethane in conjunction with a zinc reagent (Simmons-Smith reaction) is the well-established and reliable choice.

  • For introducing a methyl group , methyl iodide is the go-to reagent due to its high reactivity in Sₙ2 reactions.

  • For accessing homoallyl radicals and constructing complex bicyclic systems , This compound offers unique and powerful synthetic pathways, particularly under photoredox conditions.

By understanding the distinct reactivity profiles, applications, and handling requirements of each of these reagents, researchers can make informed decisions to advance their synthetic projects with greater efficiency and precision.

References

A Comparative Guide to the Characterization of Reaction Intermediates in (Iodomethyl)cyclopropane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Potential and Mechanistic Dichotomy of (Iodomethyl)cyclopropane

This compound is a versatile building block in organic synthesis, prized for its ability to introduce the synthetically valuable cyclopropylmethyl moiety. Its utility stems from the unique reactivity of the strained three-membered ring, which can participate in a variety of transformations. However, the true power of this reagent lies in its mechanistic dichotomy: depending on the reaction conditions, this compound can react through either radical or cationic intermediates. The transient nature of these species makes their direct observation and characterization a significant challenge, yet a thorough understanding of the operative pathway is crucial for reaction design, optimization, and the rational development of novel synthetic methodologies.

This guide provides a comprehensive comparison of the state-of-the-art experimental and computational techniques used to characterize the fleeting radical and cationic intermediates generated from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to provide researchers, scientists, and drug development professionals with a robust framework for mechanistic investigation in this fascinating area of chemistry.

The Dichotomous Intermediates: Cyclopropylmethyl Radical and Cation

The C-I bond in this compound is relatively weak, allowing for its cleavage under various conditions to generate either a cyclopropylmethyl radical or a cyclopropylmethyl cation.

G cluster_start Starting Material cluster_radical Radical Pathway cluster_cationic Cationic Pathway This compound This compound Cyclopropylmethyl\nRadical Cyclopropylmethyl Radical This compound->Cyclopropylmethyl\nRadical Homolytic Cleavage (e.g., photolysis, radical initiator) Cyclopropylmethyl\nCation Cyclopropylmethyl Cation This compound->Cyclopropylmethyl\nCation Heterolytic Cleavage (e.g., Lewis acid, polar solvent) G cluster_workflow Radical Trapping Workflow Reaction Setup Reaction Setup Radical Generation Radical Generation Reaction Setup->Radical Generation Trapping with TEMPO Trapping with TEMPO Radical Generation->Trapping with TEMPO Workup & Purification Workup & Purification Trapping with TEMPO->Workup & Purification Characterization Characterization Workup & Purification->Characterization G cluster_workflow Low-Temperature NMR Workflow Prepare Superacid Solution Prepare Superacid Solution Dissolve Substrate Dissolve Substrate Prepare Superacid Solution->Dissolve Substrate Mix at Low Temperature Mix at Low Temperature Dissolve Substrate->Mix at Low Temperature Acquire NMR Spectra Acquire NMR Spectra Mix at Low Temperature->Acquire NMR Spectra

The Definitive Guide to X-ray Crystallographic Evidence for Cyclopropane Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Comparison and Guide

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. The cyclopropyl moiety, a three-membered ring, is a fascinating and increasingly important structural motif in pharmaceuticals and natural products.[1] Its unique stereochemical and electronic properties can significantly influence a molecule's biological activity and metabolic stability.[1] However, the inherent strain and unusual bonding in cyclopropanes can make their characterization challenging.[2][3][4] This guide provides a comprehensive overview of why X-ray crystallography stands as the gold standard for confirming cyclopropane formation, offering a level of detail and certainty that other analytical techniques cannot match. We will delve into the experimental workflow, compare it with alternative methods, and present case studies that underscore its power.

The Unambiguous Verdict of X-ray Crystallography

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they provide indirect evidence of a molecule's structure. X-ray crystallography, on the other hand, offers a direct visualization of the atomic arrangement in a crystalline solid, yielding precise bond lengths, bond angles, and stereochemical relationships. This direct evidence is crucial for the definitive confirmation of the highly strained cyclopropane ring.

The formation of a cyclopropane ring results in C-C-C bond angles constrained to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4] This angle strain, along with torsional strain from eclipsed hydrogens, makes the cyclopropane ring highly reactive and its bonds weaker than those in acyclic alkanes.[2][4] X-ray crystallography directly measures these strained bond angles and the characteristic C-C bond lengths of about 1.51 Å, providing irrefutable proof of the three-membered ring's existence.[1][5]

The Crystallographic Workflow: From Solution to Structure

The journey from a newly synthesized compound to its crystal structure involves a meticulous, multi-step process. Understanding the rationale behind each step is key to appreciating the robustness of the final evidence.

Experimental Protocol: A Step-by-Step Guide
  • Crystal Growth (The Art of Patience):

    • Objective: To obtain single crystals of sufficient size and quality for diffraction.

    • Methodology: This is often the most challenging step. Common techniques include:

      • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

      • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface.

    • Causality: The slow, controlled approach to supersaturation is critical to allow molecules to arrange themselves into a highly ordered, single crystal lattice rather than crashing out as an amorphous powder. The choice of solvents and precipitants is crucial and often requires extensive screening.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a single crystal and collect X-ray diffraction data.

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head, often cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.

      • The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal.

      • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots. A detector records the position and intensity of these spots.

    • Causality: The ordered arrangement of atoms in the crystal acts as a three-dimensional diffraction grating for the X-rays. The resulting diffraction pattern contains all the information needed to determine the arrangement of atoms in the unit cell.

  • Structure Solution and Refinement:

    • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

    • Methodology:

      • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

      • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

      • An atomic model is built into the electron density map.

      • The model is refined by iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

    • Causality: The refinement process minimizes the difference between the experimental data and the model, resulting in a highly accurate and detailed three-dimensional structure of the molecule.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate proof, it's important to understand its place alongside other common analytical methods.

TechniquePrincipleStrengths for Cyclopropane IDLimitations for Cyclopropane ID
X-ray Crystallography X-ray diffraction from a single crystal- Definitive 3D structure: Provides precise bond lengths and angles.[6]- Unambiguous confirmation of stereochemistry.- Requires a single crystal of sufficient quality.- Not applicable to non-crystalline materials (oils, amorphous solids).
NMR Spectroscopy Nuclear spin transitions in a magnetic field- 1H NMR: Characteristic upfield shifts for cyclopropyl protons (typically 0.2-1.0 ppm).- 13C NMR: Characteristic upfield shifts for cyclopropyl carbons.- 2D NMR (COSY, HSQC, HMBC) can establish connectivity.- Indirect evidence of structure.- Signal overlap can complicate analysis in complex molecules.- Cannot definitively prove bond angles.
Mass Spectrometry Ionization and mass-to-charge ratio analysis- Provides the molecular weight of the product.- Does not provide direct structural information.- Fragmentation patterns can be complex and may not be unique to cyclopropanes.
Infrared (IR) Spectroscopy Vibrational transitions of chemical bonds- C-H stretching vibrations of the cyclopropyl group may appear at ~3050 cm-1.- Often weak and can be obscured by other signals.- Not a definitive method for identification.

Case Studies: Crystallography in Action

The literature is replete with examples where X-ray crystallography provided the crucial evidence for cyclopropane formation in both chemical and biological systems.

Case Study 1: Enzymatic Cyclopropanation in Natural Product Biosynthesis

The biosynthesis of curacin A, a potent anticancer agent, involves a rare cyclopropane group.[7] The enzyme CurF ER catalyzes this remarkable transformation. High-resolution crystal structures of CurF ER were instrumental in understanding the mechanism of this unique cyclopropanation reaction, revealing a specific loop that dictates this activity.[7] This structural insight would have been impossible to gain through other methods.

Case Study 2: Asymmetric Metal-Catalyzed Cyclopropanation

In the development of new synthetic methods, confirming the absolute stereochemistry of a chiral cyclopropane is critical. A study on iron(III)-based metalloradical catalysis for asymmetric cyclopropanation reported the synthesis of several chiral cyclopropanes.[8] The absolute configurations of the products were unequivocally determined by single-crystal X-ray diffraction analysis, validating the high enantioselectivity of the newly developed catalytic system.[8]

Case Study 3: Characterizing Reactive Intermediates

X-ray crystallography can even be used to characterize precursors to cyclopropanes. For instance, the crystal structure of a chelated alkene-carbene complex of tungsten was determined at low temperature.[9] This complex was shown to be a direct precursor that decomposes to form the corresponding cyclopropane, providing a snapshot of a key intermediate in the reaction pathway.[9]

Visualizing the Process and Concepts

To further clarify the workflow and the chemical transformations, the following diagrams are provided.

G cluster_0 Experimental Workflow A Crystal Growth (Slow Evaporation, Vapor Diffusion) B Crystal Selection & Mounting A->B Select single, high-quality crystal C X-ray Data Collection B->C Mount on diffractometer D Data Processing C->D Record diffraction pattern E Structure Solution (Phase Problem) D->E Determine unit cell & space group F Model Building & Refinement E->F Generate electron density map G Final Crystal Structure F->G Fit atoms and refine

Caption: Workflow for X-ray Crystallographic Analysis.

G cluster_1 Simmons-Smith Cyclopropanation Alkene Alkene (Substrate) TransitionState [Transition State] Alkene->TransitionState Carbenoid Organozinc Carbenoid (e.g., ICH2ZnI) Carbenoid->TransitionState Cyclopropane Cyclopropane (Product) TransitionState->Cyclopropane Concerted [2+1] cycloaddition Byproduct ZnI2 (Byproduct) TransitionState->Byproduct

Caption: Schematic of a Simmons-Smith Reaction.

Conclusion

For researchers and drug developers working with cyclopropane-containing molecules, ambiguity in structural assignment is a significant risk. While a suite of analytical techniques should be employed for comprehensive characterization, X-ray crystallography remains the unparalleled method for providing definitive, irrefutable evidence of cyclopropane ring formation. Its ability to deliver a precise, three-dimensional atomic map of a molecule offers an authoritative foundation for structure-activity relationship studies, patent applications, and regulatory submissions. The investment in obtaining a crystal structure is an investment in certainty, scientific rigor, and the accelerated development of novel therapeutics.

References

Unraveling the Chameleon: A Comparative Guide to Isotopic Labeling Studies for Elucidating (Iodomethyl)cyclopropane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the cyclopropylmethyl moiety is a recurring structural motif of significant interest. Its unique stereoelectronic properties can impart desirable pharmacological characteristics to a molecule. However, the very features that make it attractive—high ring strain and propensity for rearrangement—also render its reaction mechanisms complex and often ambiguous. (Iodomethyl)cyclopropane, a key starting material for introducing this group, is a classic example of a reactant that can proceed through multiple pathways, primarily involving radical or cationic intermediates. Elucidating the dominant mechanism under a given set of conditions is paramount for controlling reaction outcomes and achieving desired synthetic targets.

This guide provides an in-depth comparison of isotopic labeling with other common techniques for dissecting the reaction mechanisms of this compound. We will explore the causality behind experimental choices, present illustrative protocols, and compare the performance of these methods with supporting experimental data.

The Mechanistic Dichotomy: Radical vs. Cationic Pathways

The high strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a key thermodynamic driving force for ring-opening reactions.[1] When the C-I bond in this compound cleaves, it can do so homolytically to form a cyclopropylmethyl radical or heterolytically to generate a cyclopropylmethyl cation. Both of these primary intermediates are notoriously unstable and prone to rapid rearrangement.

  • Radical Pathway: Homolysis of the C-I bond, often initiated by light (photolysis) or heat (thermolysis), generates a cyclopropylmethyl radical. This radical undergoes an extremely fast, essentially irreversible ring-opening to form the more stable 3-buten-1-yl (homoallyl) radical.[2][3] The rate constant for this rearrangement is on the order of 10⁸ s⁻¹ at room temperature, making the cyclopropylmethyl radical an effective "radical clock".[3]

  • Cationic Pathway: Heterolysis of the C-I bond, typically favored in polar, protic solvents (solvolysis) or in the presence of Lewis acids, leads to the cyclopropylmethyl cation. This cation is remarkably stabilized by the adjacent cyclopropyl group through hyperconjugation, with the bent bonds of the ring participating in delocalizing the positive charge.[4] However, it is also subject to rapid rearrangement, yielding a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products.[5]

Distinguishing between these pathways is a classic problem in physical organic chemistry. Isotopic labeling provides a powerful and direct method to trace the fate of atoms and thus illuminate the operative mechanism.

Isotopic Labeling: A Precise Tool for Mechanistic Interrogation

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C) and then determining the position of the label in the product(s).[6][7] This technique provides a "breadcrumb trail" of atomic connectivity throughout the reaction. For this compound, deuterium (²H) and carbon-13 (¹³C) are the most informative labels.

Core Principles of Isotopic Labeling for this compound

The key to a successful isotopic labeling study is to place the label at a position that will differentiate the potential mechanistic pathways. For the cyclopropylmethyl system, labeling the methylene bridge (-CH₂-I) or the cyclopropyl ring itself can provide unambiguous evidence.

DOT Script for Mechanistic Pathways

cluster_start Starting Material cluster_radical Radical Pathway cluster_cationic Cationic Pathway start This compound rad_int Cyclopropylmethyl Radical start->rad_int Homolysis (e.g., hv, Δ) cat_int Cyclopropylmethyl Cation start->cat_int Heterolysis (e.g., Solvolysis) rad_prod 3-Buten-1-yl Radical rad_int->rad_prod Rapid Ring Opening cat_prod Cyclobutyl & Homoallyl Cations cat_int->cat_prod Rearrangement

Caption: Mechanistic divergence of this compound.

Comparison of Mechanistic Elucidation Methods

While isotopic labeling is a powerful tool, it is most effective when used in conjunction with other techniques. Below is a comparison of isotopic labeling with kinetic isotope effect (KIE) studies, radical trapping experiments, and computational modeling.

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling Traces the position of labeled atoms from reactant to product.[6]Provides direct, unambiguous evidence of bond formation and cleavage.[8]Synthesis of labeled starting materials can be complex and expensive.[9] Analysis requires spectroscopic methods like NMR or MS.
Kinetic Isotope Effect (KIE) Measures the change in reaction rate upon isotopic substitution.[3][10]Provides information about the rate-determining step and transition state geometry. Can be highly sensitive.Interpretation can be complex.[11] Requires precise kinetic measurements.
Radical Trapping Interception of radical intermediates with a "trap" molecule (e.g., TEMPO).[12]Provides strong evidence for the presence of radical intermediates. Can be experimentally straightforward.Absence of a trapped product does not definitively rule out a radical pathway (if the intermediate is too short-lived). The trap can sometimes influence the reaction pathway.
Computational Modeling Theoretical calculation of reaction pathways, transition states, and intermediate energies.Can provide detailed insights into geometries and energetics that are difficult to observe experimentally.[13] Allows for the comparison of competing pathways.Accuracy is highly dependent on the level of theory and computational resources. Requires experimental validation.

Experimental Protocols and Data

Isotopic Labeling Study: Deuterium Labeling of the Methylene Bridge

This experiment aims to distinguish between a direct substitution on the intact cyclopropylmethyl framework and a reaction proceeding through a rearranged intermediate.

Protocol: Synthesis of (Iodomethyl-d₂)cyclopropane

  • Oxidation of Cyclopropanemethanol: To a solution of cyclopropanemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq). Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over MgSO₄, and concentrate to yield cyclopropanecarboxaldehyde.

  • Deuterium Reduction: To a suspension of lithium aluminum deuteride (LiAlD₄, 1.2 eq) in anhydrous THF at 0 °C, add a solution of cyclopropanecarboxaldehyde (1.0 eq) in THF dropwise. Stir for 1 hour at 0 °C, then warm to room temperature and stir for 4 hours. Quench sequentially with water, 15% NaOH, and water. Filter and concentrate the filtrate to yield (cyclopropyl)dideuteromethanol.

  • Iodination: To a solution of (cyclopropyl)dideuteromethanol (1.0 eq) and triphenylphosphine (1.2 eq) in DCM at 0 °C, add iodine (1.2 eq) portion-wise. Stir for 3 hours at room temperature. Concentrate and purify by column chromatography to yield (iodomethyl-d₂)cyclopropane.

Illustrative Reaction and Analysis

A solvolysis reaction of (iodomethyl-d₂)cyclopropane in 80% aqueous ethanol is performed. The product mixture is analyzed by ²H NMR and GC-MS.

Expected Results and Interpretation

ProductMechanism IndicatedExpected Deuterium Position
Cyclopropyl-d₂-methanolDirect Sₙ2 substitutionDeuterium exclusively on the exocyclic methylene carbon.
CyclobutanolCationic rearrangementDeuterium scrambled over multiple positions in the ring due to the symmetrical nature of the bicyclobutonium intermediate.
But-3-en-1-olCationic rearrangementDeuterium primarily at the C-1 position, with potential for some scrambling.

DOT Script for Deuterium Labeling Experiment

cluster_synthesis Synthesis of Labeled Substrate cluster_reaction Mechanistic Study cluster_interpretation Interpretation A Cyclopropanemethanol B Cyclopropanecarboxaldehyde A->B Oxidation C (Cyclopropyl)dideuteromethanol B->C Reduction (LiAlD₄) D (Iodomethyl-d₂)cyclopropane C->D Iodination E Solvolysis in 80% EtOH/H₂O D->E F Product Analysis (²H NMR, GC-MS) E->F G Deuterium position in products F->G H Elucidation of Cationic Rearrangement Pathway G->H

Caption: Workflow for a deuterium labeling study.

Kinetic Isotope Effect (KIE) Study

This experiment can help determine if the C-H (or C-D) bond is involved in the rate-determining step, which can be the case in certain rearrangement or elimination pathways.

Protocol: Competitive KIE Measurement

  • Synthesize both this compound and (iodomethyl-d₂)cyclopropane as described above.

  • Prepare an equimolar mixture of the two isotopologues.

  • Subject the mixture to the reaction conditions (e.g., photolysis in the presence of a hydrogen donor like tributyltin hydride).

  • Analyze the ratio of the ring-opened products (1-butene from the unlabeled starting material and deuterated 1-butene from the labeled starting material) at low conversion using GC-MS.

  • The KIE is calculated from the ratio of products and the initial ratio of starting materials.

Illustrative Data and Interpretation

For a radical reaction where the C-I bond homolysis is the rate-determining step, followed by rapid ring opening and hydrogen abstraction, the KIE is expected to be close to 1, as no C-H bonds are broken in the rate-determining step.

ReactionExpected KIE (kH/kD)Interpretation
Radical-mediated reduction~1.0-1.1C-H bond is not broken in the rate-determining step. Consistent with initial C-I bond homolysis being rate-limiting.
Hypothetical elimination pathway> 2.0C-H bond cleavage is involved in the rate-determining step.
Radical Trapping Experiment

This experiment aims to provide direct evidence for the formation of radical intermediates.

Protocol: Trapping with TEMPO

  • Dissolve this compound (1.0 eq) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 2.0 eq) in a suitable solvent (e.g., benzene).

  • Initiate the reaction (e.g., by heating to 80 °C or irradiating with a UV lamp).

  • Monitor the reaction by TLC or GC-MS.

  • Isolate and characterize the product formed from the reaction of the intermediate radical with TEMPO.

Illustrative Results and Interpretation

The observation of the TEMPO adduct of the 3-buten-1-yl radical would be strong evidence for a radical-mediated ring-opening mechanism. Conversely, the absence of this adduct and the formation of solvolysis-type products would suggest a cationic pathway.

ObservationInterpretation
Formation of 1-((but-3-en-1-yl)oxy)-2,2,6,6-tetramethylpiperidineA radical intermediate is formed and undergoes ring-opening before being trapped.
No TEMPO adduct formed; reaction is suppressedThe reaction proceeds through a radical chain mechanism, and TEMPO acts as an inhibitor.
No TEMPO adduct formed; solvolysis products are observedThe reaction likely proceeds through a cationic pathway.

Conclusion: A Multi-faceted Approach for Mechanistic Clarity

The elucidation of the reaction mechanisms of this compound is a challenging but essential task for harnessing its full synthetic potential. Isotopic labeling stands out as a particularly powerful technique, offering direct and unambiguous insights into the fate of atoms during complex rearrangements. However, a truly robust mechanistic understanding is best achieved through a multi-faceted approach. By integrating the direct evidence from isotopic labeling with the kinetic information from KIE studies, the definitive identification of intermediates from trapping experiments, and the theoretical framework provided by computational modeling, researchers can confidently navigate the complex reactivity of this versatile building block. This comprehensive approach not only solves a fundamental chemical puzzle but also enables the rational design of synthetic strategies for applications in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of reactive intermediates is a cornerstone of laboratory safety and regulatory compliance. (Iodomethyl)cyclopropane, a valuable cyclopropylmethylating agent, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in its chemical properties and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both researchers and the environment.

Hazard Profile and Chemical Causality: Understanding the "Why"

Effective disposal procedures are built upon a thorough understanding of the substance's intrinsic hazards. This compound is not merely a chemical to be discarded; its properties dictate the necessary precautions.

This compound is a combustible liquid that is highly hazardous to water and is suspected of causing genetic defects.[1][2] It is a skin, eye, and respiratory irritant.[3][4][5] The carbon-iodine bond is the most reactive site, susceptible to nucleophilic substitution.[6] Furthermore, the cyclopropylmethyl moiety itself is prone to rearrangement under certain conditions, particularly if a carbocation is formed during a degradation attempt, which could lead to the formation of unintended and potentially hazardous byproducts like homoallylic species.[7]

These properties—flammability, toxicity, reactivity, and mutagenicity—are the scientific drivers for the stringent disposal protocols outlined below. Attempting ad hoc chemical neutralization without a validated procedure is strongly discouraged, as it may inadvertently generate more hazardous or volatile compounds.

Property Value Source(s)
CAS Number 33574-02-6[8][9][10]
Molecular Formula C₄H₇I[8][10][11]
Appearance Clear, colorless to light yellow liquid[2][9][10]
Boiling Point ~142 °C[2][8][10]
Flash Point 57 °C[2][8][10]
Density ~1.954 g/mL[2][8][10]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[4][5][8]
GHS Hazard Statements H226, H315, H319, H335, H341[1][3][4][5]

Regulatory Framework: The "Cradle-to-Grave" Mandate

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] This legislation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[14][15]

This compound waste falls into the category of halogenated organic waste .[16][17] When disposed of as a spent solvent (i.e., used for its solvent properties and now contaminated), it is classified as a listed hazardous waste. Specifically, it aligns with the characteristics of F-listed wastes from non-specific sources . The most relevant code is likely F002 , which includes spent halogenated solvents.[4][8][9][18] This classification mandates specific procedures for collection, storage, and disposal, which must be handled by a licensed hazardous waste management company.

Core Disposal Protocol: A Step-by-Step Guide

The primary and most authoritative disposal route for this compound is collection by a certified environmental health and safety (EHS) provider. The following steps ensure compliance and safety.

Step 1: Waste Segregation

This is the most critical step to prevent dangerous reactions in the waste container.

  • Designate a Specific Waste Stream: Establish a dedicated waste container solely for "Halogenated Organic Liquids."

  • DO NOT MIX: Never mix this compound waste with:

    • Non-halogenated organic waste (e.g., acetone, hexanes).[5][19] Segregation is often economically favorable, as the disposal of mixed halogenated waste is more expensive.[6][19]

    • Aqueous waste, acids, or bases.[6][16]

    • Oxidizing agents.

    • Reactive metals.[5]

Step 2: Container Selection and Management
  • Material Compatibility: Use a container made of materials resistant to alkyl halides. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[20] Ensure the container has a screw-top cap with a secure seal.

  • Venting is Not Permitted: The container must be kept tightly sealed to prevent the escape of flammable and toxic vapors.[1]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to mitigate leaks or spills. This bin should be made of a compatible material and be large enough to hold the entire volume of the liquid.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[1][6] The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "Waste this compound "

  • List any other chemical constituents if it is a mixture, with percentages.[16]

  • The relevant hazard pictograms (e.g., Flammable, Irritant/Health Hazard).

  • The date accumulation started.

Step 4: Accumulation and Storage
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a well-ventilated location, such as a fume hood, away from heat and ignition sources.[21]

  • Quantity Limits: Be aware of your facility's generator status (e.g., Small Quantity Generator) and the associated limits on how much waste can be accumulated and for how long.[12]

  • Arrange for Pickup: Once the container is nearly full (e.g., 75%), or before the regulatory time limit is reached, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for proper disposal.

Emergency Protocol: Spill Management

Accidental spills must be handled immediately and safely. The following procedure is for small, manageable laboratory spills. For large spills, evacuate the area and contact emergency personnel.

  • Alert Personnel: Immediately notify all others in the laboratory.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[9][11]

  • Ventilate the Area: Ensure the chemical fume hood is operating to ventilate vapors.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical splash goggles and a face shield.

    • Chemical-resistant gloves (nitrile or neoprene).

    • A flame-resistant lab coat.

  • Contain the Spill: Use a spill absorbent material to create a barrier around the spill to prevent it from spreading.[11]

  • Absorb the Spill: Cover the spill with a suitable absorbent. For flammable liquids, spill pads are preferred over loose materials like cat litter to minimize dust and are better suited for incineration.[3][9][18]

  • Collect the Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty polyethylene bag or a designated solid waste container.[4][18]

  • Package and Label: Seal the bag or container, and label it as "Hazardous Waste" with a clear description of the contents (e.g., "this compound and absorbent material").

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: The sealed bag containing the cleanup residue must be disposed of as hazardous waste through your EHS provider.[3][9]

Decontamination of Laboratory Equipment

Properly cleaning contaminated glassware and equipment is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Perform a triple rinse of the empty container or glassware with a suitable organic solvent (e.g., acetone). Crucially, this rinseate must be collected and disposed of as halogenated hazardous waste. [10] Do not pour it down the drain.

  • General Cleaning: After the solvent rinse, wash the glassware with a laboratory-grade detergent and water.[21]

  • Stubborn Residues: For persistent organic residues, soaking in a base bath (a saturated solution of potassium hydroxide in isopropanol or ethanol) can be effective.[10] CAUTION: Base baths are extremely corrosive and should be handled with appropriate heavy-duty gloves and eye protection.

  • Final Rinse: A final rinse with deionized water is recommended for most applications.[21]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste streams in the laboratory.

DisposalWorkflow start Generation of This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure, solutions, rinsates) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Spill debris, wipes, silica) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Empty segregate Segregate as HALOGENATED ORGANIC WASTE liquid_waste->segregate collect_solid Collect in a labeled, sealed polyethylene bag or solid waste container. solid_waste->collect_solid decontaminate Decontaminate via Triple Rinse Protocol empty_container->decontaminate collect_liquid Collect in a labeled, sealed, compatible container (e.g., HDPE) in secondary containment. segregate->collect_liquid store Store in designated Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinse Collect all rinseate as liquid halogenated waste. decontaminate->collect_rinse dispose_container Dispose of decontaminated container per site policy (e.g., broken glass box). decontaminate->dispose_container collect_rinse->segregate pickup Arrange pickup by EHS / Licensed Contractor store->pickup

Caption: Decision workflow for proper handling and disposal of this compound waste.

References

A Senior Application Scientist's Guide to the Safe Handling of (Iodomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of (Iodomethyl)cyclopropane (CAS RN: 33574-02-6). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety measure. The protocols herein are designed as self-validating systems to ensure the highest degree of safety and experimental integrity in your laboratory.

Core Hazard Profile & Risk Assessment

This compound is a flammable liquid that presents significant health hazards, including skin and eye irritation, and, most critically, is suspected of causing genetic defects[1][2][3]. Its volatility and flammability necessitate stringent controls to prevent both acute exposure and the risk of fire. A thorough understanding of its properties is the foundation of a robust safety plan.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
Molecular Formula C₄H₇I[4]
Molecular Weight 182.00 g/mol [5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 134 °C
Flash Point 57 °C[4]
Signal Word Warning
GHS Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH341: Suspected of causing genetic defectsH335: May cause respiratory irritation[1][5]

The primary risks stem from its mutagenic potential (H341) and flammability (H226). The mutagenic concern dictates that exposure must be minimized to the lowest possible levels, treating this compound with the same respect as a known carcinogen. Its flash point of 57°C indicates that it can form ignitable vapor-air mixtures at moderately elevated temperatures, a condition easily met by laboratory equipment like hot plates.

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

Personal Protective Equipment is the final barrier between you and a hazardous chemical. It should only be relied upon after engineering and administrative controls are implemented.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling, transfer, and use of this compound must be performed inside a certified chemical fume hood to prevent the inhalation of vapors and contain any potential spills[6][7][8].

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be strictly prohibited from the handling area[2][7][9]. Use only explosion-proof equipment and non-sparking tools[1][2].

  • Static Electricity Prevention: When transferring quantities greater than 100 mL, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, a common ignition source for flammable liquids[1][2].

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified.

Table 2: Personal Protective Equipment (PPE) Specification Summary

CategoryItemSpecification and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles conforming to EN 166 or NIOSH standards are mandatory to protect against splashes[7]. A full-face shield must be worn over goggles during procedures with a higher risk of splashing (e.g., transfers of >100 mL) to protect the entire face[6][8].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended[6][8]. Crucially, inspect gloves for damage before each use and change them immediately if contamination is suspected. Double-gloving provides an additional layer of protection against this suspected mutagen.
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat is required due to the flammability of the compound[6]. It must be fully buttoned. Ensure clothing covers the legs and wear closed-toe shoes.
Respiratory Protection Fume Hood (Primary) / Respirator (Secondary)A fume hood is the primary method of respiratory protection[7]. In situations where a hood is not feasible or in the event of a large spill, a full face-piece respirator with an appropriate organic vapor cartridge (e.g., Type ABEK) is necessary[5].

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, pre-defined workflow minimizes the potential for error and exposure.

Pre-Handling Safety Checklist
  • Confirm the chemical fume hood is operational and airflow is adequate.

  • Clear the fume hood of all unnecessary items, especially ignition sources[2].

  • Don all required PPE as specified in Table 2.

  • Prepare an appropriate quenching solution and spill kit within arm's reach.

  • Ensure the container of this compound is at ambient temperature before opening.

Step-by-Step Chemical Handling Protocol
  • Place absorbent, plastic-backed bench paper on the work surface of the fume hood to contain minor drips[10].

  • Securely clamp the reaction vessel or receiving container.

  • Slowly uncap the this compound container to gently release any pressure.

  • For transfers, use a clean, dry glass syringe or cannula. Avoid pouring directly from the bottle when possible to minimize splashing and vapor release.

  • Perform the transfer slowly and deliberately, keeping the container opening as low as possible within the fume hood.

  • Once the transfer is complete, securely recap the source container.

  • Wipe the exterior of the source container and any equipment with a solvent-dampened cloth (e.g., ethanol) to decontaminate surfaces. Dispose of the cloth as hazardous waste.

  • Proceed with the experimental procedure within the closed system of the fume hood.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Procedure prep1 Verify Fume Hood prep2 Clear Work Area prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Uncap Reagent prep3->handle1 Begin Transfer handle2 Transfer Chemical handle1->handle2 handle3 Recap Reagent handle2->handle3 handle4 Decontaminate Surfaces handle3->handle4 clean1 Quench Reaction handle4->clean1 Procedure Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 end end clean3->end Exit Lab

Caption: Standard workflow for handling this compound.

Emergency and Disposal Plans

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[1]. Seek immediate medical attention and show the Safety Data Sheet to the physician[7].

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing[10][11]. Remove contact lenses if present and easy to do[2]. Seek immediate medical attention[11].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[7][12]. Seek immediate medical attention.

Spill & Fire Response
  • Small Spill (<100 mL): Absorb the spill with an inert material like vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal[6].

  • Large Spill (>100 mL): Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety department. Do not attempt to clean it up yourself[6].

  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish[2]. Do NOT use a solid stream of water, as this may spread the flammable liquid[6]. If the fire is not immediately extinguishable, evacuate and call emergency services.

G action_node action_node start Incident Occurs spill Spill? start->spill exposure Exposure? start->exposure fire Fire? start->fire spill_size < 100mL? spill->spill_size Yes exposure_type Skin/Eye? exposure->exposure_type Yes fire_size Extinguishable? fire->fire_size Yes absorb Absorb with inert material. Collect for hazardous waste. spill_size->absorb Yes evacuate_spill Evacuate Area. Call EHS. spill_size->evacuate_spill No flush Flush with water for 15+ min. Remove contaminated clothing. exposure_type->flush Yes inhale Move to Fresh Air. Seek Medical Attention. exposure_type->inhale No (Inhalation) seek_medical Seek Immediate Medical Attention. flush->seek_medical extinguish Use dry chemical or foam. NO water jet. fire_size->extinguish Yes evacuate_fire Evacuate & Call 911. fire_size->evacuate_fire No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Iodomethyl)cyclopropane
Reactant of Route 2
(Iodomethyl)cyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.